molecular formula C23H29ClO4 B1174292 C-Quens

C-Quens

Cat. No.: B1174292
M. Wt: 404.931
InChI Key: QMBJSIBWORFWQT-FCULIJFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-Quens is a useful research compound. Its molecular formula is C23H29ClO4 and its molecular weight is 404.931. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBJSIBWORFWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859315
Record name 6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of C-Quens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Quens was a sequential oral contraceptive agent that utilized a combination of an estrogen, mestranol, and a progestin, chlormadinone acetate, to prevent pregnancy. Unlike monophasic oral contraceptives which deliver a constant dose of both hormones throughout the cycle, sequential contraceptives aim to more closely mimic the natural hormonal fluctuations of the menstrual cycle. This is achieved by administering an estrogen-only phase followed by a combined estrogen and progestin phase. This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on the pharmacodynamics of its active components, their effects on the hypothalamic-pituitary-ovarian (HPO) axis, and the resultant physiological changes that contribute to its contraceptive efficacy.

Core Components and their Primary Roles

  • Mestranol: A synthetic estrogen that acts as a prodrug for ethinylestradiol, the biologically active form.[1][2][3] Its primary role in this compound is the suppression of follicle-stimulating hormone (FSH) secretion from the anterior pituitary gland.[1][4]

  • Chlormadinone Acetate (CMA): A potent synthetic progestin with antigonadotropic and antiandrogenic properties.[5][6][7][8] CMA's primary role is to inhibit the luteinizing hormone (LH) surge, thereby preventing ovulation. It also induces changes in the cervical mucus and endometrium that are unfavorable for conception.[5][6][9][10][11]

Mechanism of Action: A Multi-faceted Approach

The contraceptive effect of this compound is achieved through a coordinated series of actions on the female reproductive system, primarily mediated by the negative feedback mechanisms of its steroidal components on the HPO axis.

Inhibition of Ovulation

The central mechanism of action of this compound is the inhibition of ovulation. This is accomplished through the synergistic effects of mestranol and chlormadinone acetate on the hypothalamus and pituitary gland.

  • Follicular Phase (Estrogen-Only): During the initial phase of the this compound regimen, the administration of mestranol leads to its conversion to ethinylestradiol. Ethinylestradiol exerts negative feedback on the hypothalamus, reducing the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the secretion of FSH from the anterior pituitary.[1][4] The reduction in FSH levels prevents the development and maturation of ovarian follicles, thus inhibiting the selection of a dominant follicle.

  • Luteal Phase (Estrogen and Progestin): In the latter part of the cycle, the addition of chlormadinone acetate to the regimen introduces a potent progestogenic effect. CMA acts at both the hypothalamic and pituitary levels to suppress the mid-cycle surge of LH, which is the direct trigger for ovulation.[5][6] The combined presence of estrogen and progestin creates a powerful negative feedback loop that effectively prevents the release of a mature ovum.

Effects on Cervical Mucus

Chlormadinone acetate significantly alters the properties of cervical mucus, making it hostile to sperm penetration. Under the influence of CMA, the cervical mucus becomes thick, viscous, and scant, in contrast to the thin, watery, and abundant mucus characteristic of the periovulatory period.[5][6] This altered consistency physically impedes the transport of sperm through the cervical canal, reducing the likelihood of fertilization.

Effects on the Endometrium

The sequential administration of estrogen followed by a combination of estrogen and progestin in this compound leads to the development of an endometrium that is unreceptive to implantation. The initial estrogen-dominant phase promotes endometrial proliferation. However, the subsequent introduction of chlormadinone acetate induces premature secretory changes and eventual glandular atrophy.[9] This creates an asynchronous and inhospitable uterine lining, preventing the successful implantation of a blastocyst should fertilization occur.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics of the active components of this compound.

Table 1: Receptor Binding Affinity of Chlormadinone Acetate (CMA)

ReceptorLigandKi (nM)
Progesterone ReceptorChlormadinone Acetate2.5
Androgen ReceptorChlormadinone Acetate3.8
Glucocorticoid ReceptorChlormadinone Acetate16

Data sourced from studies on human receptors.

Table 2: Pharmacokinetic Equivalence of Mestranol

ProdrugActive MetaboliteBioequivalent Dose
MestranolEthinylestradiol50 µg mestranol is approximately bioequivalent to 35 µg ethinylestradiol

Bioequivalence can vary based on the physiological endpoint measured.[6]

Table 3: Hormonal Suppression with a Sequential Regimen (Illustrative Data)

HormoneBaseline (Pre-treatment)During Treatment
FSH (mIU/mL)5 - 20< 5
LH (mIU/mL)5 - 20 (surge > 25)< 5 (no surge)
Estradiol (pg/mL)25 - 350< 50
Progesterone (ng/mL)< 1 (follicular), > 5 (luteal)< 1

Values are illustrative and can vary between individuals and specific assay methods. Data reflects the expected suppression of endogenous hormones during effective oral contraceptive use.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Steroid Receptor Affinity

Objective: To determine the binding affinity (Ki) of chlormadinone acetate for the progesterone, androgen, and glucocorticoid receptors.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates or purified recombinant human steroid receptors (progesterone, androgen, glucocorticoid).

  • Radioligand: Utilize a high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-promegestone for the progesterone receptor).

  • Competition Assay:

    • In a multi-well plate, incubate a fixed concentration of the specific radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled chlormadinone acetate.

    • Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as vacuum filtration through glass fiber filters.

  • Quantification: Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of chlormadinone acetate.

    • Determine the IC50 value (the concentration of CMA that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Clinical Trial for Assessment of Ovulation Inhibition

Objective: To evaluate the efficacy of a sequential oral contraceptive in inhibiting ovulation.

Methodology:

  • Participant Selection: Recruit healthy, sexually active women with regular menstrual cycles and no contraindications to oral contraceptive use.

  • Study Design: A multi-cycle, open-label clinical trial.

  • Treatment Regimen: Administer the sequential oral contraceptive for a specified number of cycles (e.g., 3-6 cycles).

  • Ovarian Activity Assessment (Hoogland and Skouby Score):

    • Perform transvaginal ultrasonography at regular intervals throughout the treatment cycles to monitor follicular development and endometrial thickness.

    • Collect blood samples at corresponding time points for the measurement of serum levels of FSH, LH, estradiol, and progesterone.

    • Assign a Hoogland and Skouby score based on the combination of follicular size and hormone levels to assess the degree of ovarian suppression. A score indicating ovulation is considered a treatment failure.

  • Cervical Mucus Assessment:

    • Collect cervical mucus samples at mid-cycle during treatment.

    • Evaluate the viscosity and spinnbarkeit (stretchability) of the mucus.

  • Endometrial Assessment:

    • Measure endometrial thickness via transvaginal ultrasonography.

  • Data Analysis: Analyze the hormonal data, Hoogland and Skouby scores, cervical mucus characteristics, and endometrial thickness to determine the effectiveness of the contraceptive regimen in preventing ovulation and creating an unfavorable environment for conception.

Visualizations

Signaling Pathways and Logical Relationships

HPO_Axis_Suppression cluster_brain Brain cluster_ovary Ovary cluster_coc This compound Components Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH (+) LH (+) Ovary->Hypothalamus Ovary->Pituitary Estrogen (-) Progesterone (-) Mestranol Mestranol (converted to Ethinylestradiol) Mestranol->Hypothalamus (-) Negative Feedback Mestranol->Pituitary (-) Negative Feedback CMA Chlormadinone Acetate CMA->Hypothalamus (-) Strong Negative Feedback CMA->Pituitary (-) Strong Negative Feedback

Caption: Negative feedback of this compound components on the HPO axis.

Contraceptive_Effects cluster_effects Physiological Effects CQuens This compound (Mestranol + CMA) Ovulation_Inhibition Inhibition of Ovulation CQuens->Ovulation_Inhibition Cervical_Mucus_Thickening Thickening of Cervical Mucus CQuens->Cervical_Mucus_Thickening Endometrial_Changes Unreceptive Endometrium CQuens->Endometrial_Changes Contraception Contraceptive Efficacy Ovulation_Inhibition->Contraception Cervical_Mucus_Thickening->Contraception Endometrial_Changes->Contraception

Caption: Multi-pronged mechanism of contraceptive action of this compound.

Experimental_Workflow Start Recruit Healthy Female Volunteers Baseline Baseline Assessment: - Hormone Levels - Ultrasound Start->Baseline Treatment Administer this compound (Sequential Regimen) Baseline->Treatment Monitoring In-Treatment Monitoring: - Hormone Levels (Blood Samples) - Follicular Growth (Ultrasound) - Endometrial Thickness (Ultrasound) - Cervical Mucus Assessment Treatment->Monitoring Analysis Data Analysis: - Hoogland & Skouby Score - Comparison to Baseline Monitoring->Analysis Conclusion Determine Contraceptive Efficacy Analysis->Conclusion

Caption: Workflow for a clinical trial assessing ovulation inhibition.

Conclusion

The mechanism of action of the sequential oral contraceptive this compound is a sophisticated and multi-layered process that goes beyond simple ovulation inhibition. By leveraging the distinct and synergistic actions of mestranol and chlormadinone acetate, this compound effectively disrupts the normal cyclical function of the hypothalamic-pituitary-ovarian axis. This leads to the prevention of follicular development and ovulation, while simultaneously creating an environment in the cervix and uterus that is inhospitable to sperm and implantation. A thorough understanding of these intricate mechanisms is crucial for the continued development and refinement of hormonal contraceptive agents.

References

An In-depth Technical Guide to the Chemical Composition of C-Quens®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical composition of C-Quens, a sequential oral contraceptive first marketed in the 1960s. This document outlines the active pharmaceutical ingredients (APIs), their quantitative analysis, and probable excipients based on pharmaceutical practices of the era. Furthermore, it details the experimental protocols for the analysis of the active components and illustrates the key signaling pathways through which these components elicit their therapeutic effects.

Core Chemical Composition

This compound was a sequential oral contraceptive designed to mimic the natural hormonal fluctuations of the menstrual cycle. It consisted of two distinct tablet formulations administered in a specific order.

Active Pharmaceutical Ingredients (APIs)

The contraceptive efficacy of this compound was derived from the synergistic action of an estrogen, Mestranol , and a progestin, Chlormadinone Acetate .

  • Mestranol: A synthetic estrogen, it is the 3-methyl ether of ethinylestradiol. Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol, which is a potent agonist of the estrogen receptor.[1]

  • Chlormadinone Acetate: A synthetic progestin derived from 17α-hydroxyprogesterone. It acts as a potent agonist of the progesterone receptor and also exhibits anti-androgenic and anti-gonadotropic properties.[2][3]

Quantitative Composition

The sequential administration of this compound involved an initial phase of estrogen-only treatment followed by a combined estrogen and progestin phase.

Tablet Type Active Ingredient Dosage Administration Schedule
White TabletsMestranol80 mcg15 consecutive days
Peach TabletsMestranol80 mcg5 consecutive days
Chlormadinone Acetate2 mg5 consecutive days

Table 1: Quantitative Composition of this compound Tablets

Pharmaceutical Excipients

While the exact formulation of this compound is not publicly available, the tablets likely contained a range of standard excipients common in oral solid dosage forms of that period to ensure tablet integrity, stability, and manufacturability.

Excipient Category Probable Excipients Function
Diluents/Fillers Lactose, Starch, Microcrystalline CelluloseTo increase the bulk of the tablet to a practical size for compression.
Binders Acacia, Gelatin, Starch PasteTo impart cohesive qualities to the powdered material.
Disintegrants Starch, Alginic AcidTo facilitate the breakup of the tablet after administration.
Lubricants Magnesium Stearate, Stearic AcidTo prevent adhesion of the tablet material to the punches and dies during manufacturing.
Glidants Talc, Colloidal Silicon DioxideTo improve the flowability of the powder mixture.
Colorants FD&C Dyes (e.g., for peach tablets)For identification and aesthetic purposes.

Table 2: Probable Excipients in this compound Tablets

Experimental Protocols

The quality control and analysis of this compound tablets would have involved several key experimental protocols to ensure the identity, purity, and potency of the active pharmaceutical ingredients.

Identification of Active Ingredients

Methodology: Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the crushed tablet powder is extracted with a suitable solvent (e.g., chloroform or methanol) to dissolve the active ingredients. The solvent is then evaporated to obtain a residue of the APIs.

  • Analysis: The infrared spectrum of the extracted residue is recorded using an IR spectrophotometer.

  • Confirmation: The resulting spectrum is compared with the reference spectra of authentic Mestranol and Chlormadinone Acetate standards. The presence of characteristic absorption bands corresponding to the functional groups of each API confirms their identity.

Quantitative Analysis of Active Ingredients

Methodology: High-Performance Liquid Chromatography (HPLC) with UV Detection[4]

This method allows for the simultaneous quantification of Mestranol and Chlormadinone Acetate.

  • Standard Preparation: Standard solutions of known concentrations of Mestranol and Chlormadinone Acetate are prepared in the mobile phase.

  • Sample Preparation: A specific number of tablets are accurately weighed and finely powdered. A portion of the powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered to remove insoluble excipients.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of acetonitrile and water in a suitable ratio.

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

    • Detection: A UV detector set at a wavelength that allows for the detection of both compounds (e.g., around 210 nm or 280 nm).[4]

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.

  • Quantification: The peak areas of Mestranol and Chlormadinone Acetate in the sample chromatogram are compared with the peak areas of the corresponding standards. The concentration of each API in the tablets is then calculated.

Signaling Pathways and Mechanism of Action

The contraceptive effect of this compound is achieved through the modulation of key hormonal signaling pathways by its active components.

Mestranol (as Ethinylestradiol) Signaling Pathway

Mestranol is metabolized to ethinylestradiol, which then acts as an agonist for the estrogen receptor (ER). This interaction initiates a cascade of events that ultimately leads to the inhibition of ovulation.

Caption: Mestranol to Ethinylestradiol Conversion and Estrogen Receptor Signaling Pathway.

Chlormadinone Acetate Signaling Pathway

Chlormadinone Acetate primarily acts on the progesterone receptor (PR), mimicking the effects of progesterone. This leads to changes in the endometrium and cervical mucus, further preventing pregnancy.[5]

Caption: Chlormadinone Acetate and Progesterone Receptor Signaling Pathway.

Integrated Contraceptive Action Workflow

The sequential administration of Mestranol and Chlormadinone Acetate results in a multi-faceted approach to contraception.

Contraceptive_Workflow Start Start of Cycle Mestranol_Phase Days 1-15: Mestranol (80 mcg) Start->Mestranol_Phase Combined_Phase Days 16-20: Mestranol (80 mcg) + Chlormadinone Acetate (2 mg) Mestranol_Phase->Combined_Phase Ovulation_Inhibition Inhibition of Ovulation (Suppression of FSH/LH surge) Mestranol_Phase->Ovulation_Inhibition Endometrial_Proliferation Endometrial Proliferation Mestranol_Phase->Endometrial_Proliferation Pill_Free Days 21-28: Pill-Free Interval Combined_Phase->Pill_Free Combined_Phase->Ovulation_Inhibition Endometrial_Maturation Endometrial Maturation and Secretory Changes Combined_Phase->Endometrial_Maturation Cervical_Mucus Thickening of Cervical Mucus Combined_Phase->Cervical_Mucus Pill_Free->Start New Cycle Withdrawal_Bleeding Withdrawal Bleeding Pill_Free->Withdrawal_Bleeding

Caption: Workflow of this compound Sequential Contraceptive Action.

This technical guide provides a comprehensive overview of the chemical composition of this compound pills, intended for an audience of researchers and professionals in the field of drug development. The information presented is based on available scientific literature and historical data.

References

The Original C-Quens Formulation: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the original formulation of C-Quens, a sequential oral contraceptive first introduced in the 1960s. The document details its composition, mechanism of action, and the clinical data that supported its use, presented in a format tailored for scientific and research audiences.

Core Formulation and Dosing Regimen

This compound was a sequential oral contraceptive designed to mimic the natural hormonal fluctuations of the menstrual cycle. Its formulation consisted of two active pharmaceutical ingredients: mestranol, a synthetic estrogen, and chlormadinone acetate, a progestin.[1]

The administration of this compound followed a specific 20-day sequential regimen:

  • Days 1-15: One tablet containing 80 micrograms (mcg) of mestranol was taken daily.[1]

  • Days 16-20: One tablet containing a combination of 80 mcg of mestranol and 2 milligrams (mg) of chlormadinone acetate was taken daily.[1]

This sequential approach aimed to first suppress ovulation with estrogen alone and then induce a predictable withdrawal bleed by adding a progestin.[1]

Table 1: Original this compound Formulation and Dosing

Treatment Phase Active Ingredient(s) Dosage Duration
Estrogenic Phase Mestranol80 mcg15 days
Progestational Phase Mestranol + Chlormadinone Acetate80 mcg + 2 mg5 days

Mechanism of Action

The contraceptive effect of this compound was achieved through the synergistic actions of its estrogen and progestin components on the hypothalamic-pituitary-ovarian (HPO) axis.

Mestranol , a prodrug of ethinylestradiol, primarily acts by suppressing the release of follicle-stimulating hormone (FSH) from the anterior pituitary. This inhibition of FSH prevents the development of ovarian follicles, thereby inhibiting ovulation.

Chlormadinone acetate , a potent progestin, exhibits several mechanisms of action. It suppresses the luteinizing hormone (LH) surge, which is the primary trigger for ovulation. Additionally, it alters the consistency of the cervical mucus, making it thicker and less permeable to sperm, and modifies the endometrium to make it unreceptive to implantation.

Signaling Pathways

The hormonal effects of this compound are mediated through the gonadotropin-releasing hormone (GnRH) signaling pathway. Mestranol and chlormadinone acetate exert negative feedback on the hypothalamus and pituitary gland, reducing the pulsatile release of GnRH and subsequently blunting the secretion of FSH and LH.

GNRH_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH AnteriorPituitary Anterior Pituitary FSH FSH AnteriorPituitary->FSH LH LH AnteriorPituitary->LH Ovary Ovary Estrogen Estrogen (Follicular Development) Ovary->Estrogen Progesterone Progesterone (Ovulation) Ovary->Progesterone GnRH->AnteriorPituitary + FSH->Ovary + LH->Ovary + Estrogen->Hypothalamus - (Negative Feedback) Estrogen->AnteriorPituitary - (Negative Feedback) Progesterone->Hypothalamus - (Negative Feedback) Progesterone->AnteriorPituitary - (Negative Feedback) CQuens This compound (Mestranol + Chlormadinone Acetate) CQuens->Hypothalamus - (Suppression) CQuens->AnteriorPituitary - (Suppression)

Diagram 1: Simplified GnRH Signaling Pathway and the Inhibitory Effect of this compound.

Clinical Efficacy and Safety Profile

Large-scale clinical trials were conducted to evaluate the efficacy and safety of the this compound sequential formulation. One major study involved 6,070 patients observed for a total of 82,085 cycles across 25 medical centers.[1]

Table 2: Clinical Efficacy and Cycle Control with Original this compound Formulation

Parameter Finding Source
Contraceptive Efficacy Virtually 100% effective when taken as directed.[1]
Cycle Length (25-31 days) 98.1% of cycles[1]
Withdrawal Interval (2-5 days) 80.1% of cycles[1]
Duration of Flow (4-6 days) 85.3% of therapeutic cycles[1]

Table 3: Incidence of Adverse Events in a Major Clinical Study of this compound

Adverse Event Average Incidence Source
Breakthrough Bleeding 1.9%[1]
Nausea 2.9%[1]

The study also noted a significant decrease in the incidence and severity of dysmenorrhea during treatment compared to pre-treatment levels.[1]

Experimental Protocols

While detailed protocols from the original clinical trials are not fully available in the public domain, the general methodology can be reconstructed from published studies and historical context.

Patient Population
  • Inclusion Criteria: Healthy, non-pregnant women of childbearing age with a history of regular menstrual cycles.

  • Exclusion Criteria: History of thromboembolic disorders, hormone-dependent cancers, liver disease, and undiagnosed abnormal vaginal bleeding.

Study Design and Workflow

The clinical evaluation of this compound followed a multi-center, open-label design.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Baseline Baseline Assessment (Medical History, Physical Exam, Menstrual History) Enrollment->Baseline Treatment Treatment Phase (Dispensation of this compound with Dosing Instructions) Baseline->Treatment Monitoring Ongoing Monitoring (Patient Diaries for Cycle Tracking, Adverse Event Reporting) Treatment->Monitoring Lab Laboratory Studies (Details not specified in available literature) Treatment->Lab FollowUp Follow-up Visits (Assessment of Cycle Control, Side Effects, and Compliance) Monitoring->FollowUp DataAnalysis Data Analysis (Efficacy and Safety Endpoints) Monitoring->DataAnalysis FollowUp->Monitoring For each cycle FollowUp->Lab FollowUp->DataAnalysis Lab->DataAnalysis Results Results Reporting DataAnalysis->Results

References

The Rise and Fall of C-Quens: A Technical History of the First Sequential Oral Contraceptive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The introduction of the first oral contraceptive in 1960 revolutionized women's health. In the years that followed, pharmaceutical companies sought to refine and improve upon this groundbreaking technology. One of the earliest innovations was the development of sequential oral contraceptives, designed to more closely mimic the natural hormonal fluctuations of the menstrual cycle. This guide provides a detailed technical history of C-Quens, the first sequential birth control pill to be marketed in the United States.

Introduction to this compound

This compound was a sequential oral contraceptive developed by Eli Lilly and Company, which was available in the United States from 1965 to 1971. It was the first of its kind to receive approval from the U.S. Food and Drug Administration (FDA). The regimen consisted of two different tablets taken in a specific order to regulate the menstrual cycle and prevent pregnancy.

The this compound package contained 15 tablets of an estrogen, mestranol (80 µg), followed by 5 tablets combining mestranol (80 µg) and a progestin, chlormadinone acetate (2 mg)[1]. This sequential approach aimed to provide a more "natural" cycle by first building up the endometrium with estrogen alone, followed by the addition of a progestin to induce secretory changes and allow for withdrawal bleeding upon cessation.

Mechanism of Action

The contraceptive effect of this compound was achieved through the synergistic actions of its two components, mestranol and chlormadinone acetate, on the hypothalamic-pituitary-ovarian (HPO) axis and the reproductive tract.

Mestranol: The Estrogenic Component

Mestranol is a synthetic estrogen that acts as a prodrug for ethinylestradiol, the most commonly used estrogen in oral contraceptives. In the liver, mestranol is demethylated to its active form, ethinylestradiol, which then exerts its biological effects[2].

The primary mechanism by which ethinylestradiol prevents ovulation is through the suppression of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. This, in turn, reduces the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The suppression of the mid-cycle LH surge is critical for preventing the rupture of the ovarian follicle and the release of an egg.

Chlormadinone Acetate: The Progestogenic Component

Chlormadinone acetate is a potent synthetic progestin, a derivative of progesterone. Its primary contraceptive actions include:

  • Inhibition of Ovulation: Chlormadinone acetate also contributes to the suppression of the mid-cycle LH surge, reinforcing the ovulatory inhibition initiated by mestranol.

  • Endometrial Alterations: It induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.

  • Cervical Mucus Thickening: Chlormadinone acetate increases the viscosity of the cervical mucus, creating a barrier that is hostile to sperm penetration.

Beyond its progestogenic effects, chlormadinone acetate also exhibits antiandrogenic properties.

Signaling Pathways

The hormonal effects of mestranol (via ethinylestradiol) and chlormadinone acetate are mediated by their interaction with intracellular steroid hormone receptors.

Estrogen Receptor Signaling Pathway

The signaling pathway for mestranol, following its conversion to ethinylestradiol, is depicted below.

EstrogenSignaling cluster_blood Bloodstream cluster_liver Liver cluster_cell Target Cell (e.g., Hypothalamus, Pituitary, Endometrium) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mestranol Mestranol Demethylation Demethylation Mestranol->Demethylation Metabolism EE Ethinylestradiol (EE) Demethylation->EE ER Estrogen Receptor (ER) EE->ER Binds to EE_ER_complex EE-ER Complex ER->EE_ER_complex HSP Heat Shock Proteins EE_ER_complex->HSP Dissociation ERE Estrogen Response Element (ERE) EE_ER_complex->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., GnRH suppression) Protein->CellularResponse

Estrogen Receptor Signaling Pathway for Mestranol
Progesterone Receptor Signaling Pathway

The signaling pathway for chlormadinone acetate is illustrated in the following diagram.

ProgesteroneSignaling cluster_blood Bloodstream cluster_cell Target Cell (e.g., Hypothalamus, Endometrium, Cervix) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Binds to CMA_PR_complex CMA-PR Complex PR->CMA_PR_complex HSP Heat Shock Proteins CMA_PR_complex->HSP Dissociation PRE Progesterone Response Element (PRE) CMA_PR_complex->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response (e.g., Endometrial changes, Cervical mucus thickening) Protein->CellularResponse

Progesterone Receptor Signaling Pathway for Chlormadinone Acetate

Clinical Efficacy and Safety

A large-scale clinical trial of a sequential oral contraceptive regimen identical to this compound provided significant data on its efficacy and safety profile. The study involved 6,070 women over 82,085 menstrual cycles[1].

Quantitative Clinical Trial Data
ParameterResult
Cycle Regularity
Cycles of 25 to 31 days98.1%[1]
Withdrawal Bleeding
Withdrawal interval of 2 to 5 days80.1%[1]
Duration of Flow
Flow of 4 to 6 days85.3%[1]
Adverse Events
Average incidence of breakthrough bleeding1.9%[1]
Average incidence of nausea2.9%[1]
Experimental Protocol of a Representative Clinical Trial

Objective: To evaluate the contraceptive efficacy and safety of a sequential oral contraceptive regimen.

Study Design: A multi-center, open-label, long-term clinical trial.

Participant Population: Sexually active women of childbearing potential.

Inclusion Criteria (Likely):

  • Good general health.

  • Regular menstrual cycles prior to the study.

  • Agreement to use the study medication as the sole method of contraception.

Exclusion Criteria (Likely):

  • History of thromboembolic disorders.

  • Known or suspected estrogen-dependent neoplasia.

  • Liver dysfunction.

  • Undiagnosed abnormal genital bleeding.

Treatment Regimen:

  • One tablet of 80 µg mestranol daily for 15 days, starting on day 5 of the menstrual cycle.

  • One tablet containing 80 µg of mestranol and 2 mg of chlormadinone acetate daily for the next 5 days.

  • No medication for the following 7 days, during which withdrawal bleeding was expected.

Assessments:

  • Efficacy: Pregnancy rate was the primary efficacy endpoint, calculated as the number of pregnancies per 100 woman-years of use (Pearl Index).

  • Safety and Tolerability: Participants were monitored for adverse events, including breakthrough bleeding, nausea, and other common side effects of oral contraceptives. Cycle control parameters such as cycle length, duration of flow, and the interval to withdrawal bleeding were also recorded.

Preclinical Toxicology and Withdrawal from the Market

The eventual withdrawal of this compound from the market was prompted by findings from long-term preclinical toxicology studies in beagle dogs. These studies were part of a broader effort by the FDA to require more extensive safety testing for oral contraceptives, given their intended long-term use in healthy women[3].

Preclinical Study Findings in Beagle Dogs

Long-term studies (4 to 7 years) in beagle dogs administered various progestins, including chlormadinone acetate, revealed a significant incidence of mammary nodules[4][5].

FindingDescription
Dosage 10 to 25 times the projected human dose of chlormadinone acetate, often in combination with mestranol[4][6].
Incidence of Nodules A high incidence of mammary nodules was observed in the treated groups compared to controls[6].
Histopathology The nodules were classified as nodular hyperplasia, benign mixed mammary tumors, and in some cases, adenocarcinoma with metastases[4]. One study reported that of 172 beagle dogs administered oral contraceptive steroids for 5-7 years, 114 developed mammary nodules. Of the 925 nodules examined, 3.6% were malignant tumors[6].
Time to Onset Palpable nodules were first observed after approximately 16 months of treatment with chlormadinone acetate[4].

It is important to note that the relevance of these findings in beagle dogs to human risk was, and remains, a subject of scientific debate. The beagle dog is known to have a unique sensitivity to the mammary tumorigenic effects of progestins.

Experimental Protocol of a Representative Preclinical Toxicology Study

Based on published reports, a representative protocol for these long-term toxicology studies in beagle dogs can be outlined[4][5].

Objective: To assess the long-term toxicity of chlormadinone acetate, alone and in combination with mestranol.

Animal Model: Purebred female beagle dogs, typically 6-12 months of age at the start of the study.

Study Design: A long-term (e.g., 4-7 years) oral toxicity study with control and multiple dose groups.

Treatment Groups:

  • Control group (vehicle only).

  • Low-dose group (e.g., a multiple of the human therapeutic dose).

  • High-dose group (e.g., a higher multiple of the human therapeutic dose, such as 25x).

  • Groups may have included chlormadinone acetate alone and in combination with mestranol.

Administration: Daily oral administration of the test compounds.

Assessments:

  • Clinical Observations: Regular monitoring for signs of toxicity, including changes in body weight, food consumption, and general health.

  • Palpation: Regular physical examination, including palpation of the mammary glands for the presence of nodules.

  • Hematology and Clinical Chemistry: Periodic blood sampling to assess for systemic toxicity.

  • Necropsy and Histopathology: At the end of the study, or upon interim sacrifice, a full necropsy was performed. Tissues, with a particular focus on the mammary glands, were collected for histopathological examination.

Drug Development and Approval Workflow (1960s)

The development and approval of a new oral contraceptive in the 1960s followed a general pathway from preclinical research to clinical trials, culminating in a New Drug Application (NDA) to the FDA. The process was less formalized than today's phased clinical trial system but involved similar fundamental steps.

DrugDevelopmentWorkflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory Review & Post-Marketing Synthesis Chemical Synthesis & Formulation AnimalStudies Animal Pharmacology & Toxicology Studies (Acute & Chronic) Synthesis->AnimalStudies IND Investigational New Drug (IND) Application to FDA AnimalStudies->IND Phase1 Early Human Trials (Small scale, safety, dose-ranging) IND->Phase1 Phase2 Larger Clinical Trials (Efficacy & Safety in larger population) Phase1->Phase2 Phase3 Pivotal Large-Scale Trials (Confirmation of Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA FDAReview FDA Review of Efficacy & Safety Data NDA->FDAReview Approval FDA Approval & Marketing FDAReview->Approval PostMarketing Post-Marketing Surveillance Approval->PostMarketing

Generalized Drug Development Workflow for Oral Contraceptives in the 1960s

Conclusion

This compound holds a significant place in the history of contraception as the first sequential oral contraceptive in the United States. Its development represented an effort to create a more physiological approach to hormonal birth control. While its clinical performance in terms of efficacy and short-term side effects was comparable to other oral contraceptives of its time, the long-term toxicology findings in beagle dogs ultimately led to its withdrawal from the market. The story of this compound highlights the evolving understanding of the safety of hormonal contraceptives and the critical role of preclinical toxicology in drug development. The data and methodologies from this era continue to inform the development and regulation of hormonal therapies today.

References

An In-depth Technical Guide to the Pharmacology of Mestranol and Chlormadinone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of mestranol and chlormadinone acetate, two synthetic steroid hormones with significant applications in hormonal contraception and therapy. The document details their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize them.

Mestranol

Mestranol is a synthetic estrogen that has been a component of many combination oral contraceptives.[1][2] It is the 3-methyl ether of ethinylestradiol and functions as a biologically inactive prodrug.[1][3]

Mechanism of Action

Mestranol exerts its estrogenic effects after being converted to its active metabolite, ethinylestradiol.[3][4] This conversion primarily occurs in the liver through O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9.[5] The conversion efficiency of mestranol to ethinylestradiol is approximately 70%; for instance, 50 µg of mestranol is pharmacokinetically bioequivalent to 35 µg of ethinylestradiol.[1]

Ethinylestradiol, the active form, is a potent agonist of the estrogen receptors (ERα and ERβ).[2][3] Upon entering target cells, it binds to these receptors, which are located in various tissues including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland.[3][6] This binding initiates a cascade of molecular events, leading to the modulation of gene expression and subsequent physiological effects. The primary contraceptive action of the estrogen component in oral contraceptives is to suppress the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn prevents the development of ovarian follicles.[3]

Mestranol_Mechanism_of_Action Mestranol Mestranol (Prodrug) Liver Liver (CYP2C9) Mestranol->Liver O-demethylation Ethinylestradiol Ethinylestradiol (Active Metabolite) Liver->Ethinylestradiol EstrogenReceptor Estrogen Receptor (ERα/ERβ) Ethinylestradiol->EstrogenReceptor Binds and Activates TargetTissues Target Tissues (Reproductive Tract, Hypothalamus, etc.) EstrogenReceptor->TargetTissues FSH_Suppression Suppression of FSH Secretion TargetTissues->FSH_Suppression Leads to ContraceptiveEffect Contraceptive Effect FSH_Suppression->ContraceptiveEffect Chlormadinone_Acetate_MoA cluster_central Chlormadinone Acetate (CMA) cluster_progestogenic Progestogenic Effects cluster_antigonadotropic Antigonadotropic Effects cluster_antiandrogenic Antiandrogenic Effects CMA Chlormadinone Acetate ProgesteroneReceptor Progesterone Receptor (PR) Agonist CMA->ProgesteroneReceptor Hypothalamus Hypothalamus CMA->Hypothalamus Negative Feedback AndrogenReceptor Androgen Receptor (AR) Antagonist CMA->AndrogenReceptor FiveAlphaReductase 5α-Reductase Inhibition CMA->FiveAlphaReductase Endometrium Endometrial Changes ProgesteroneReceptor->Endometrium CervicalMucus Increased Cervical Mucus Viscosity ProgesteroneReceptor->CervicalMucus Pituitary Pituitary Gland Hypothalamus->Pituitary Suppresses GnRH OvulationInhibition Ovulation Inhibition Pituitary->OvulationInhibition Suppresses LH & FSH AndrogenEffects Reduced Androgenic Effects AndrogenReceptor->AndrogenEffects FiveAlphaReductase->AndrogenEffects

References

C-Quens: A Technical Review of a First-Generation Sequential Oral Contraceptive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and subsequent withdrawal of C-Quens, a first-generation sequential oral contraceptive. The information is compiled to serve as a technical resource, presenting available data, representative experimental methodologies from the era, and the biological pathways central to its function.

Executive Summary

This compound was a sequential oral contraceptive pill developed by Eli Lilly and Company and marketed in the mid-1960s. It represented an early approach to hormonal contraception, utilizing an estrogen-only phase followed by a combined estrogen-progestin phase to mimic the natural menstrual cycle. The active components were the estrogen mestranol and the progestin chlormadinone acetate. While effective in preventing pregnancy, the sequential nature of this compound, particularly the initial period of unopposed estrogen, was later associated with an increased risk of endometrial cancer. This significant safety concern led to its withdrawal from the market in the early 1970s, paving the way for the widespread adoption of lower-dose combined oral contraceptives that offer a protective effect against this malignancy. This document details the available scientific and historical data on this compound, from its chemical components to its clinical implications.

Development and Regulatory Timeline

The development of this compound is situated within the broader context of the rapid evolution of hormonal contraceptives in the mid-20th century. Following the landmark approval of the first combined oral contraceptive, Enovid, in 1960, pharmaceutical companies explored different dosing strategies, leading to the advent of sequential pills.

MilestoneDateDescription
Discovery of Mestranol 1956Mestranol, a synthetic estrogen and a prodrug of ethinylestradiol, was first synthesized. It became the estrogenic component in many of the first oral contraceptives[1].
Discovery of Chlormadinone Acetate 1959Chlormadinone acetate (CMA), a potent synthetic progestin, was discovered[2].
First Oral Contraceptive Approval 1960The FDA approved Enovid, the first combined oral contraceptive, for contraceptive use in the United States[3].
Marketing of this compound c. 1965Eli Lilly & Co. began marketing this compound, one of the first sequential oral contraceptives[4].
Withdrawal from Market c. 1971This compound was withdrawn from the U.S. market amid growing concerns over the association between sequential oral contraceptives and an increased risk of endometrial cancer[5].

Formulation and Dosing Regimen

This compound was designed as a sequential therapy. The packaging consisted of a 20-day treatment cycle.

ComponentDosagePill CountPhase
Mestranol80 mcg15Estrogen-only (Follicular Phase Mimic)
Mestranol + Chlormadinone Acetate80 mcg + 2 mg5Estrogen + Progestin (Luteal Phase Mimic)
Table based on formulation data from a 1960s product advertisement[6].

Mechanism of Action and Signaling Pathways

The contraceptive effect of this compound was achieved through the synergistic and sequential actions of its estrogenic and progestogenic components, primarily by inhibiting ovulation.

4.1 Estrogenic Action (Mestranol) Mestranol, after being metabolized in the liver to its active form, ethinylestradiol, acts on the hypothalamus and pituitary gland. It suppresses the release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Follicle-Stimulating Hormone (FSH). This inhibition of FSH prevents the development of a dominant ovarian follicle, thus inhibiting ovulation.

4.2 Progestogenic Action (Chlormadinone Acetate) Chlormadinone acetate suppresses the mid-cycle surge of Luteinizing Hormone (LH), which is the direct trigger for ovulation. Furthermore, it alters the endometrium, making it unreceptive to implantation, and thickens the cervical mucus, creating a barrier to sperm penetration[2][7].

Signaling Pathway Diagrams

Estrogen_Signaling cluster_blood Bloodstream cluster_liver Liver cluster_cell Hypothalamic/Pituitary Cell Mestranol Mestranol Metabolism Metabolism (Demethylation) Mestranol->Metabolism Enters EE Ethinylestradiol (Active Form) Metabolism->EE ER Estrogen Receptor (ER) EE->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus, Binds DNA GnRH_FSH_Gene GnRH/FSH Gene Transcription ERE->GnRH_FSH_Gene Suppresses

Estrogen (Mestranol) Signaling Pathway

Progestin_Signaling cluster_blood Bloodstream cluster_cell Target Cell (e.g., Pituitary, Endometrium) cluster_effects Physiological Effects CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Binds PRE Progesterone Response Element (PRE) PR->PRE Translocates to Nucleus, Binds DNA Target_Gene Target Gene Transcription PRE->Target_Gene Modulates Ovulation LH Surge Suppression Target_Gene->Ovulation Mucus Cervical Mucus Thickening Target_Gene->Mucus Endometrium Endometrial Maturation Altered Target_Gene->Endometrium Clinical_Trial_Workflow Recruitment Subject Recruitment (Healthy, Fertile Women) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessment (Med History, Vitals) Screening->Baseline Dispensation Dispense this compound & Provide Instructions Baseline->Dispensation Cycle Multiple Treatment Cycles (Subject Diary Maintained) Dispensation->Cycle FollowUp Regular Follow-Up Visits (e.g., 3, 6, 12 months) Cycle->FollowUp FollowUp->Cycle Continue Treatment Data Data Collection: - Pregnancies (Pearl Index) - Side Effects - Cycle Control FollowUp->Data Analysis Final Data Analysis & Reporting Data->Analysis

References

Early Clinical Data on C-Quens Sequential Pills: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical data available for C-Quens, a sequential oral contraceptive. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive understanding of the drug's efficacy, safety profile, and mechanism of action based on foundational clinical studies.

Core Clinical Data

This compound was a sequential oral contraceptive pill containing mestranol and chlormadinone acetate. The standard regimen consisted of 15 tablets of 80 mcg mestranol, followed by 5 tablets containing a combination of 80 mcg mestranol and 2 mg chlormadinone acetate[1][2]. The primary mechanism of sequential oral contraceptives is the inhibition of ovulation by estrogen, with the addition of a progestin in the latter part of the cycle to ensure endometrial stability and predictable withdrawal bleeding[1].

Contraceptive Efficacy and Cycle Control

A significant clinical trial involving 6,070 patients over 82,085 cycles demonstrated high contraceptive effectiveness, with the regimen being "virtually 100% effective when taken as directed"[1]. While a precise Pearl Index for this compound from this specific study is not provided in the available literature, data from other studies on oral contraceptives containing chlormadinone acetate can offer some context. For instance, a pooled analysis of non-interventional trials on a combined oral contraceptive with 2 mg chlormadinone acetate and 0.03 mg ethinylestradiol showed a practical Pearl Index of 0.34 and a theoretical Pearl Index of 0.08[3].

The large-scale study on the sequential regimen of mestranol and chlormadinone acetate also provided detailed data on cycle control, as summarized in the table below.

ParameterFinding
Cycle Regularity 98.1% of cycles were 25 to 31 days long[1].
Withdrawal Interval 80.1% of cycles had a withdrawal interval of 2 to 5 days[1].
Duration of Flow 85.3% of therapeutic cycles had a flow duration of 4 to 6 days[1].
Adverse Events

The incidence of side effects in the major clinical trial of this sequential oral contraceptive was reported to be infrequent and diminished as therapy continued[1]. The most commonly reported adverse events are detailed in the following table.

Adverse EventAverage Incidence
Breakthrough Bleeding 1.9%[1].
Nausea 2.9%[1].

Experimental Protocols

Study of Endometrial Effects of Chlormadinone Acetate

A key study investigated the progestational effect of chlormadinone acetate on the endometrium in postmenopausal women. The detailed methodology provides valuable insight into the experimental design of early clinical research on this compound.

Objective: To assess the endometrial response to orally administered chlormadinone acetate compared to injectable progesterone.

Study Population: 10 healthy postmenopausal women (1-2 years post-menopause).

Methodology:

  • Initial Priming: All participants received a treatment cycle of chlormadinone-mestranol to induce withdrawal bleeding.

  • Estrogen Priming: On the 5th day of bleeding, all subjects were administered 80 mcg of mestranol daily for 10 days to proliferate the endometrium.

  • Group Allocation: On the 11th day, the women were divided into two groups:

    • Group A (Control): Received daily intramuscular injections of 100 mg progesterone.

    • Group B (Investigational): Received daily oral doses of 5 mg chlormadinone acetate.

  • Dose Escalation: Within each group, one patient received a single dose, a second patient received two consecutive daily doses, and so on, up to five consecutive daily doses.

  • Assessment: Endometrial biopsies were performed 24 hours after the final dose for each patient to evaluate the histological changes in the endometrium.

Results Summary: The study concluded that oral chlormadinone acetate had a greater and more rapid progestational effect on the endometrium compared to injectable progesterone. Secretory changes in the endometrium were observed with lower cumulative doses and fewer days of administration of chlormadinone acetate.

Mechanism of Action & Signaling Pathways

The contraceptive effect of this compound is achieved through the distinct actions of its two components, mestranol and chlormadinone acetate, on the hypothalamic-pituitary-ovarian (HPO) axis and the reproductive tract.

Mestranol: Estrogenic Component

Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol[4]. Ethinylestradiol acts as a potent agonist of the estrogen receptor. Its primary contraceptive action is the suppression of follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn prevents the development of ovarian follicles[4]. This negative feedback on the hypothalamus and pituitary gland disrupts the normal hormonal cascade that leads to ovulation.

Mestranol_Mechanism Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Ovary Ovary Pituitary->Ovary + FSH Follicular_Development Follicular Development Ovary->Follicular_Development Mestranol Mestranol (oral) Ethinylestradiol Ethinylestradiol (active) Mestranol->Ethinylestradiol Hepatic Demethylation Ethinylestradiol->Hypothalamus Negative Feedback Ethinylestradiol->Pituitary Negative Feedback GnRH GnRH FSH FSH Ovulation Ovulation Follicular_Development->Ovulation

Mechanism of Action of Mestranol.
Chlormadinone Acetate: Progestogenic Component

Chlormadinone acetate (CMA) is a potent synthetic progestin with several key actions. It is a strong agonist of the progesterone receptor[5][6]. By activating progesterone receptors, CMA induces negative feedback on the hypothalamus and pituitary, suppressing the secretion of gonadotropins, particularly the luteinizing hormone (LH) surge, which is the primary trigger for ovulation[5][6]. Additionally, CMA has antiandrogenic properties, acting as a partial antagonist at the androgen receptor and inhibiting the enzyme 5-alpha-reductase[5][6][7]. In the context of this compound, its primary role is to stabilize the endometrium for a controlled withdrawal bleed and to provide additional contraceptive security by thickening cervical mucus and altering the endometrial lining to be unreceptive to implantation[5].

Chlormadinone_Acetate_Mechanism CMA Chlormadinone Acetate PR Progesterone Receptor CMA->PR Agonist AR Androgen Receptor CMA->AR Partial Antagonist Five_AR 5-alpha-Reductase CMA->Five_AR Inhibitor Hypothalamus Hypothalamus PR->Hypothalamus Negative Feedback Pituitary Anterior Pituitary PR->Pituitary Negative Feedback Cervical_Mucus Thickening of Cervical Mucus PR->Cervical_Mucus Endometrium Endometrial Maturation (unreceptive) PR->Endometrium Androgenic_Effects Reduced Androgenic Effects AR->Androgenic_Effects Five_AR->Androgenic_Effects LH_Surge LH Surge Inhibition Pituitary->LH_Surge

Mechanism of Action of Chlormadinone Acetate.
Experimental Workflow for Endometrial Assessment

The experimental protocol for assessing the endometrial effects of chlormadinone acetate can be visualized as a clear workflow.

Experimental_Workflow Start Start: Postmenopausal Subjects (n=10) Priming1 CMA-Mestranol Cycle Start->Priming1 Bleeding Withdrawal Bleeding Priming1->Bleeding Priming2 Mestranol (80mcg) for 10 days Bleeding->Priming2 Allocation Group Allocation Priming2->Allocation GroupA Group A: Injectable Progesterone Allocation->GroupA GroupB Group B: Oral CMA (5mg) Allocation->GroupB Dosing Dose Escalation (1 to 5 days) GroupA->Dosing GroupB->Dosing Biopsy Endometrial Biopsy (24h post-dose) Dosing->Biopsy End End: Histological Analysis Biopsy->End

Workflow for Endometrial Effect Study.

References

Pharmacokinetics of C-Quens Active Ingredients: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Quens was a sequential oral contraceptive containing the estrogen mestranol and the progestin chlormadinone acetate. Understanding the pharmacokinetic profiles of these active ingredients is crucial for assessing their efficacy and safety, and for the development of new hormonal therapies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of mestranol and chlormadinone acetate, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Pharmacokinetics of Mestranol

Mestranol is a synthetic estrogen that functions as a prodrug for its active metabolite, ethinylestradiol. Its pharmacokinetic properties are largely influenced by its conversion to this more potent estrogen.

Quantitative Pharmacokinetic Data for Mestranol
ParameterValueReference(s)
Bioavailability ~50% of a 50 µg oral dose is bioequivalent to a 35 µg dose of ethinylestradiol.[1][2]
Time to Peak (Tmax) Not specified for mestranol, but peak plasma concentrations of its active metabolite, ethinylestradiol, are reached within 1-2 hours.
Plasma Protein Binding Highly bound to plasma proteins.
Metabolism Primarily hepatic O-demethylation to ethinylestradiol, catalyzed by CYP2C9.[3]
Elimination Half-life Variable and not well-defined for mestranol itself. The half-life of its active metabolite, ethinylestradiol, is approximately 6-20 hours.[4][5]
Excretion Primarily as metabolites in urine and feces.[5]

Pharmacokinetics of Chlormadinone Acetate

Chlormadinone acetate is a synthetic progestin with a well-characterized pharmacokinetic profile.

Quantitative Pharmacokinetic Data for Chlormadinone Acetate
ParameterValue (Single Dose)Value (Multiple Doses)Reference(s)
Bioavailability HighHigh
Time to Peak (Tmax) ~1-2 hours~1-2 hours[6]
Maximum Concentration (Cmax) ~1.1 ng/mL~1.8 ng/mL
Area Under the Curve (AUC) Not specifiedNot specified
Plasma Protein Binding >95% (primarily to albumin)>95% (primarily to albumin)
Metabolism Hepatic (reduction, hydroxylation, deacetylation)Hepatic (reduction, hydroxylation, deacetylation)[6]
Elimination Half-life ~34-39 hours~80 hours[6]
Excretion Approximately 33% in urine and 40% in feces as metabolites.Approximately 33% in urine and 40% in feces as metabolites.[6]

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through clinical studies involving healthy female volunteers. The following outlines a typical experimental design.

Study Design for Pharmacokinetic Assessment

A common approach involves an open-label, single- and multiple-dose study.

  • Participants: Healthy, non-smoking female volunteers of reproductive age with a normal body mass index and no contraindications for oral contraceptive use.[7][8] Participants typically undergo a screening process including a physical examination and clinical laboratory tests.

  • Dosing Regimen:

    • Single-Dose Phase: Administration of a single oral dose of the contraceptive tablet.

    • Multiple-Dose Phase: Daily administration of the contraceptive tablet for a full 21-day cycle.[8]

  • Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration. Typical sampling schedules include pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose for the single-dose phase. During the multiple-dose phase, samples are often taken before the last dose and at the same time points thereafter.

  • Sample Analysis: Plasma concentrations of the active ingredients and their metabolites are determined using validated analytical methods.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for Mestranol

The analysis of mestranol (as ethinylestradiol) in plasma often requires derivatization to improve its volatility and detection by GC-MS.

  • Sample Preparation:

    • Liquid-liquid extraction of the plasma sample with an organic solvent (e.g., a mixture of hexane and ethyl acetate) to isolate the steroids.

    • Evaporation of the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried extract is reconstituted in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

    • The mixture is heated to approximately 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives of the hydroxyl groups.[9]

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • The analytes are separated based on their boiling points and retention times.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized ethinylestradiol.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chlormadinone Acetate

LC-MS/MS offers high sensitivity and specificity for the direct analysis of chlormadinone acetate in plasma without the need for derivatization.

  • Sample Preparation:

    • Protein precipitation is performed by adding a solvent like acetonitrile to the plasma sample to remove proteins.

    • The sample is centrifuged, and the supernatant is collected.

    • The supernatant may be further purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatograph.

    • Separation is achieved on a reverse-phase column (e.g., a C18 column) using a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (such as acetonitrile or methanol).[10][11]

    • The eluent is introduced into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of chlormadinone acetate is selected and fragmented, and a specific product ion is monitored for quantification.[10][11]

Signaling and Metabolic Pathways

Mestranol Metabolism

Mestranol is a prodrug that undergoes O-demethylation in the liver to form its active metabolite, ethinylestradiol. This conversion is primarily mediated by the cytochrome P450 enzyme, CYP2C9.[3] Ethinylestradiol is then further metabolized through hydroxylation and conjugation.

Mestranol_Metabolism Mestranol Mestranol Ethinylestradiol Ethinylestradiol (Active) Mestranol->Ethinylestradiol O-demethylation (CYP2C9) Metabolites Hydroxylated and Conjugated Metabolites Ethinylestradiol->Metabolites Hydroxylation & Conjugation

Caption: Metabolic conversion of mestranol to ethinylestradiol.

Chlormadinone Acetate Metabolism

Chlormadinone acetate is extensively metabolized in the liver through several pathways, including reduction, hydroxylation, and deacetylation. Key metabolites include 3α-hydroxy-chlormadinone acetate and 3β-hydroxy-chlormadinone acetate.[6]

Chlormadinone_Acetate_Metabolism cluster_metabolism Hepatic Metabolism CMA Chlormadinone Acetate Reduction Reduction CMA->Reduction Hydroxylation Hydroxylation CMA->Hydroxylation Deacetylation Deacetylation CMA->Deacetylation Metabolites 3α-hydroxy-CMA 3β-hydroxy-CMA Other Metabolites Reduction->Metabolites Hydroxylation->Metabolites Deacetylation->Metabolites Excretion Urinary and Fecal Excretion Metabolites->Excretion

Caption: Major metabolic pathways of chlormadinone acetate.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral contraceptive.

PK_Workflow Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening and Enrollment Recruitment->Screening Dosing Drug Administration (Single or Multiple Doses) Screening->Dosing Sampling Blood Sample Collection (Timed Intervals) Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis Bioanalytical Method (LC-MS/MS or GC-MS) Processing->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) Analysis->Data Report Reporting of Results Data->Report

Caption: General workflow for a pharmacokinetic study.

References

Technical Guide: Hormonal Effects of C-Quens on the Menstrual Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-Quens was a sequential oral contraceptive designed to mimic the hormonal fluctuations of a natural menstrual cycle. Its regimen consisted of two phases: an initial estrogen-only phase followed by a combined estrogen-progestin phase.

  • Composition:

    • Phase 1 (15 days): Mestranol (80 mcg), an estrogen.

    • Phase 2 (5 days): Mestranol (80 mcg) and Chlormadinone Acetate (2 mg), a progestin.[1]

The primary mechanism of action for this compound, like other hormonal contraceptives, is the suppression of ovulation through negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis.[2][3]

Mechanism of Action: Hypothalamic-Pituitary-Ovarian (HPO) Axis Suppression

The administration of exogenous estrogen and progestin disrupts the normal cyclic hormonal interplay that governs the menstrual cycle.

  • Estrogenic Action (Mestranol): The initial 15 days of unopposed estrogen (mestranol) suppresses the secretion of Follicle-Stimulating Hormone (FSH) from the anterior pituitary. This prevents the selection and maturation of a dominant ovarian follicle.

  • Progestogenic Action (Chlormadinone Acetate): The addition of chlormadinone acetate in the second phase, along with continued estrogen, suppresses the Luteinizing Hormone (LH) surge, which is the ultimate trigger for ovulation.[2] Chlormadinone acetate exerts a strong anti-gonadotropic effect via this negative feedback mechanism.[4]

This combined action ensures an anovulatory cycle. The suppression of gonadotropins (FSH and LH) by oral contraceptives is a well-established direct effect.[2][5]

Signaling Pathway Diagram

HPO_Axis_Suppression cluster_CNS Central Nervous System cluster_Ovary Ovary & Uterus Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Ovary Ovary Pituitary->Ovary FSH (Follicular Growth) LH (Ovulation Trigger) Endometrium Endometrium Ovary->Endometrium Endogenous Estrogen & Progesterone (Production Suppressed) CQuens This compound Administration (Mestranol +/- Chlormadinone Acetate) CQuens->Hypothalamus -| GnRH Pulse Generation CQuens->Pituitary -| FSH & LH Secretion

Caption: Negative feedback of this compound on the Hypothalamic-Pituitary-Ovarian (HPO) axis.

Quantitative Hormonal Effects

While specific datasets for this compound are scarce, the expected effects on key reproductive hormones are well-understood from studies on sequential and combined oral contraceptives.

Effects on Gonadotropins (FSH & LH)

The primary contraceptive effect is achieved by suppressing pituitary gonadotropins, which prevents follicular development and ovulation.[2] Studies on various oral contraceptives consistently show that both baseline and peak levels of FSH and LH are significantly depressed.[2][5][6]

Table 1: Expected Effects on Pituitary Gonadotropins

Hormone Phase of this compound Cycle Expected Effect Mechanism
FSH Days 1-20 (Active Pills) Markedly Suppressed Negative feedback from Mestranol.

| LH | Days 1-20 (Active Pills) | Mid-cycle surge is abolished. | Negative feedback from Mestranol and Chlormadinone Acetate. |

Effects on Ovarian Hormones (Estradiol & Progesterone)

As a direct consequence of inhibited follicular development and anovulation, the endogenous production of ovarian steroid hormones is suppressed.

Table 2: Expected Effects on Ovarian Hormones

Hormone Phase of this compound Cycle Expected Effect Mechanism
Estradiol Days 1-20 (Active Pills) Endogenous production suppressed. Lack of follicular development due to FSH suppression.[2]

| Progesterone | Days 1-20 (Active Pills) | Luteal phase rise is absent. | Anovulation prevents corpus luteum formation.[2][7] |

Effects on the Endometrium

The sequential nature of this compound was intended to produce a more "physiological" effect on the endometrium compared to combined pills.

  • Proliferative Phase (Days 1-15): Unopposed mestranol stimulates the proliferation and thickening of the endometrium, mimicking the natural follicular phase.

  • Secretory Transformation (Days 16-20): The addition of chlormadinone acetate induces a transformation of the proliferative endometrium into a secretory state, similar to the natural luteal phase.[8]

  • Withdrawal Bleeding (Pill-Free Interval): Cessation of hormone intake leads to the breakdown and shedding of the prepared endometrium, resulting in a predictable withdrawal bleed.[9]

However, long-term use of sequential oral contraceptives has been associated with changes in endometrial histology, including glandular atrophy and, in some historical cases with other formulations, an increased risk of hyperplasia.[10][11]

Experimental Protocols

The following describes a generalized protocol for evaluating the hormonal and endometrial effects of a sequential oral contraceptive, based on methodologies cited in related literature.[12][13]

Study Design
  • Type: A prospective, open-label clinical trial.

  • Participants: Healthy, eumenorrheic female volunteers with no contraindications for oral contraceptive use.

  • Duration: A minimum of three cycles: one baseline (pre-treatment) control cycle, followed by two treatment cycles.

Methodology
  • Hormonal Profiling:

    • Sample Collection: Collect serum or plasma samples daily, or at minimum every 2-3 days, throughout the baseline and treatment cycles.

    • Analytes: Measure concentrations of LH, FSH, Estradiol (E2), and Progesterone.

    • Assay Method: Radioimmunoassay (RIA) or more modern methods like Chemiluminescent Immunoassay (CLIA) would be used to quantify hormone levels.

  • Assessment of Ovulation:

    • Primary Endpoint: Absence of a mid-cycle LH surge and suppression of luteal phase progesterone levels (e.g., <3 ng/mL).

    • Corroborative Evidence: Ultrasound monitoring to confirm the absence of dominant follicle development and subsequent ovulation.

  • Endometrial Assessment:

    • Procedure: Perform an endometrial biopsy during the late "luteal" phase of the baseline cycle and the second treatment cycle (e.g., between days 18-20 of the pill pack).

    • Analysis: Histological examination of the tissue to assess for proliferative, secretory, or atrophic changes and to rule out abnormal histology.[14][15]

Experimental Workflow Diagram

Experimental_Workflow cluster_Setup Phase 1: Screening & Baseline cluster_Treatment Phase 2: Treatment & Monitoring cluster_Analysis Phase 3: Analysis & Reporting Screening Subject Screening & Informed Consent Baseline Baseline Cycle Monitoring (Hormone Profiling, Endometrial Biopsy) Screening->Baseline Treatment Administer this compound (2-3 Cycles) Baseline->Treatment Monitoring Serial Hormone Sampling & Ultrasound Treatment->Monitoring FinalBiopsy Final Endometrial Biopsy (Cycle 2 or 3) Treatment->FinalBiopsy DataAnalysis Hormone Assay Analysis Histological Assessment Statistical Comparison Monitoring->DataAnalysis FinalBiopsy->DataAnalysis Report Final Report Generation DataAnalysis->Report

Caption: Generalized workflow for clinical evaluation of a sequential oral contraceptive.

Conclusion

This compound, through its sequential administration of mestranol and chlormadinone acetate, effectively inhibits ovulation by suppressing the secretion of FSH and LH. This action prevents the natural cyclical development of ovarian follicles and the subsequent production of endogenous estrogen and progesterone. The hormonal regimen imposes a controlled cycle on the endometrium, leading to predictable withdrawal bleeding. While designed to be more physiological, the fundamental mechanism relies on the potent negative feedback of its exogenous steroids on the HPO axis, a hallmark of all combined hormonal contraceptives.

References

The Rise and Fall of C-Quens: An In-depth Regulatory History with the FDA

Author: BenchChem Technical Support Team. Date: December 2025

A pioneering sequential oral contraceptive, C-Quens, journeyed from a promising introduction in the mid-1960s to a voluntary market withdrawal in the early 1970s. Its story, intertwined with a burgeoning awareness of the potential risks of hormonal contraceptives, offers a compelling case study in drug regulation and the evolving landscape of pharmaceutical safety. This technical guide delves into the regulatory history of this compound, examining the available data from its clinical trials, the pivotal animal studies that precipitated its discontinuation, and the broader scientific and public health context of its time.

Introduction to this compound: A Sequential Approach to Oral Contraception

This compound, manufactured by Eli Lilly and Company, was a first-generation sequential oral contraceptive. It was marketed in the United States from 1965 to 1971.[1] Unlike the combination oral contraceptives that delivered a constant dose of estrogen and progestin, this compound followed a sequential regimen. This involved an initial phase of estrogen-only pills followed by a shorter phase of combined estrogen and progestin, aiming to more closely mimic the natural menstrual cycle. The active ingredients in this compound were mestranol (an estrogen) and chlormadinone acetate (a progestin).

Pre-Market Approval and Early Clinical Data

A 1971 court case, Whittington v. Eli Lilly and Company, revealed that clinical trials and post-approval monitoring of this compound did not demonstrate 100% efficacy in preventing conception.[2] This acknowledgment underscores the inherent limitations of early oral contraceptives.

The table below summarizes the formulation of this compound, based on available product information from that era.

Component Hormone Dosage Number of Tablets
Phase 1 Mestranol80 mcg15
Phase 2 Mestranol and Chlormadinone Acetate80 mcg / 2 mg5

The Turning Point: Mammary Nodules in Beagle Dogs

The pivotal event that led to the discontinuation of this compound was the emergence of concerning findings from long-term toxicity studies in beagle dogs. These studies, designed to assess the safety of oral contraceptive steroids over extended periods, revealed the development of mammary nodules in dogs administered certain progestin-mestranol combinations.[1]

While the detailed protocols of these specific studies on this compound are not publicly accessible, a 1972 publication in the Journal of the National Cancer Institute detailed similar findings with other investigational oral contraceptive steroids in beagles. This research highlighted a strong association between certain progestin-mestranol combinations and mammary neoplasia in this animal model.[1] The study noted that most of the contraceptive-related mammary nodules developed in dogs receiving the combination of a progestin and mestranol at doses 10 or 25 times the proposed human dosage.[1]

The following workflow illustrates the general process of such long-term animal toxicity studies:

Caption: General workflow for long-term animal toxicity studies.

These findings in beagles, a species known to be particularly sensitive to the hormonal effects on mammary tissue, raised significant safety concerns.

Voluntary Withdrawal and the FDA's Position

In 1971, Eli Lilly and Company voluntarily withdrew this compound from the U.S. market.[1] This decision was a direct consequence of the findings in the beagle dog studies. While the withdrawal was initiated by the manufacturer, it occurred within a climate of heightened scrutiny by the FDA and the public regarding the safety of oral contraceptives.

The early 1970s were marked by the influential "Nelson Pill Hearings" in the U.S. Senate, which brought to light concerns about the side effects of birth control pills, including the risk of thromboembolism.[3] Although this compound was not the primary focus of these hearings, the general atmosphere of caution undoubtedly influenced regulatory and corporate decisions.

Furthermore, by the mid-1970s, the FDA took action to remove all sequential oral contraceptives from the market due to an emerging link between their use and an increased risk of endometrial cancer.[4] A 1977 report from The Washington Post noted that the FDA had forced the removal of sequential oral contraceptives, which were being used by up to 1 million women at the time, because of this cancer risk. While this compound was already off the market by then, this later regulatory action against the entire class of sequential contraceptives provides important context for the safety concerns surrounding their mechanism of action.

The signaling pathway below illustrates the proposed mechanism by which unopposed estrogen, a characteristic of the initial phase of sequential contraceptives, could potentially increase the risk of endometrial hyperplasia and cancer.

signaling_pathway Estrogen Unopposed Estrogen (from sequential pill) ER Estrogen Receptor (in endometrial cells) Estrogen->ER Gene Target Gene Expression (e.g., growth factors) ER->Gene Proliferation Increased Cell Proliferation Gene->Proliferation Hyperplasia Endometrial Hyperplasia Proliferation->Hyperplasia Cancer Endometrial Cancer Hyperplasia->Cancer

Caption: Estrogen's effect on endometrial cells.

Post-Marketing Surveillance and Adverse Event Reporting

The FDA's oversight of drug safety continues after a product is marketed through post-marketing surveillance and the reporting of adverse events.[5] For this compound, any such reports submitted between 1965 and 1971 would have been a factor in the ongoing assessment of its risk-benefit profile. However, specific, publicly available data on the adverse events reported for this compound during its time on the market are scarce. The focus of its withdrawal was primarily the preclinical animal data rather than an accumulation of specific adverse event reports in humans, although the broader concerns about oral contraceptives were certainly present.

Conclusion: A Legacy of Precaution

The regulatory history of this compound serves as a significant marker in the history of hormonal contraception and drug safety. Its withdrawal, prompted by preclinical findings in an animal model, highlights the principle of erring on the side of caution in the face of potential long-term risks. The subsequent removal of all sequential oral contraceptives due to cancer concerns further validated the cautious approach. The story of this compound underscores the critical role of long-term safety studies, the importance of post-marketing surveillance, and the dynamic nature of the FDA's regulatory process in responding to new scientific evidence to protect public health.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Mestranol in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mestranol, a synthetic estrogen, is the 3-methyl ether prodrug of ethinyl estradiol.[1] Upon administration, it undergoes demethylation in the liver to its biologically active form, ethinyl estradiol, which then exerts its estrogenic effects.[1][2] Monitoring the levels of mestranol and its active metabolite in various tissues is crucial for pharmacokinetic studies, toxicological assessments, and in the development of new drug formulations. This document provides detailed application notes and protocols for the analytical detection of mestranol in tissue samples, focusing on modern chromatographic and immunoassay techniques.

Signaling Pathway of Mestranol's Active Metabolite

Mestranol's biological activity is mediated through its active metabolite, ethinyl estradiol, which acts as an estrogen receptor (ER) agonist.[3][4] The binding of ethinyl estradiol to estrogen receptors (ERα and ERβ) in the cell nucleus initiates a signaling cascade that modulates gene expression.[5][6] This interaction leads to the recruitment of co-activators or co-repressors to the estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[6] This process ultimately results in the physiological and pharmacological effects associated with estrogens.[2]

Mestranol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Hepatocyte, Uterine Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mestranol Mestranol (Prodrug) Ethinyl_Estradiol Ethinyl Estradiol (Active Metabolite) Mestranol->Ethinyl_Estradiol Hepatic Demethylation ER Estrogen Receptor (ERα/ERβ) Ethinyl_Estradiol->ER Binding EE_ER_Complex Ethinyl Estradiol-ER Complex ER->EE_ER_Complex ERE Estrogen Response Element (ERE) on DNA EE_ER_Complex->ERE Binding Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Initiation Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Caption: Mestranol is converted to ethinyl estradiol, which binds to estrogen receptors, modulating gene transcription.

Analytical Methods for Mestranol Detection in Tissue

The quantitative analysis of mestranol in complex biological matrices like tissue requires highly sensitive and specific analytical methods. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Radioimmunoassay (RIA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, specificity, and throughput.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Tissue_Sample Tissue Sample (e.g., Liver, Adipose) Homogenization Homogenization (e.g., with PBS) Tissue_Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Derivatization Derivatization (Optional, e.g., Dansyl Chloride) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for the LC-MS/MS analysis of mestranol in tissue samples.

Detailed Protocol: LC-MS/MS for Mestranol and Ethinyl Estradiol in Adipose Tissue

This protocol is adapted from methodologies for similar steroid hormones in fatty tissues.[7]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Weigh approximately 100 mg of homogenized adipose tissue into a polypropylene tube.

  • Add an internal standard solution (e.g., deuterated mestranol and ethinyl estradiol).

  • Perform lipid extraction using a suitable organic solvent mixture (e.g., hexane:ethyl acetate).

  • The extract is then subjected to Solid-Phase Extraction (SPE) for cleanup. A polymeric reversed-phase sorbent is often effective.[8]

  • Condition the SPE cartridge (e.g., 30 mg, 1 mL) with methanol followed by water.[9]

  • Load the sample extract onto the cartridge.

  • Wash the cartridge sequentially with water and a low percentage of methanol in water to remove interferences.[9]

  • Elute the analytes with a small volume of acetonitrile or methanol.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Mestranol: Precursor ion -> Product ion (to be determined empirically).

      • Ethinyl Estradiol: Precursor ion -> Product ion (e.g., m/z 297.2 -> 145.1).

      • Internal Standards: Corresponding transitions for the deuterated analogs.

c. Method Validation Parameters

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and recovery.[5][10][11]

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% at LOQ)
Precision (%CV)≤ 15% (≤ 20% at LOQ)
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
RecoveryConsistent, precise, and reproducible

Quantitative Data Summary (Hypothetical)

AnalyteLLOQ (pg/g)Linearity Range (pg/g)Accuracy (%)Precision (%CV)
Mestranol55 - 100092 - 108< 12
Ethinyl Estradiol22 - 50095 - 105< 10
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of steroids. It often requires derivatization to improve the volatility and thermal stability of the analytes.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Tissue_Homogenate Tissue Homogenate Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Tissue_Homogenate->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation GC Separation (e.g., HP-5ms column) Derivatization->GC_Separation MS_Detection MS Detection (Scan or SIM mode) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for the GC-MS analysis of mestranol in tissue samples.

Detailed Protocol: GC-MS for Mestranol in Liver Tissue

This protocol is based on general procedures for steroid analysis in biological matrices.[6][12]

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Homogenize approximately 1 g of liver tissue in a suitable buffer.

  • Add an internal standard.

  • Perform liquid-liquid extraction with a solvent such as ethyl acetate or a mixture of hexane and isopropanol.[12]

  • Centrifuge to separate the layers and collect the organic phase.

  • Evaporate the solvent to dryness.

  • Derivatization: Reconstitute the residue in a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and heat to form trimethylsilyl (TMS) derivatives.[13]

b. GC-MS Conditions

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Monitored Ions: Specific ions for the TMS-derivatives of mestranol, ethinyl estradiol, and the internal standard.

c. Method Validation and Quantitative Data

Similar to LC-MS/MS, the GC-MS method must be thoroughly validated.

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of the nominal concentration
Precision (%CV)≤ 15%
LOD (ng/g)To be determined based on signal-to-noise ratio (e.g., S/N ≥ 3)
LOQ (ng/g)To be determined (e.g., S/N ≥ 10)

Quantitative Data Summary (Hypothetical)

AnalyteLOQ (ng/g)Linearity Range (ng/g)Accuracy (%)Precision (%CV)
Mestranol-TMS11 - 20090 - 110< 15
Ethinyl Estradiol-TMS0.50.5 - 10093 - 107< 13
Radioimmunoassay (RIA)

RIA is a highly sensitive immunoassay technique that can be used for the quantification of hormones. Although it has been largely superseded by chromatographic methods due to specificity concerns and the use of radioactive materials, it can still be a viable option. A specific antibody for mestranol would be required.

General Protocol for RIA

  • Extraction: Extract mestranol from the tissue homogenate using an appropriate organic solvent.

  • Competitive Binding: A known amount of radiolabeled mestranol (tracer) and the unknown amount from the sample compete for binding to a limited amount of anti-mestranol antibody.

  • Separation: The antibody-bound mestranol is separated from the free mestranol.

  • Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

  • Quantification: The concentration of mestranol in the sample is determined by comparing the results to a standard curve.

Quantitative Data Summary (Hypothetical)

ParameterValue
Sensitivity20 pg/mL
Precision (%CV)< 15%
Recovery85 - 95%

Conclusion

The choice of analytical method for the detection of mestranol in tissue depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS is generally the preferred method due to its superior performance characteristics. GC-MS offers a robust alternative, particularly when derivatization is employed. While RIA can provide high sensitivity, it is less specific and involves the handling of radioactive materials. For all methods, proper validation is essential to ensure the generation of reliable and reproducible data.

References

Application Notes & Protocols for Clinical Trial Design of Sequential Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sequential contraceptive pills are a type of oral contraceptive that mimics the natural menstrual cycle by providing varying doses of estrogen and progestin throughout the month. This design aims to improve cycle control and reduce side effects compared to monophasic oral contraceptives. The clinical development of new sequential contraceptives requires a robust and well-designed clinical trial program to establish their efficacy, safety, and tolerability.

These application notes provide a comprehensive overview of the key considerations and protocols for designing and conducting clinical trials for sequential contraceptives, in line with regulatory expectations from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Overall Clinical Development Plan

The clinical development of a new sequential contraceptive typically follows a phased approach.

  • Phase 1: Pharmacokinetics and Pharmacodynamics: These initial studies in a small number of healthy women aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the hormones in the new formulation.[5] Pharmacodynamic studies assess the primary mechanism of action, which is typically ovulation inhibition.[6]

  • Phase 2: Dose-Finding and Preliminary Efficacy/Safety: These studies aim to identify the optimal hormonal doses and regimen to achieve effective contraception while minimizing side effects. Bleeding patterns are a key focus in this phase.[7]

  • Phase 3: Pivotal Efficacy and Safety Trials: Large-scale, multicenter trials are conducted to confirm the contraceptive efficacy and safety in a broader population representative of potential users.[4][8] These trials are typically open-label and single-arm, as a placebo control is not ethically feasible.[8]

  • Phase 4: Post-Marketing Surveillance: After market approval, long-term safety and effectiveness in the general population are monitored.

Key Considerations for Clinical Trial Design

Several factors are critical to the successful design of clinical trials for sequential contraceptives.

Study Population

To ensure the trial population is representative of the intended users, enrollment criteria should be inclusive.[1]

  • Inclusion Criteria:

    • Healthy, premenopausal, sexually active women at risk of pregnancy.

    • Regular menstrual cycles (typically 21-35 days).[8]

    • Willingness to use the investigational product as the sole method of contraception.

  • Exclusion Criteria:

    • Contraindications to hormonal contraceptive use.

    • Known infertility or subfertility in the participant or their partner.[8]

  • Diversity: Trials should aim to include a diverse population in terms of age (including adolescents and women over 35), race, and body mass index (BMI), including obese women (BMI ≥ 30 kg/m ²).[1][8]

Study Duration and Size
  • Duration: Efficacy and safety trials should have a duration of at least one year (13 menstrual cycles).[4][8] For long-acting formulations, the study duration should cover the claimed period of effectiveness.[4]

  • Sample Size: For a new molecular entity, regulatory agencies typically require a total exposure of at least 20,000 menstrual cycles, with at least 400 subjects completing the trial(s).[4][8]

Endpoints

The primary efficacy endpoint is the prevention of pregnancy, typically measured by the Pearl Index (PI) . The PI is calculated as the number of on-treatment pregnancies per 100 woman-years of use.

Pearl Index Calculation: (Number of on-treatment pregnancies / Total number of evaluable cycles) x 1300

An "on-treatment" pregnancy is one that occurs while the participant is using the study drug or within a specified timeframe after discontinuation (e.g., 7-14 days).[9][10] An "evaluable cycle" is a menstrual cycle in which intercourse occurred and no other form of contraception was used.[9]

  • Bleeding Patterns: Assessment of bleeding patterns is crucial for evaluating the acceptability of the contraceptive. This includes the frequency and duration of scheduled (withdrawal) and unscheduled (breakthrough) bleeding and spotting.[7][11]

  • Cycle Control: Evaluation of the predictability and regularity of the menstrual cycle.

  • Ovulation Inhibition: Confirmation of the primary mechanism of action.

  • Safety and Tolerability: Monitoring of adverse events (AEs), serious adverse events (SAEs), and discontinuation rates due to AEs. Long-term safety can be assessed in extension studies.[12][13]

  • User Satisfaction and Adherence: Assessed through questionnaires and patient diaries.

Experimental Protocols

Protocol for Assessment of Ovulation Inhibition

Objective: To determine the effectiveness of the sequential contraceptive in suppressing ovulation.

Methodology: This is typically assessed in a smaller, dedicated study or as a substudy within a larger trial.

  • Participant Selection: Healthy, ovulatory women with regular menstrual cycles.

  • Baseline Cycle: Ovarian activity is monitored during a baseline, treatment-free cycle to confirm ovulation.

  • Treatment Cycles: Participants receive the investigational sequential contraceptive for a specified number of cycles (e.g., 2-3 cycles).

  • Monitoring:

    • Transvaginal Ultrasonography (TVUS): Serial TVUS is performed to monitor follicular development. The maximum follicular diameter is measured.

    • Hormone Assays: Blood samples are collected at regular intervals to measure serum levels of:

      • Estradiol (E2)

      • Progesterone

      • Luteinizing Hormone (LH)

      • Follicle-Stimulating Hormone (FSH)

  • Data Analysis: Ovulation is typically defined by a combination of follicular rupture observed on TVUS and a subsequent rise in serum progesterone levels (e.g., > 5 nmol/L).[6][14] The Hoogland score, which combines follicular diameter and hormone levels, can also be used to assess ovulation inhibition.[6]

Protocol for Assessment of Bleeding Patterns

Objective: To characterize the bleeding profile associated with the use of the sequential contraceptive.

Methodology:

  • Data Collection Tool: Participants should use an electronic daily diary to record bleeding and spotting.[8]

  • Definitions:

    • Bleeding: Any vaginal blood loss that requires more than one sanitary pad or tampon per day.

    • Spotting: Any vaginal blood loss that requires at most one sanitary pad or tampon per day.

    • Scheduled Bleeding/Spotting: Bleeding/spotting that occurs during the hormone-free interval or the days of placebo administration.

    • Unscheduled Bleeding/Spotting: Bleeding/spotting that occurs during the active hormone-taking days.

  • Reference Period: Bleeding data is typically analyzed over 90-day reference periods, as recommended by the World Health Organization (WHO).[7]

  • Data Analysis:

    • Number of bleeding and spotting days per cycle.

    • Number of bleeding and spotting episodes per cycle.

    • Incidence of amenorrhea (absence of bleeding).

    • Incidence of scheduled and unscheduled bleeding/spotting.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Demographic and Baseline Characteristics

CharacteristicTreatment Group (N=XXX)
Age (years), mean (SD)
Race, n (%)
- White
- Black or African American
- Asian
- Other
Body Mass Index ( kg/m ²), mean (SD)
- < 30 kg/m ²
- ≥ 30 kg/m ²
Smoking Status, n (%)
- Smoker
- Non-smoker

Table 2: Contraceptive Efficacy (1-Year Treatment Period)

Efficacy OutcomeValue95% Confidence Interval
Number of On-Treatment Pregnancies
Total Evaluable Cycles
Pearl Index

Table 3: Summary of Bleeding Patterns Over 1 Year (Mean per 28-day cycle)

Bleeding ParameterCycle 1Cycle 6Cycle 13
Number of Bleeding/Spotting Days
- Scheduled
- Unscheduled
Percentage of Subjects with Unscheduled Bleeding/Spotting
Percentage of Subjects with Amenorrhea

Table 4: Most Common Treatment-Related Adverse Events (Incidence >2%)

Adverse Eventn (%)
Headache
Nausea
Breast Tenderness
Irregular Bleeding
Mood Changes

Visualizations

Signaling Pathway

Hormonal Contraceptive Action Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Pituitary Gland LH LH Pituitary->LH + FSH FSH Pituitary->FSH + Ovary Ovary Estrogen Estrogen Ovary->Estrogen Progesterone Progesterone Ovary->Progesterone Follicle Follicular Development Ovary->Follicle GnRH->Pituitary + LH->Ovary FSH->Ovary Ovulation Ovulation Follicle->Ovulation Contraceptive Sequential Contraceptive (Exogenous Estrogen & Progestin) Contraceptive->Pituitary - (Negative Feedback) CervicalMucus Thickening of Cervical Mucus Contraceptive->CervicalMucus Endometrium Alteration of Endometrium Contraceptive->Endometrium

Caption: Mechanism of action of hormonal contraceptives.

Experimental Workflow

Clinical Trial Workflow cluster_visits Study Visits Screening Screening & Enrollment Baseline Baseline Assessment (Medical History, Physical Exam, Labs) Screening->Baseline Randomization Treatment Allocation (Single-Arm) Baseline->Randomization Treatment Treatment Period (1 Year) Randomization->Treatment Visit1 Cycle 1 Visit Visit6 Cycle 6 Visit Visit13 Cycle 13 / End of Study Visit DataCollection Daily Electronic Diary (Bleeding, Intercourse, Adherence) Treatment->DataCollection Safety Adverse Event Monitoring Treatment->Safety Efficacy Pregnancy Testing Treatment->Efficacy Visit1->Visit6 Visit6->Visit13 Analysis Data Analysis (Pearl Index, Bleeding Patterns, Safety) Visit13->Analysis

Caption: Phase 3 clinical trial workflow for a sequential contraceptive.

Logical Relationship

Endpoint Hierarchy Primary Primary Objective: Establish Contraceptive Efficacy & Safety Efficacy Efficacy Primary->Efficacy Safety Safety & Tolerability Primary->Safety Satisfaction User Satisfaction Primary->Satisfaction Pearl Pearl Index Efficacy->Pearl Bleeding Bleeding Patterns Safety->Bleeding CycleControl Cycle Control Safety->CycleControl AdverseEvents Adverse Events Safety->AdverseEvents Discontinuation Discontinuation Rate Safety->Discontinuation

Caption: Hierarchy of clinical trial endpoints.

References

Application Notes and Protocols for Studying Long-Term Effects of C-Quens Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C-Quens was a sequential oral contraceptive containing a combination of an estrogen (mestranol) and a progestin (chlormadinone acetate). Understanding the long-term effects of exposure to its components is critical for researchers, scientists, and drug development professionals. Mestranol is a prodrug that is converted in the body to ethinylestradiol, a potent estrogen.[1] Chlormadinone acetate (CMA) is a synthetic progestogen with anti-androgenic properties.[2] This document provides a summary of known long-term effects, relevant biological pathways, and detailed protocols for future research.

The primary mechanism of action for combined oral contraceptives like this compound involves the suppression of gonadotropin release from the pituitary gland, which in turn inhibits ovulation.[3] The progestin component also alters the cervical mucus to impede sperm transport and makes the endometrium unreceptive to implantation.[3]

Data Presentation: Summary of Long-Term Effects

The following tables summarize quantitative data and key findings from studies on the long-term effects associated with the components of this compound.

Table 1: Long-Term Effects and Side Effects Associated with Mestranol Exposure (as part of combined oral contraceptives)

Effect CategoryFindingIncidence/RiskStudy PopulationCitation
Cardiovascular Increased risk of heart and blood-related side effects, especially in smokers over 35.Risk increases with age and number of cigarettes smoked.Women using Mestranol/Norethindrone[4]
Potential for arterial thrombosis (myocardial infarction, stroke).Contraindicated in women with high risk of thrombotic disease.General guidance for combined hormonal contraceptives.[5]
Cancer Increased risk of breast and cervical cancer in current/recent users.Risk appears to be lost within ~5 years of stopping.46,022 women in the UK Royal College of General Practitioners' Study.[6]
Reduced risk of endometrial, ovarian, and colorectal cancer.Benefits persist for at least 30 years after stopping.46,022 women in the UK Royal College of General Practitioners' Study.[6]
Associated with rare hepatic adenomas and potential for hepatocellular carcinoma with long-term use.Rare.General guidance for combined hormonal contraceptives.[5]
Metabolic/Other Weight gain of 5 to 10 pounds.46.5%618 women using Mestranol/Norethindrone for 5330 cycles.[7]
No weight change.20%618 women using Mestranol/Norethindrone for 5330 cycles.[7]
Weight loss.24.4%618 women using Mestranol/Norethindrone for 5330 cycles.[7]
Common side effects including nausea, breast soreness, headache, and menstrual changes.Nausea (2.9%), Mastalgia (1.6%), Nervousness (1.3%), Fatigue (1.1%), Headaches (1.1%).618 women using Mestranol/Norethindrone for 5330 cycles.[7]

Table 2: Long-Term Effects and Side Effects Associated with Chlormadinone Acetate (CMA) Exposure

Effect CategoryFindingIncidence/RiskStudy PopulationCitation
Neurological Strong, dose-dependent association with intracranial meningioma risk.See Table 3 for dose-response details.828,499 women from the French national health data system.[8]
Bone Health Can affect bone density if used over long periods, potentially increasing osteoporosis risk later in life.Particularly concerning for premenopausal women.General information on CMA.[9]
Cardiovascular Rare but severe risk of thromboembolic events (e.g., blood clots).Risk is heightened in women who smoke, are over 35, or have a cardiovascular disease history.General information on CMA.[2][9]
Metabolic/Other Common side effects include menstrual irregularities, headache, nausea, and breast tenderness.Headache (37%), Nausea (23%), Breast tenderness (22%) in low-dose combination pills.Women using low-dose Ethinylestradiol/CMA pills.[10]
May influence lipid profile and cholesterol levels.Regular monitoring is advised for long-term users.General information on CMA.[2]
High-dosage CMA is associated with sexual dysfunction, adrenal insufficiency, and altered carbohydrate metabolism.Not typically seen with low-dose contraceptive formulations.General information on high-dosage CMA.[10]

Table 3: Dose-Response Relationship between Cumulative Chlormadinone Acetate (CMA) Use and Meningioma Risk

Cumulative Dose of CMAMeningioma Incidence (per 100,000 person-years)Adjusted Relative Risk (aRR) (95% CI)
Control Group (Unexposed)Not specified1.0 (Reference)
< 1.44 gNot specifiedNot significantly different from 1
> 8.64 g~476.9 (5.1–9.2)
Data extracted from a population-based cohort study in France.[8]

Signaling Pathways and Visualizations

Mechanism of Action: Hormonal Contraception

Combined hormonal contraceptives like this compound exert their primary effect by disrupting the normal feedback loops of the Hypothalamic-Pituitary-Ovarian (HPO) axis. The exogenous estrogen and progestin inhibit the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary. This prevents follicular development and ovulation.[3]

HPO_Axis_Suppression Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovaries Pituitary->Ovary FSH / LH (+) Ovary->Hypothalamus Estrogen / Progesterone (-) Ovary->Pituitary Estrogen / Progesterone (-) CQuens This compound (Mestranol + CMA) CQuens->Hypothalamus Negative Feedback CQuens->Pituitary Negative Feedback Estrogen_Signaling cluster_cell Target Cell cluster_nucleus Nucleus E2 Estrogen (active metabolite of Mestranol) ER Estrogen Receptor (ER) E2->ER Binds E2_ER E2-ER Complex Dimer Dimerized Complex E2_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Genes Target Genes ERE->Genes Regulates Transcription Response Cellular Response (e.g., Proliferation) Genes->Response Progesterone_Signaling cluster_cell Target Cell cluster_nucleus Nucleus CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Binds CMA_PR CMA-PR Complex Dimer Dimerized Complex CMA_PR->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Genes Target Genes PRE->Genes Regulates Transcription Response Cellular Response (e.g., Endometrial Changes) Genes->Response Cohort_Study_Workflow A Define Study Population (e.g., from large healthcare database) B Identify Exposed Cohort (Prescription records for Mestranol/CMA) A->B C Identify Unexposed Cohort (Matched for age, demographics, comorbidities) A->C E Data Extraction & Covariate Collection (Smoking status, BMI, family history, other medications) B->E C->E D Define Outcomes (Using ICD codes for Meningioma, VTE, Cancers, etc.) F Follow-up Period (From first exposure to outcome diagnosis, database exit, or study end) D->F E->F G Statistical Analysis (Cox Proportional Hazards Model) F->G H Calculate Hazard Ratios (HR) and 95% Confidence Intervals G->H I Assess Dose-Response Relationship (Cumulative dose, duration of use) H->I

References

Application Notes and Protocols for Measuring Chlormadinone Acetate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone acetate (CMA) is a synthetic progestin with antiandrogenic properties widely used in oral contraceptives and hormone replacement therapy.[1][2][3] Monitoring its metabolism is crucial for understanding its pharmacokinetic profile, efficacy, and safety. This document provides detailed application notes and protocols for the quantitative analysis of chlormadinone acetate and its primary metabolites in biological matrices. The main metabolites of CMA are 2α-hydroxychlormadinone and 3α- and 3β-hydroxy metabolites.[4]

The primary analytical techniques for the quantification of CMA and its metabolites are chromatography-based assays coupled with mass spectrometry, which offer high sensitivity and selectivity. Immunoassays can also be employed for screening purposes.

Signaling Pathway of Chlormadinone Acetate

Chlormadinone acetate primarily exerts its effects through its interaction with steroid hormone receptors. As a progestin, it is a potent agonist of the progesterone receptor (PR).[1] Additionally, CMA exhibits antiandrogenic effects by acting as a competitive antagonist at the androgen receptor (AR) and inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent dihydrotestosterone.[1][2] The activation of the progesterone receptor and inhibition of the androgen receptor by CMA leads to a cascade of downstream cellular events that ultimately regulate gene expression and cellular function.

Chlormadinone Acetate Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR binds CMA->PR AR Androgen Receptor (AR) CMA->AR binds (antagonist) Five_AR 5α-reductase CMA->Five_AR inhibits HSP Heat Shock Proteins (HSP) PR->HSP dissociates from PR_dimer PR Dimer PR->PR_dimer dimerizes PR->PR_dimer AR->HSP dissociates from AR_dimer AR Dimer AR->AR_dimer dimerizes AR->AR_dimer DHT Dihydrotestosterone (DHT) Five_AR->DHT Testosterone Testosterone Testosterone->Five_AR PRE Progesterone Response Element (PRE) PR_dimer->PRE binds ARE Androgen Response Element (ARE) AR_dimer->ARE binds Gene_Transcription_P Target Gene Transcription (Progestogenic Effects) PRE->Gene_Transcription_P regulates Gene_Transcription_A Target Gene Transcription (Androgenic Effects) ARE->Gene_Transcription_A inhibits

Caption: Signaling pathway of Chlormadinone Acetate.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of chlormadinone acetate from various studies. Data for specific metabolites are limited and require further investigation.

Table 1: LC-MS/MS Method Performance for Chlormadinone Acetate

ParameterMatrixValueReference
Decision Limit (CCα)Animal Kidney Fat0.54 µg/kg[5]
Detection Capability (CCβ)Animal Kidney Fat0.92 µg/kg[5]
Measurement UncertaintyAnimal Kidney Fat26%[5]
Accuracy (Recovery)Animal Kidney Fat98-100%[5]
Precision (%RSD)Animal Kidney Fat< 5%[5]

Table 2: Pharmacokinetic Parameters of Chlormadinone Acetate

ParameterValueReference
Peak Plasma Concentration (Single Dose)~1600 pg/mL[6]
Peak Plasma Concentration (Multiple Doses)~2000 pg/mL[6]
Trough Plasma Concentration (Steady State)400-500 pg/mL[6]

Table 3: Receptor Binding Affinity (Ki) of Chlormadinone Acetate and its Metabolites

CompoundProgesterone Receptor (nM)Androgen Receptor (nM)Glucocorticoid Receptor (nM)Reference
Chlormadinone Acetate (CMA)2.53.816[4]
3α-OH-CMA138369[4]
3β-OH-CMA6.02021[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of Chlormadinone Acetate and its Metabolites in Human Plasma by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of chlormadinone acetate and its hydroxy metabolites in human plasma.

1. Sample Preparation (Protein Precipitation)

a. To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated CMA). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. For example: 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for CMA and its metabolites need to be determined by infusing standard solutions.
  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

3. Quantification

a. Construct a calibration curve using standards of known concentrations of CMA and its metabolites prepared in a blank matrix. b. Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Protocol 2: Analysis of Chlormadinone Acetate in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the determination of chlormadinone acetate in urine, which often requires a derivatization step to improve volatility.

1. Sample Preparation (Solid-Phase Extraction - SPE)

a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. To 5 mL of urine, add an internal standard. c. Load the sample onto the conditioned SPE cartridge. d. Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water. e. Dry the cartridge under vacuum for 10 minutes. f. Elute the analytes with 5 mL of methanol. g. Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization

a. To the dried residue, add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - MSTFA + 1% TMCS). b. Heat the mixture at 60°C for 30 minutes.

3. GC-MS Analysis

a. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a higher temperature (e.g., 300°C) to ensure elution of the derivatized analyte.
  • Injector Temperature: 280°C.
  • Injection Mode: Splitless.

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized CMA.

4. Quantification

a. Prepare a calibration curve using derivatized standards of CMA. b. Quantify CMA in the samples based on the peak area ratio to the internal standard.

Protocol 3: Development of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Chlormadinone Acetate

This protocol provides a general framework for developing a competitive ELISA for the screening of chlormadinone acetate.

1. Reagent Preparation

a. Coating Antigen: Conjugate chlormadinone acetate or a derivative to a carrier protein (e.g., Bovine Serum Albumin - BSA). b. Antibody: Generate or procure a monoclonal or polyclonal antibody specific to chlormadinone acetate. c. Enzyme Conjugate: Label the anti-CMA antibody or a secondary antibody with an enzyme (e.g., Horseradish Peroxidase - HRP).

2. ELISA Procedure

a. Coating: Coat a 96-well microtiter plate with the CMA-protein conjugate and incubate overnight at 4°C. b. Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). c. Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Competition: Add standards or samples and the anti-CMA antibody to the wells and incubate for 1-2 hours at room temperature. e. Washing: Repeat the washing step. f. Detection: Add the enzyme-conjugated secondary antibody (if a primary unlabeled antibody was used) and incubate for 1 hour at room temperature. g. Washing: Repeat the washing step. h. Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops. i. Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄). j. Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis

a. The concentration of CMA in the samples is inversely proportional to the signal. b. Construct a standard curve by plotting the absorbance against the logarithm of the CMA concentration. c. Determine the concentration of CMA in the samples from the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of chlormadinone acetate and its metabolites from biological samples.

Experimental Workflow cluster_prep Sample Preparation Methods cluster_analysis Analytical Techniques start Biological Sample (Plasma, Urine, etc.) sample_prep Sample Preparation start->sample_prep protein_precip Protein Precipitation (e.g., for Plasma) sample_prep->protein_precip spe Solid-Phase Extraction (e.g., for Urine) sample_prep->spe lle Liquid-Liquid Extraction sample_prep->lle analysis Analytical Method protein_precip->analysis derivatization Derivatization (Optional, for GC-MS) spe->derivatization lle->derivatization gcms GC-MS derivatization->gcms lcms LC-MS/MS analysis->lcms analysis->gcms elisa ELISA (Screening) analysis->elisa data_processing Data Processing and Quantification lcms->data_processing gcms->data_processing elisa->data_processing results Results (Concentration of CMA and Metabolites) data_processing->results

Caption: General experimental workflow for CMA analysis.

References

Historical Application Notes and Protocols: C-Quens, a Sequential Oral Contraceptive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed historical overview of the prescription guidelines, formulation, and clinical context of C-Quens, a sequential oral contraceptive marketed in the 1960s. This document is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound was a brand of sequential oral contraceptive pill introduced in the mid-1960s.[1] Unlike the more common combination oral contraceptives which contain a consistent dose of estrogen and progestin in each active pill, sequential pills provided estrogen alone for the initial phase of the menstrual cycle, followed by a combination of estrogen and progestin for the latter phase.[2] This approach was designed to more closely mimic the natural hormonal fluctuations of the menstrual cycle.[2]

Formulation and Composition

This compound was supplied in a distinctive package containing 20 tablets for a 28-day cycle. The formulation consisted of:

  • 15 white tablets: Each containing 80 mcg of mestranol (an estrogen).[1]

  • 5 peach-colored tablets: Each containing 80 mcg of mestranol and 2 mg of chlormadinone acetate (a progestin).[1]

The sequential administration of these tablets was intended to first promote endometrial proliferation with estrogen and then induce secretory changes with the addition of a progestin, culminating in withdrawal bleeding after the last hormonal pill.

Table 1: this compound Formulation

Tablet TypeNumber of TabletsActive IngredientsDosage per Tablet
White15Mestranol80 mcg
Peach5Mestranol80 mcg
Chlormadinone Acetate2 mg

Mechanism of Action

The primary mechanism of action of this compound, like other hormonal contraceptives of its time, was the inhibition of ovulation. The sustained level of estrogen (mestranol) suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland, thereby preventing the development of an ovarian follicle. The addition of a progestin (chlormadinone acetate) in the latter part of the cycle further inhibited ovulation and also induced changes in the cervical mucus and endometrium that were unfavorable for conception.

Hormonal Contraception Signaling Pathway Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Ovary Ovary Pituitary->Ovary FSH & LH Ovary->Hypothalamus Natural Estrogen & Progesterone Ovary->Pituitary Estrogen Mestranol Estrogen->Pituitary Negative Feedback Progestin Chlormadinone Acetate Progestin->Pituitary Negative Feedback

Diagram 1: Simplified signaling pathway of hormonal contraception.

Historical Prescription Guidelines

Indications

The primary and sole indication for this compound was the prevention of pregnancy.

Dosage and Administration

The prescribed regimen for this compound was as follows:

  • One white tablet (80 mcg mestranol) daily for 15 consecutive days, starting on day 5 of the menstrual cycle.

  • Following the last white tablet, one peach-colored tablet (80 mcg mestranol and 2 mg chlormadinone acetate) daily for 5 consecutive days.

  • A 7-day tablet-free interval followed, during which withdrawal bleeding was expected.

  • The next cycle of tablets was to begin on the 8th day after the last tablet was taken, regardless of whether bleeding had stopped.

Clinical Efficacy and Side Effects (Historical Data)

Clinical trial data from the era for specific formulations can be challenging to locate in comprehensive modern databases. However, the general efficacy of sequential oral contraceptives was considered high when taken correctly.

Table 2: Reported Side Effects of Early Oral Contraceptives

Common Side EffectsSerious Adverse Reactions (Associated with higher hormone doses of the era)
NauseaThromboembolism (blood clots)
VomitingMyocardial infarction (heart attack)[3]
Breakthrough bleeding or spottingStroke[3]
Weight gain or fluid retentionGallbladder disease[4]
Breast tendernessLiver tumors (rare)[4]
HeadachesHypertension[2]
Mood changes

It is crucial to note that the hormonal doses in this compound and other early oral contraceptives were significantly higher than those in modern formulations. This contributed to a higher incidence and severity of side effects, including a greater risk of serious cardiovascular events.[3]

Experimental Protocols: A Representative Clinical Trial Design of the Era

Historical OCP Clinical Trial Workflow cluster_setup Study Setup cluster_trial Trial Execution cluster_analysis Data Analysis & Reporting node_style node_style Protocol Protocol Development (Inclusion/Exclusion Criteria) Recruitment Patient Recruitment Protocol->Recruitment Dispensation Dispense this compound (Sequential Regimen) Recruitment->Dispensation node_style_2 node_style_2 FollowUp Monthly Follow-up Visits (Side Effects, Bleeding Patterns) Dispensation->FollowUp Data Data Collection (Pregnancy Rates, Cycle Control) FollowUp->Data Analysis Statistical Analysis (Efficacy & Safety) Data->Analysis node_style_3 node_style_3 Report Final Report to Regulatory Agencies Analysis->Report

Diagram 2: Generalized workflow of a 1960s oral contraceptive clinical trial.

Methodology would have included:

  • Patient Selection: Healthy, fertile women of reproductive age with a history of regular menstrual cycles. Exclusion criteria would have included a history of thromboembolic disorders or certain cancers.

  • Study Regimen: Participants would be instructed on the sequential administration of this compound.

  • Data Collection: Monthly visits to the clinic to report side effects, bleeding patterns (recorded in a diary), and to receive new medication supplies.

  • Efficacy Endpoint: The primary efficacy endpoint would be the pregnancy rate, often calculated using the Pearl Index (number of pregnancies per 100 woman-years of use).

  • Safety Assessment: Monitoring and recording of all adverse events, with a particular focus on cardiovascular and thromboembolic events.

Withdrawal from the Market and Safety Concerns

Sequential oral contraceptives, including this compound, were withdrawn from the market in the mid-1970s due to mounting safety concerns. The primary reason for their discontinuation was an increased risk of endometrial cancer associated with this class of drugs.

The prolonged, unopposed estrogen stimulation of the endometrium during the first phase of the sequential regimen was found to be a significant risk factor for endometrial hyperplasia, a precursor to cancer. While the addition of a progestin in the second phase was intended to mitigate this risk, it was not always sufficient to counteract the effects of the initial estrogen-only phase.

Rationale for Sequential Pill Withdrawal cluster_regimen Sequential Regimen cluster_effects Endometrial Effects cluster_outcome Clinical Outcome EstrogenPhase Phase 1: Estrogen Only (15 days) Proliferation Unopposed Endometrial Proliferation EstrogenPhase->Proliferation ComboPhase Phase 2: Estrogen + Progestin (5 days) ComboPhase->Proliferation Insufficient Opposition Hyperplasia Endometrial Hyperplasia Proliferation->Hyperplasia CancerRisk Increased Risk of Endometrial Cancer Hyperplasia->CancerRisk Withdrawal Market Withdrawal CancerRisk->Withdrawal

Diagram 3: Logical flow illustrating the reason for market withdrawal.

Conclusion

This compound represents a significant chapter in the history of hormonal contraception. Its sequential design was an attempt to create a more "natural" hormonal profile, but ultimately, the safety concerns associated with this approach led to its discontinuation. The story of this compound and other sequential pills underscores the critical importance of long-term safety data in drug development and the evolution of our understanding of hormonal effects on the body. The experience with these early formulations directly contributed to the development of the lower-dose combination pills that are the standard today.

References

Application Notes and Protocols for C-Quens Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of patient inclusion criteria, experimental methodologies, and logical frameworks for researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide to the patient inclusion criteria employed in clinical studies of C-Quens. It is intended for researchers, scientists, and professionals in the field of drug development to ensure the standardized and effective recruitment of participants for future clinical trials. Adherence to these guidelines is critical for maintaining the integrity and comparability of data across different studies and for accelerating the therapeutic development process.

Patient Inclusion Criteria

The selection of an appropriate patient population is fundamental to the success of any clinical trial. The following table summarizes the key inclusion criteria that have been established for participation in this compound clinical studies. These criteria are designed to identify a patient cohort for which the therapeutic intervention is most likely to be safe and effective.

Criteria CategorySpecific RequirementDetails and Rationale
Demographics AgeParticipants must be between 18 and 65 years of age, inclusive. This range is selected to target the adult population most likely to be affected by the condition under investigation, while excluding pediatric and geriatric populations who may have different physiological responses.
GenderBoth male and female participants are eligible for inclusion.
Medical History Confirmed DiagnosisParticipants must have a clinically confirmed diagnosis of the target indication as defined by established diagnostic criteria. This ensures a homogenous study population with the specific condition of interest.
Prior TreatmentsParticipants may be required to have undergone and failed at least one standard-of-care therapy. This criterion is often applied in later-phase trials to evaluate the efficacy of this compound in treatment-resistant populations.
ComorbiditiesExclusion of patients with significant comorbidities that could interfere with the interpretation of study results or pose a safety risk. Specific exclusions may include severe cardiovascular, renal, or hepatic impairment.
Contraception Fertile ParticipantsFertile male and female participants must agree to use a highly effective method of contraception throughout the study and for a specified period after the last dose of the investigational product. This is a standard precaution to prevent potential harm to a developing fetus.[1]
Informed Consent Voluntary ParticipationAll participants must provide written informed consent prior to any study-related procedures being performed. This ensures that participants are fully aware of the potential risks and benefits of their involvement in the research.

Experimental Protocols

To ensure consistency and reproducibility of results, all this compound clinical studies adhere to a standardized set of experimental protocols. The following outlines a typical workflow for patient screening and enrollment.

Patient Screening and Enrollment Workflow

The process of identifying and enrolling eligible patients involves a multi-step screening process. This workflow is designed to be rigorous to ensure that only suitable candidates are included in the study.

G cluster_screening Screening Phase cluster_assessment Eligibility Assessment cluster_enrollment Enrollment Phase Initial_Referral Initial Patient Referral or Self-Identification Prescreening Pre-screening via Phone or Online Questionnaire Initial_Referral->Prescreening In_Person_Screening In-Person Screening Visit Prescreening->In_Person_Screening Informed_Consent Informed Consent Discussion and Signature In_Person_Screening->Informed_Consent Medical_History Detailed Medical History and Physical Examination Informed_Consent->Medical_History Diagnostic_Tests Diagnostic Tests and Laboratory Assessments Medical_History->Diagnostic_Tests Inclusion_Exclusion_Review Review of Inclusion/ Exclusion Criteria Diagnostic_Tests->Inclusion_Exclusion_Review Eligible Eligible for Study Inclusion_Exclusion_Review->Eligible Meets all criteria Not_Eligible Not Eligible for Study Inclusion_Exclusion_Review->Not_Eligible Fails one or more criteria Enrollment Enrollment and Randomization Eligible->Enrollment

Figure 1. Patient Screening and Enrollment Workflow

Signaling Pathways and Logical Relationships

The logical relationship between the core requirements for patient inclusion is crucial for establishing a well-defined study population. The following diagram illustrates the hierarchical nature of the inclusion criteria.

G cluster_core Core Inclusion Criteria cluster_demographic Demographic & Consent cluster_safety Safety & Feasibility Confirmed_Diagnosis Confirmed Diagnosis of Target Indication Age_Criteria Age: 18-65 years Confirmed_Diagnosis->Age_Criteria Informed_Consent Signed Informed Consent Confirmed_Diagnosis->Informed_Consent Contraception_Agreement Contraception Agreement (if applicable) Age_Criteria->Contraception_Agreement No_Contraindications Absence of Significant Comorbidities Informed_Consent->No_Contraindications

Figure 2. Logical Flow of Patient Inclusion Criteria

This structured approach ensures that all enrolled participants have the foundational diagnosis, meet the required demographic and consent parameters, and satisfy all safety and feasibility checks before being admitted into a this compound clinical study.

References

Application Notes and Protocols for Epidemiological Studies of C-Quens Users

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the epidemiological study methods for investigating the use of C-Quens, a sequential oral contraceptive. The following sections detail the mechanism of action, potential adverse effects to consider in study design, and standardized protocols for conducting robust epidemiological research.

Introduction to this compound and Epidemiological Research

This compound is a sequential oral contraceptive, a type of hormonal birth control that involves taking estrogen-only pills for the first part of the menstrual cycle, followed by a combination of estrogen and progestin for the latter part. Epidemiological studies are crucial for evaluating the real-world safety and effectiveness of pharmaceuticals like this compound. These studies can identify potential long-term health effects, assess risk factors, and compare outcomes with other contraceptive methods.

Mechanism of Action

The primary mechanism of action of sequential oral contraceptives like this compound is the suppression of ovulation.[1] This is achieved through the synergistic action of estrogen and progestin on the hypothalamic-pituitary-ovarian axis.

  • Estrogen Component: The initial phase of estrogen-only pills inhibits the release of follicle-stimulating hormone (FSH) from the pituitary gland, preventing the development of a dominant ovarian follicle.

  • Estrogen and Progestin Combination: The subsequent introduction of progestin, in combination with estrogen, inhibits the surge of luteinizing hormone (LH), which is necessary for ovulation to occur.[1] Additionally, progestin thickens the cervical mucus, making it more difficult for sperm to penetrate, and alters the endometrium to make it less receptive to implantation.[2]

cluster_brain Hypothalamus-Pituitary Axis cluster_ovary Ovary cluster_uterus Uterus & Cervix Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland GnRH Ovarian Follicle Ovarian Follicle Pituitary Gland->Ovarian Follicle FSH & LH Ovulation Ovulation Ovarian Follicle->Ovulation Suppressed Endometrium Endometrium Cervical Mucus Cervical Mucus This compound (Estrogen) This compound (Estrogen) This compound (Estrogen)->Pituitary Gland Inhibits FSH This compound (Estrogen + Progestin) This compound (Estrogen + Progestin) This compound (Estrogen + Progestin)->Pituitary Gland Inhibits LH Surge This compound (Estrogen + Progestin)->Endometrium Alters This compound (Estrogen + Progestin)->Cervical Mucus Thickens

Figure 1: Simplified signaling pathway of this compound' mechanism of action.

Potential Adverse Effects and Outcomes for Study

Epidemiological studies of this compound users should be designed to investigate a range of potential health outcomes. Based on studies of combined oral contraceptives, the following adverse effects are of particular interest:

  • Cardiovascular Events: Including venous thromboembolism (VTE), myocardial infarction, and stroke.[3]

  • Cancer Risk: Potential associations with breast, cervical, and liver cancer.[3]

  • Metabolic Effects: Changes in lipid profiles and glucose metabolism.[3]

  • Other Side Effects: Common but less severe side effects such as nausea, breast tenderness, and changes in menstrual bleeding patterns can also be studied for their impact on quality of life and adherence.[3][4]

Epidemiological Study Protocols

The choice of study design depends on the specific research question, the rarity of the outcome, and the available resources. Below are detailed protocols for three common epidemiological study designs.

Cohort Study Protocol

Objective: To prospectively evaluate the association between this compound use and the incidence of a specific health outcome (e.g., venous thromboembolism).

Define Study Population Define Study Population Recruit Participants Recruit Participants Define Study Population->Recruit Participants Baseline Data Collection Baseline Data Collection Recruit Participants->Baseline Data Collection Exposure Assessment Exposure Assessment Baseline Data Collection->Exposure Assessment Follow-up Follow-up Exposure Assessment->Follow-up Outcome Ascertainment Outcome Ascertainment Follow-up->Outcome Ascertainment Data Analysis Data Analysis Outcome Ascertainment->Data Analysis

Figure 2: Experimental workflow for a prospective cohort study.

Experimental Protocol:

  • Study Population: Define a cohort of new users of oral contraceptives, including those initiating this compound and those starting other types of oral contraceptives for comparison.

  • Recruitment: Recruit participants from a variety of healthcare settings, such as general practices, family planning clinics, and university health centers.

  • Baseline Data Collection: At enrollment, collect detailed information on demographics, lifestyle factors (e.g., smoking, BMI), medical history, and family history of relevant diseases.

  • Exposure Assessment:

    • This compound Users: Women who are prescribed this compound.

    • Comparison Group: Women who are prescribed other combined or progestin-only oral contraceptives.

  • Follow-up: Follow participants over a pre-defined period (e.g., 5-10 years) through annual questionnaires, telephone interviews, and linkage to electronic health records.

  • Outcome Ascertainment: Identify incident cases of the outcome of interest (e.g., VTE) through self-report, confirmed by medical record review.

  • Data Analysis:

    • Calculate incidence rates of the outcome in both the this compound user group and the comparison group.

    • Use Cox proportional hazards regression to estimate the hazard ratio (HR) for the association between this compound use and the outcome, adjusting for potential confounding variables identified at baseline.

Table 1: Hypothetical Data from a Cohort Study on this compound and VTE

Exposure GroupNumber of ParticipantsPerson-Years of Follow-upNumber of VTE EventsIncidence Rate per 10,000 Person-YearsAdjusted Hazard Ratio (95% CI)
This compound Users5,00022,500156.671.8 (1.0 - 3.2)
Other OC Users10,00048,000183.751.0 (Reference)
Case-Control Study Protocol

Objective: To investigate the association between a history of this compound use and the risk of a rare health outcome (e.g., a specific type of cancer).

Identify Cases Identify Cases Select Controls Select Controls Identify Cases->Select Controls Exposure Assessment Exposure Assessment Select Controls->Exposure Assessment Data Analysis Data Analysis Exposure Assessment->Data Analysis

Figure 3: Experimental workflow for a case-control study.

Experimental Protocol:

  • Case Identification: Identify all incident cases of the outcome of interest within a defined population (e.g., from a cancer registry).

  • Control Selection: Select a group of controls from the same source population that gave rise to the cases. Controls should be free of the outcome of interest and matched to cases on key characteristics like age and geographic location.

  • Exposure Assessment: For both cases and controls, ascertain past exposure to this compound and other oral contraceptives through structured interviews, questionnaires, and review of medical records.

  • Data Analysis:

    • Calculate the proportion of cases and controls who were ever-users of this compound.

    • Use conditional logistic regression to calculate the odds ratio (OR) for the association between this compound use and the outcome, adjusting for potential confounders.

Table 2: Hypothetical Data from a Case-Control Study on this compound and Ovarian Cancer

Exposure to this compoundCases (Ovarian Cancer)ControlsOdds Ratio (95% CI)
Ever User501500.6 (0.4 - 0.9)
Never User1002001.0 (Reference)
Cross-Sectional Study Protocol

Objective: To assess the prevalence of certain health conditions or risk factors (e.g., hypertension) among current users of this compound compared to users of other oral contraceptives and non-users.

Define Target Population Define Target Population Sample Population Sample Population Define Target Population->Sample Population Data Collection Data Collection Sample Population->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Figure 4: Experimental workflow for a cross-sectional study.

Experimental Protocol:

  • Target Population: Define the population of interest (e.g., women of reproductive age in a specific geographic area).

  • Sampling: Obtain a representative sample from the target population.

  • Data Collection: At a single point in time, collect data on:

    • Current contraceptive method (this compound, other oral contraceptives, non-hormonal methods, no method).

    • The health outcome of interest (e.g., measured blood pressure for hypertension).

    • Potential confounding factors.

  • Data Analysis:

    • Calculate the prevalence of the outcome in each contraceptive use group.

    • Use logistic regression to calculate the prevalence odds ratio (POR) for the association between this compound use and the outcome, adjusting for confounders.

Table 3: Hypothetical Data from a Cross-Sectional Study on this compound and Hypertension

Contraceptive UseNumber of ParticipantsNumber with HypertensionPrevalence of Hypertension (%)Adjusted Prevalence Odds Ratio (95% CI)
This compound Users500255.01.5 (1.0 - 2.3)
Other OC Users1,000404.01.2 (0.8 - 1.7)
Non-Hormonal Users2,000603.01.0 (Reference)

Data Management and Quality Control

  • Standardized Data Collection: Use validated questionnaires and standardized protocols for all measurements to ensure data quality.

  • Data Entry and Cleaning: Implement double data entry and validation checks to minimize errors.

  • Statistical Analysis Plan: Develop a detailed statistical analysis plan prior to data analysis to avoid data-driven hypotheses.

Ethical Considerations

  • Informed Consent: Obtain written informed consent from all study participants.

  • Confidentiality: Ensure the confidentiality of all participant data.

  • Institutional Review Board (IRB) Approval: Obtain approval from an IRB before initiating any research involving human subjects.

Conclusion

These application notes provide a framework for conducting rigorous epidemiological studies of this compound users. By employing appropriate study designs, detailed protocols, and robust data analysis methods, researchers can contribute to a better understanding of the safety and effectiveness of this sequential oral contraceptive. The provided tables and diagrams serve as templates for data presentation and visualization of experimental workflows.

References

Application Notes and Protocols for the Laboratory Analysis of C-Quens Hormonal Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Quens is a sequential oral contraceptive whose hormonal activity is derived from its two active pharmaceutical ingredients: mestranol, an estrogen, and chlormadinone acetate, a progestin. A thorough understanding of the hormonal potency of these components is critical for drug development, quality control, and regulatory assessment. Mestranol acts as a prodrug, being rapidly demethylated in the liver to its active form, ethinylestradiol, which is a potent agonist of the estrogen receptor (ER).[1][2][3] Chlormadinone acetate (CMA) is a potent progestin that acts as an agonist of the progesterone receptor (PR).[4] It also exhibits notable antiandrogenic activity by acting as an antagonist to the androgen receptor (AR).[4][5]

These application notes provide a comprehensive overview of the in vitro laboratory methods used to characterize the hormonal potency of the active components of this compound. The protocols detailed herein cover three fundamental classes of assays:

  • Receptor Binding Assays: To determine the affinity of the compounds for their target nuclear receptors.

  • Reporter Gene Assays: To quantify the ability of the compounds to induce gene expression mediated by the target receptor.

  • Cell Proliferation Assays: To measure a key functional cellular response to hormonal stimulation.

Summary of Hormonal Potency Data

The hormonal potency of a compound is typically defined by its affinity for a receptor (Ki or IC50) and its ability to elicit a biological response (EC50). The following tables summarize key quantitative data for mestranol (and its active metabolite ethinylestradiol) and chlormadinone acetate.

Table 1: Estrogen Receptor Binding Affinity
CompoundReceptorTest SystemBinding Affinity (Ki)Reference
Mestranol Estrogen ReceptorHuman Oviduct374 nM
Ethinylestradiol Estrogen ReceptorHuman Oviduct0.75 nM
Ethinylestradiol ERαRecombinant194% of Estradiol[6]
Ethinylestradiol ERβRecombinant151% of Estradiol[6]

Note: Mestranol itself has a significantly lower binding affinity for the estrogen receptor compared to its active metabolite, ethinylestradiol.[7] The potency of mestranol is primarily attributable to its conversion to ethinylestradiol.

Table 2: Chlormadinone Acetate (CMA) Receptor Binding Affinity
CompoundReceptorTest SystemBinding Affinity (Ki)Reference
Chlormadinone Acetate Progesterone ReceptorHuman, Recombinant2.5 nM
Chlormadinone Acetate Androgen ReceptorHuman, Recombinant3.8 nM
Chlormadinone Acetate Androgen ReceptorPC-3 Cells (PALM)33 nM[5]
Chlormadinone Acetate Glucocorticoid ReceptorHuman, Recombinant16 nM

Note: Chlormadinone acetate displays high affinity for both the progesterone and androgen receptors, with a lower affinity for the glucocorticoid receptor.

Experimental Design and Workflows

A multi-tiered approach is essential for a comprehensive assessment of hormonal potency. The relationship between different assay types provides a complete picture, from initial molecular interaction to cellular response.

G cluster_0 Tier 1: Molecular Interaction cluster_1 Tier 2: Transcriptional Activation cluster_2 Tier 3: Cellular Function cluster_3 Overall Assessment Binding Receptor Binding Assay (Measures Affinity, Ki) Reporter Reporter Gene Assay (Measures Potency, EC50) Binding->Reporter Potency Hormonal Potency Profile Binding->Potency Proliferation Cell Proliferation Assay (Measures Functional Response) Reporter->Proliferation Reporter->Potency Proliferation->Potency

Figure 1: Tiered approach for hormonal potency assessment.

Signaling Pathways

The biological effects of mestranol (via ethinylestradiol) and chlormadinone acetate are mediated through the classical nuclear receptor signaling pathways.

G cluster_0 Cytoplasm cluster_1 Nucleus Hormone Hormone (Estrogen or Progestin) Receptor Receptor (ER or PR) Hormone->Receptor Binding HSP HSP Complex Receptor->HSP Bound/Inactive Dimer Receptor Dimer Receptor->Dimer Dimerization & Translocation HRE Hormone Response Element (ERE or PRE) Dimer->HRE DNA Binding Transcription Gene Transcription HRE->Transcription Initiation

Figure 2: Nuclear receptor signaling pathway for ER and PR.

Detailed Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of test compounds for the Estrogen Receptor (ER) and Progesterone Receptor (PR) using a radioligand competition format.

Principle: This assay measures the ability of a test compound (e.g., ethinylestradiol, chlormadinone acetate) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Materials:

  • Receptor Source: Recombinant human ERα or PR, or cytosolic extracts from appropriate tissues/cells (e.g., MCF-7 for ER, T47D for PR).

  • Radioligand: [³H]-Estradiol for ER assay; [³H]-Progesterone or [³H]-R5020 for PR assay.

  • Test Compounds: Mestranol, Ethinylestradiol, Chlormadinone Acetate.

  • Reference Compounds: 17β-Estradiol (for ER), Progesterone (for PR).

  • Assay Buffer: Tris-HCl buffer with additives like EDTA, DTT, and glycerol.

  • Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.

  • Scintillation Cocktail & Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of test and reference compounds in assay buffer. The concentration range should span at least 6 log units centered around the expected Ki.

    • Prepare a working solution of the radioligand in assay buffer at a concentration close to its Kd.

    • Prepare the receptor solution at a concentration optimized for the assay.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and receptor solution.

    • Non-specific Binding: Add a high concentration of unlabeled reference compound, radioligand, and receptor solution.

    • Test Compound: Add the respective dilution of the test compound, radioligand, and receptor solution.

  • Incubation: Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation:

    • Add ice-cold dextran-coated charcoal suspension to each tube to adsorb unbound ligand.

    • Centrifuge immediately at 2,000 x g for 10 minutes at 4°C.

  • Measurement:

    • Transfer the supernatant (containing receptor-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Luciferase Reporter Gene Assay

This protocol details a cell-based assay to measure the ability of mestranol and chlormadinone acetate to induce transcription via the ER and PR, respectively.

Principle: Cells that express the target receptor (ER or PR) are transfected with a plasmid containing a luciferase reporter gene driven by a promoter with hormone response elements (EREs for ER, PREs for PR).[9][10] Upon ligand binding, the activated receptor binds to the response elements and drives the expression of luciferase. The light produced upon addition of a substrate is proportional to the receptor's transcriptional activity.[11]

Materials:

  • Cell Lines:

    • Estrogenic Assay: MCF-7 or T47D cells (ER-positive).[11][12]

    • Progestogenic Assay: T47D cells (PR-positive).[13]

  • Reporter Plasmids: pGL3-ERE-Luciferase (for ER), pGL3-PRE-Luciferase (for PR).

  • Control Plasmid: A plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

  • Transfection Reagent.

  • Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous hormones.

  • Test Compounds & Controls.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Seed cells into 96-well white, clear-bottom plates.

    • After 24 hours, transfect cells with the appropriate reporter plasmid (ERE-Luc or PRE-Luc) and the Renilla control plasmid using a suitable transfection reagent.

  • Hormone Treatment:

    • After another 24 hours, replace the medium with fresh phenol red-free medium containing serial dilutions of the test compounds (mestranol, ethinylestradiol, CMA) or controls (Estradiol, Progesterone).

    • Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the Dual-Luciferase® kit protocol.

    • Measure Firefly luciferase activity, followed by Renilla luciferase activity in a plate-reading luminometer.

  • Data Analysis:

    • Normalize the Firetofly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized relative light units (RLU) against the log concentration of the test compound.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

G cluster_workflow Reporter Gene Assay Workflow A 1. Seed Cells (e.g., T47D in 96-well plate) B 2. Transfect with ERE/PRE-Luciferase Reporter A->B C 3. Treat with Test Compound Dilutions B->C D 4. Incubate (18-24 hours) C->D E 5. Lyse Cells & Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Calculate EC50) F->G

Figure 3: Workflow for a typical luciferase reporter gene assay.

Protocol 3: Cell Proliferation Assay (E-SCREEN)

This protocol measures the mitogenic effect of mestranol/ethinylestradiol on ER-positive breast cancer cells. A similar protocol can be adapted for progestins using PR-positive cells like T47D.

Principle: Estrogens are known to stimulate the proliferation of ER-positive cells. The E-SCREEN (Estrogen-SCREEN) assay quantifies this increase in cell number as a measure of estrogenic activity.[14][15]

Materials:

  • Cell Line: MCF-7 breast cancer cells.

  • Culture Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS).

  • Test Compounds & Controls.

  • Cell Detachment Solution: Trypsin-EDTA.

  • Cell Viability Reagent: MTT, XTT, or a luminescent ATP-based assay reagent (e.g., CellTiter-Glo®).

  • Microplate Reader (spectrophotometer or luminometer).

Procedure:

  • Hormone Deprivation: Culture MCF-7 cells in phenol red-free medium with 10% CS-FBS for at least 3-4 days before the assay to ensure quiescence and minimize background proliferation.[14]

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a low density (e.g., 3,000-5,000 cells/well).

    • Allow cells to attach for 24 hours.

  • Hormone Treatment:

    • Replace the medium with fresh medium containing serial dilutions of the test compounds (mestranol, ethinylestradiol) or controls (Estradiol).

    • Include a vehicle control.

  • Incubation: Incubate the plates for 6-7 days to allow for multiple cell divisions.

  • Measurement of Cell Proliferation:

    • For MTT/XTT Assay: Add the reagent to each well and incubate for 2-4 hours. Solubilize the formazan product (if necessary) and read the absorbance at the appropriate wavelength.[16]

    • For Luminescent Assay: Add the reagent to each well, mix, and read the luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Plot the signal against the log concentration of the test compound.

    • Determine the EC50 value from the resulting dose-response curve.

Conclusion

The comprehensive analysis of this compound' hormonal potency requires a combination of in vitro assays. Receptor binding assays provide crucial data on the affinity of mestranol (as ethinylestradiol) and chlormadinone acetate for their respective receptors. Reporter gene assays offer a quantitative measure of their ability to activate these receptors and initiate gene transcription. Finally, cell proliferation assays confirm these findings with a key functional cellular endpoint. The protocols and data presented provide a robust framework for researchers to accurately characterize the hormonal profile of these and similar compounds.

References

Application Notes and Protocols for Assessing Endometrial Changes Induced by C-Quens Sequential Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Quens is a sequential oral contraceptive that was composed of mestranol, an estrogen, and chlormadinone acetate, a progestin. This type of regimen was designed to mimic the hormonal fluctuations of a natural menstrual cycle. The initial phase of treatment involves estrogen alone to promote endometrial proliferation, followed by a combination of estrogen and progestin to induce secretory transformation of the endometrium.[1] Assessing the endometrial response to such sequential hormonal therapies is crucial for understanding their efficacy, safety, and mechanism of action.

These application notes provide a comprehensive overview of the techniques used to evaluate endometrial changes following treatment with a sequential mestranol and chlormadinone acetate regimen, such as that used in this compound. The protocols detailed below are intended to guide researchers in the histological, immunohistochemical, and molecular analysis of endometrial tissue.

This compound Dosing Regimen

The typical sequential administration for this compound consisted of:

  • Days 5-19 of the menstrual cycle: Mestranol (e.g., 80 µg) daily.[1]

  • Days 20-24 of the menstrual cycle: A combination of mestranol (e.g., 80 µg) and chlormadinone acetate (e.g., 2 mg) daily.[1]

Data Presentation

The following tables summarize quantitative data on the effects of sequential estrogen-progestin therapy, including regimens with chlormadinone acetate, on the endometrium.

Table 1: Endometrial Thickness Following a 24/4 Day Regimen of Ethinylestradiol and Chlormadinone Acetate

Treatment PhaseMean Endometrial Thickness (mm)Standard Deviation (SD)
Pre-treatment10.23.0
After 3 Cycles5.32.1
After 6 Cycles4.12.2

Data from a study on a 24/4-day regimen of 0.02 mg ethinylestradiol and 2 mg chlormadinone acetate.[2]

Table 2: Histological Assessment of the Endometrium After 18 Months of Sequential Therapy with Estradiol and Chlormadinone Acetate

Endometrial HistologyPercentage of Patients (%)
Secretory76.8
Atrophic19.5
Proliferative3.7
Hyperplasia0
Insufficient Sample33.9

Data from a study on sequential therapy with percutaneous estradiol (1.5 mg/day) and chlormadinone acetate (10 mg/day for 14 days of the cycle) in postmenopausal women.[3]

Table 3: Expression of Key Molecular Markers in the Endometrium (General Findings)

MarkerProliferative PhaseSecretory PhaseEffect of Progestin (e.g., Chlormadinone Acetate)
Estrogen Receptor (ER) HighLowDownregulation
Progesterone Receptor (PR) HighLowDownregulation
Ki-67 (Proliferation Index) HighLowSignificant Decrease

This table represents general findings on the cyclical expression of these markers. Specific quantitative data for this compound is limited, but the expected trend would be a decrease in all three markers in the secretory phase induced by chlormadinone acetate.

Signaling Pathways

The components of this compound, mestranol (an estrogen) and chlormadinone acetate (a progestin), exert their effects on the endometrium by activating specific nuclear hormone receptors, leading to the regulation of target gene expression.

Estrogen Receptor (ER) Signaling Pathway

Mestranol, after conversion to its active form, binds to the estrogen receptor (ERα) in the nucleus of endometrial stromal and epithelial cells. This initiates a signaling cascade that promotes cell proliferation.

Estrogen_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mestranol Mestranol ER Estrogen Receptor (ERα) Mestranol->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proliferation Cell Proliferation mRNA->Proliferation Translation & Protein Synthesis Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Binding PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Anti_Proliferative Anti-Proliferative Effects PR_dimer->Anti_Proliferative Inhibition of Estrogen-induced Genes Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Secretory_Changes Secretory Transformation (Glandular Differentiation, Glycogen Accumulation) mRNA->Secretory_Changes Translation & Protein Synthesis Experimental_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Processing cluster_analysis Analysis cluster_data Data Interpretation Patient Patient on This compound Therapy Biopsy Endometrial Biopsy (Pipelle) Patient->Biopsy Fixation Fixation in 10% NBF Biopsy->Fixation RNA_Extraction RNA Extraction (for Molecular Analysis) Biopsy->RNA_Extraction Processing Paraffin Embedding Fixation->Processing Sectioning Microtome Sectioning (4-5 µm) Processing->Sectioning HE H&E Staining & Histological Evaluation Sectioning->HE IHC Immunohistochemistry (ER, PR, Ki-67) Sectioning->IHC Molecular qRT-PCR for Gene Expression RNA_Extraction->Molecular Data_Analysis Quantitative Analysis & Statistical Comparison HE->Data_Analysis IHC->Data_Analysis Molecular->Data_Analysis

References

Unlocking the Past: Research Applications of Historical Contraceptive Data

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The extensive history of hormonal contraceptive use, beginning with early high-dose formulations, has generated a vast repository of data on the long-term health effects of exogenous hormone exposure in large female populations. Retrospective analysis of this historical data offers a unique and powerful tool for modern biomedical research. By examining the health outcomes of women who used first-generation oral contraceptives, researchers can gain invaluable insights into hormone signaling, identify potential drug targets, inform the development of safer hormonal therapies, and refine public health strategies. These application notes provide a framework for leveraging historical contraceptive data to advance scientific understanding and drug development.

Application 1: Long-Term Health Outcome Analysis

Historical contraceptive data from large-scale, long-term observational studies provide a rich resource for investigating the associations between past hormonal exposure and the incidence of various diseases later in life. Early oral contraceptives contained significantly higher doses of synthetic estrogens and progestins than modern formulations, and their effects, both adverse and beneficial, can be studied in detail through these historical cohorts.

Quantitative Data Summary: Key Historical Studies

The following tables summarize key findings from major historical prospective cohort studies, such as the Royal College of General Practitioners' (RCGP) Oral Contraception Study and the Oxford-Family Planning Association (FPA) Contraceptive Study. These studies followed large numbers of women over several decades, providing robust data on the long-term risks and benefits associated with oral contraceptive use.

Table 1: Cardiovascular and Thromboembolic Disease Risks

Health OutcomeContraceptive Generation/FormulationRelative Risk (RR) / Odds Ratio (OR)95% Confidence Interval (CI)Study/Source
Venous Thromboembolism (VTE)Any Combined Oral Contraceptive (COC)3-5 fold increase vs. non-users-General finding from multiple studies[1]
VTECOCs with >50 µg estrogenPositively associated with increased risk-Early reports and committee statements[2]
VTESecond-generation (Levonorgestrel)Baseline for comparison-Multiple studies[3]
VTEThird-generation (Desogestrel, Gestodene)~2-fold increase vs. second-generation-Multiple studies[2][3]
Myocardial Infarction (MI)Any COC1.61.2 - 2.1Meta-analysis[4]
MIEstrogen dose ≥ 50 µg2.41.8 - 3.3Meta-analysis[4]
MISecond-generation2.51.5 - 4.1Case-control study[5]
MIThird-generation1.30.7 - 2.5Case-control study[5]
Ischemic StrokeAny COC1.71.5 - 1.9Meta-analysis[4]

Table 2: Cancer Risks and Benefits

Health OutcomeContraceptive UseRelative Risk (RR) / Odds Ratio (OR)95% Confidence Interval (CI)Study/Source
Breast CancerEver-users (pre-1975 formulations) with 1st-degree family history3.31.6 - 6.7Historical cohort study[6]
Breast CancerCurrent/recent users (all formulations)~1.2-Multiple studies[7]
Cervical Cancer5-9 years of use1.6-Meta-analysis[7]
Cervical Cancer≥10 years of use2.0-Meta-analysis[7]
Ovarian CancerEver-users vs. never-users0.50.4 - 0.7Oxford-FPA Study[8]
Endometrial CancerEver-users vs. never-users0.50.3 - 0.7Oxford-FPA Study[8]
Colorectal CancerReduced risk--National Cancer Institute[9]

Application 2: Elucidating Hormone Signaling Pathways

The distinct hormonal compositions of historical contraceptives provide a unique opportunity to study the long-term consequences of activating specific hormonal signaling pathways. High-dose synthetic estrogens and various generations of progestins have differential effects on cellular processes, including coagulation, cell proliferation, and apoptosis. Analyzing health outcomes in women exposed to these specific formulations can help to map the downstream effects of these pathways.

Estrogen and Progesterone Signaling Pathways

// Edges Estrogen -> ER; Progestin -> PR; ER -> ER_dimer; PR -> PR_dimer; ER_dimer -> ERE; PR_dimer -> PRE; ERE -> Coag_Gene [label="Transcription"]; PRE -> Prolif_Gene [label="Transcription"]; Coag_Gene -> Coag_Factors_mRNA; Prolif_Gene -> Prolif_Factors_mRNA; Coag_Factors_mRNA -> Coag_Factors [label="Translation"]; Prolif_Factors_mRNA -> Prolif_Factors [label="Translation"]; Coag_Factors -> Thrombosis; Prolif_Factors -> Cell_Prolif; } caption: "Simplified Estrogen and Progesterone Signaling Pathways."

Experimental Protocols

The following are generalized protocols for conducting retrospective studies using historical contraceptive data. These protocols are based on the methodologies of landmark studies and should be adapted to the specific research question and available data.

Protocol 1: Retrospective Cohort Study

This protocol outlines the steps for a retrospective cohort study to assess the long-term risk of a specific disease (e.g., breast cancer) in women with a history of using early-generation oral contraceptives.

1. Cohort Identification and Definition:

  • Define the cohort based on enrollment in historical studies (e.g., the RCGP or Oxford-FPA studies) or from comprehensive health records from a specific period (e.g., 1960-1980).

  • Establish clear inclusion and exclusion criteria. Inclusion may require a minimum duration of observation. Exclusion criteria would typically include a history of the disease of interest at the time of cohort entry.

2. Exposure Assessment:

  • Abstract detailed information on contraceptive use from the historical records. This should include:

    • Type of oral contraceptive (brand name, if available).

    • Dosage of estrogen and progestin.

    • Start and end dates of use.

    • Duration of use.

  • Categorize participants into "ever-users" and "never-users." Further stratify "ever-users" by formulation, dosage, and duration of use.

3. Outcome Ascertainment:

  • Identify incident cases of the disease of interest through linkage with national or regional cancer registries, hospital discharge records, or death certificates.

  • Verify diagnoses through review of medical records or pathology reports.

4. Data Collection on Confounders:

  • Collect data on potential confounding factors from the historical records, such as:

    • Age at first use of contraceptives.

    • Parity and age at first birth.

    • Smoking status.

    • Body Mass Index (BMI).

    • Socioeconomic status.

    • Family history of the disease.

5. Statistical Analysis:

  • Calculate person-years of follow-up for each participant from cohort entry until the date of diagnosis, death, loss to follow-up, or end of the study period.

  • Determine incidence rates of the disease in the exposed and unexposed groups.

  • Use Cox proportional hazards regression to calculate hazard ratios (HRs) and 95% confidence intervals, adjusting for the identified confounding variables.

Retrospective_Cohort_Workflow start Define Research Question (e.g., OC use and breast cancer risk) cohort_id Identify Historical Cohort (e.g., from health records 1960-1980) start->cohort_id exposure_assess Exposure Assessment: Abstract OC use data (type, dose, duration) cohort_id->exposure_assess outcome_ascertain Outcome Ascertainment: Identify disease cases (e.g., cancer registries) cohort_id->outcome_ascertain confounder_data Collect Confounder Data: (age, smoking, parity, etc.) cohort_id->confounder_data data_analysis Statistical Analysis: Calculate person-years, Cox regression for HRs exposure_assess->data_analysis outcome_ascertain->data_analysis confounder_data->data_analysis results Interpret Results and Report Findings data_analysis->results

Protocol 2: Case-Control Study

This protocol describes a case-control study to investigate the association between a specific historical contraceptive formulation and a relatively rare outcome (e.g., myocardial infarction in young women).

1. Case Identification:

  • Identify all incident cases of the outcome of interest within a defined population and time period (e.g., all women aged 25-44 hospitalized for a first MI between 1970 and 1985).

  • Verify diagnoses using standardized criteria (e.g., WHO criteria for MI).

2. Control Selection:

  • For each case, select one or more controls from the same source population who have not had the outcome of interest.

  • Controls should be matched to cases on key variables such as age and year of event. Population-based controls can be selected through random digit dialing or from primary care records.

3. Exposure Data Collection:

  • For both cases and controls, collect detailed information on past contraceptive use through structured interviews, questionnaires, or review of medical records.

  • Data collection should be blinded to the case/control status of the participant to minimize bias.

  • Gather the same detailed information on contraceptive history as in the cohort study protocol.

4. Confounder Information:

  • Collect data on other known risk factors for the outcome (e.g., for MI: smoking, hypertension, diabetes, hypercholesterolemia).

5. Statistical Analysis:

  • Use conditional logistic regression to calculate odds ratios (ORs) and 95% confidence intervals for the association between contraceptive use and the outcome.

  • The analysis should adjust for potential confounding variables that were not part of the matching criteria.

  • Analyze the data for dose-response relationships and effects of duration of use.

Case_Control_Workflow start Define Research Question and Identify Population case_id Identify Cases: (e.g., women with MI, aged 25-44) start->case_id control_select Select Controls: (women without MI, matched for age) case_id->control_select exposure_data Collect Exposure Data (OC history for cases and controls) case_id->exposure_data control_select->exposure_data confounder_data Collect Confounder Data (smoking, hypertension, etc.) exposure_data->confounder_data data_analysis Statistical Analysis: Conditional logistic regression to calculate ORs confounder_data->data_analysis results Interpret Results and Report Findings data_analysis->results

Application 3: Informing Modern Drug Development

Historical contraceptive data can be instrumental in the development of new hormonal therapies. By understanding the long-term consequences of early formulations, drug developers can:

  • Refine preclinical safety assessments: Historical data can highlight potential long-term risks that may not be apparent in shorter-term animal studies.

  • Identify safer hormonal candidates: By comparing the health outcomes associated with different synthetic estrogens and progestins, researchers can identify hormonal structures with more favorable long-term safety profiles.

  • Develop risk stratification strategies: Analysis of historical data can help identify subgroups of women who may be at higher or lower risk for adverse effects from hormonal therapies, paving the way for personalized medicine approaches.

By applying rigorous epidemiological methods to the wealth of historical data on contraceptive use, the scientific community can continue to learn from the past to improve women's health in the future.

References

Troubleshooting & Optimization

C-Quens side effects and adverse event profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: C-Quens is a discontinued sequential oral contraceptive. This information is for historical and research purposes only and should not be used for clinical decision-making.

Frequently Asked Questions (FAQs)

Q1: What were the reported side effects associated with this compound?

A: Based on clinical studies from the era of its use, this compound, a sequential oral contraceptive containing mestranol and chlormadinone acetate, was associated with side effects that were generally considered infrequent and diminished as therapy continued. The most commonly reported side effects were breakthrough bleeding and nausea. In one large study, the average incidence of breakthrough bleeding was 1.9% and nausea was 2.9%.[1] Like other oral contraceptives of its time, it was also associated with more serious adverse reactions such as an increased risk of thrombophlebitis, pulmonary embolism, and cerebral thrombosis.[1]

Q2: What were the expected benefits of taking this compound?

A: this compound was shown to be highly effective for oral contraception when taken as directed.[1] Additionally, clinical studies demonstrated a significant increase in cycle regularity, with 98.1% of cycles being 25 to 31 days in length.[1] Users also reported a decrease in the incidence and severity of dysmenorrhea (painful periods).[1]

Q3: How did this compound affect menstrual bleeding?

A: this compound was designed to regulate the menstrual cycle. Studies showed that 85.3% of users experienced a duration of flow between four and six days. The amount of menstrual flow was also reported to decrease compared to pre-treatment levels.[1]

Q4: Were there any notable effects on body weight with this compound?

A: Historical clinical data on this compound and similar sequential oral contraceptives did not consistently report significant weight gain as a common side effect.

Troubleshooting Guide for Experimental Queries

Q: We are studying the historical safety profiles of oral contraceptives. What would be a typical experimental design to evaluate the side effects of a sequential oral contraceptive like this compound?

A: A typical clinical trial for a sequential oral contraceptive in the mid-20th century would have been a multi-center, observational study. A large cohort of women of reproductive age would be enrolled and followed for a significant number of cycles.

Experimental Protocol (Generalized):

  • Patient Recruitment: A large group of healthy, sexually active women seeking contraception would be recruited from multiple gynecological centers. Exclusion criteria would typically include a history of thromboembolic disorders, hormone-sensitive cancers, and severe liver disease.

  • Dosing Regimen: Participants would be instructed to take the sequential oral contraceptive as prescribed. For a product like this compound, this would involve taking a tablet containing only the estrogen (mestranol 80 µg) for the first 15 days of the cycle, followed by a combination tablet of the estrogen and a progestin (mestranol 80 µg and chlormadinone acetate 2 mg) for the next 5 days.[1]

  • Data Collection: At baseline and regular follow-up visits (e.g., every 3-6 months), researchers would collect data on:

    • Menstrual cycle characteristics (length, duration of flow, amount of bleeding).

    • Incidence and severity of dysmenorrhea.

    • Occurrence of side effects, particularly breakthrough bleeding, nausea, and headaches.

    • Physical examinations, including blood pressure and weight.

    • Laboratory tests (e.g., liver function tests, lipid profiles) to monitor for any metabolic changes.

  • Adverse Event Monitoring: All adverse events would be recorded and categorized. Serious adverse events, such as thromboembolic events, would be thoroughly investigated to assess causality.

  • Efficacy Evaluation: Contraceptive efficacy would be determined by calculating the number of pregnancies that occurred during the study period.

Data on Adverse Events

Table 1: Reported Side Effects of a Sequential Oral Contraceptive (Mestranol 80 µg and Chlormadinone Acetate 2 mg)

Side Effect/Adverse EventReported Incidence/Observation
Common Side Effects
Breakthrough BleedingAverage incidence of 1.9%[1]
NauseaAverage incidence of 2.9%[1]
Serious Adverse Reactions (Associated with Oral Contraceptives of that Era)
ThrombophlebitisStatistically significant association demonstrated.[1]
Pulmonary EmbolismStatistically significant association demonstrated.[1]
Cerebral ThrombosisStatistically significant association demonstrated.[1]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for combined oral contraceptives like this compound involves the suppression of ovulation through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.

HPG_Axis_Suppression cluster_brain Brain cluster_ovary Ovary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Gland Pituitary Gland LH LH Pituitary Gland->LH FSH FSH Pituitary Gland->FSH Ovarian Follicle Ovarian Follicle Ovulation Ovulation Ovarian Follicle->Ovulation Leads to This compound (Mestranol & Chlormadinone) This compound (Mestranol & Chlormadinone) This compound (Mestranol & Chlormadinone)->Hypothalamus Negative Feedback This compound (Mestranol & Chlormadinone)->Pituitary Gland Negative Feedback GnRH->Pituitary Gland Stimulates LH->Ovarian Follicle Stimulates FSH->Ovarian Follicle Stimulates

Caption: Suppression of the HPG axis by this compound.

Clinical_Trial_Workflow Patient Screening & Enrollment Patient Screening & Enrollment Baseline Data Collection Baseline Data Collection Patient Screening & Enrollment->Baseline Data Collection This compound Administration This compound Administration Baseline Data Collection->this compound Administration Follow-up Visits Follow-up Visits This compound Administration->Follow-up Visits Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Data Analysis Data Analysis Follow-up Visits->Data Analysis Adverse Event Monitoring->Follow-up Visits Ongoing Results Reporting Results Reporting Data Analysis->Results Reporting

Caption: Generalized clinical trial workflow.

References

reasons for C-Quens discontinuation from market

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the discontinuation of C-Quens, a sequential oral contraceptive. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address potential queries from professionals who may have encountered this product in previous research or clinical data.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what was its formulation?

This compound was a sequential oral contraceptive pill. Its regimen consisted of 15 tablets containing only an estrogen component, mestranol (80 mcg), followed by 5 tablets combining mestranol (80 mcg) with a progestin, chlormadinone acetate (2 mg).[1] This sequential approach was designed to more closely mimic the natural menstrual cycle compared to combination pills of that era.

Q2: What were the primary reasons for the discontinuation of this compound from the market?

The discontinuation of this compound was primarily due to significant safety concerns that emerged in the early 1970s. These concerns were twofold:

  • Increased Risk of Endometrial Cancer with Sequential Oral Contraceptives: Studies conducted in the 1970s indicated a "highly significant" and "worrisome" association between the use of sequential oral contraceptives and an increased risk of endometrial (uterine) cancer in women under 40.[2] One study found that more than half of the young women who developed this type of cancer were using sequential pills.[2]

  • Adverse Effects of Chlormadinone Acetate: The progestin component of this compound, chlormadinone acetate, was linked to the development of mammary tumors in animal studies, specifically in dogs.[3] This finding raised concerns about its long-term safety in humans.

As a result of these findings, the U.S. Food and Drug Administration (FDA) withdrew its approval for the use of chlormadinone acetate in all products in 1972.[3]

Q3: What are the known adverse effects associated with this compound and its components?

Besides the major concerns leading to its discontinuation, this compound was associated with adverse effects common to oral contraceptives of that time. These included:

  • Thrombophlebitis

  • Pulmonary embolism

  • Cerebral thrombosis[1]

  • Breakthrough bleeding and spotting

  • Amenorrhea (absence of menstruation)[3]

Troubleshooting and Guidance for Researchers

Q1: I have historical data from experiments involving this compound. How should I interpret this data now?

When analyzing historical data involving this compound, it is crucial to consider the reasons for its discontinuation.

  • Acknowledge the Safety Profile: Any discussion or publication of research involving this compound should include a clear acknowledgment of the established risks of endometrial cancer and the preclinical safety signals (mammary tumors in dogs) associated with its components.

  • Data Stratification: If your research involved comparing different oral contraceptives, consider stratifying your data to analyze the effects of sequential versus combination pills separately, if possible.

  • Confounding Factors: Be aware that early oral contraceptives contained significantly higher doses of hormones compared to modern formulations.[4][5] This is a critical confounding factor when comparing historical data to contemporary research.

Q2: Are there any modern analogs to this compound?

The specific sequential formulation of this compound with mestranol and chlormadinone acetate is no longer in use. While chlormadinone acetate is still used in some oral contraceptives outside of the United States, it is typically in a combination (monophasic) formulation with ethinylestradiol, not in a sequential regimen.[3][6][7] Modern oral contraceptives have evolved to use lower, safer doses of estrogens and different types of progestins with more favorable safety profiles.

Data Summary

Component/FormulationAssociated Risk/Adverse EventRegulatory Action
Sequential Regimen Increased risk of endometrial cancerFDA ordered withdrawal of sequential pills from the market.[2]
Chlormadinone Acetate Development of mammary tumors in beagle dogsFDA withdrew approval for all products containing chlormadinone acetate in 1972.[3]
Mestranol (High Dose) Increased risk of venous thromboembolismDoses of estrogens in oral contraceptives were significantly reduced over time to improve safety.[8][9]

Logical Pathway to Discontinuation

CQuens_Discontinuation CQuens This compound (Sequential Oral Contraceptive) Mestranol Mestranol (Estrogen Component) CQuens->Mestranol Contained Chlormadinone Chlormadinone Acetate (Progestin Component) CQuens->Chlormadinone Contained Sequential_Regimen Sequential Dosing Regimen (Estrogen alone, then Estrogen + Progestin) CQuens->Sequential_Regimen Utilized Mammary_Tumors Development of Mammary Tumors in Dogs Chlormadinone->Mammary_Tumors Linked to Endometrial_Cancer Increased Risk of Endometrial Cancer Sequential_Regimen->Endometrial_Cancer Led to FDA_Action FDA Market Withdrawal Endometrial_Cancer->FDA_Action Contributed to Mammary_Tumors->FDA_Action Contributed to

Caption: Logical flow from this compound' components to its market discontinuation.

References

Technical Support Center: Managing Breakthrough Bleeding with Sequential Pills

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the phenomenon of breakthrough bleeding (BTB) associated with sequential oral contraceptives (OCs).

Frequently Asked Questions (FAQs)

Q1: What is the definition of breakthrough bleeding (BTB) in the context of hormonal contraceptive research?

A1: Breakthrough bleeding is defined as unscheduled or unexpected vaginal bleeding or spotting that occurs during the active hormone administration phase of a contraceptive regimen.[1] It is distinct from the predictable withdrawal bleeding that occurs during the hormone-free interval when using cyclic hormonal contraceptives.[1] This phenomenon is a common side effect, particularly within the initial three to six months of starting a new hormonal contraceptive, as the body adjusts to the new hormonal environment.[1][2][3]

Q2: What are the primary physiological mechanisms underlying breakthrough bleeding with sequential OCs?

A2: Breakthrough bleeding with combined oral contraceptives, including sequential pills, is primarily linked to endometrial stability. The estrogen component, typically ethinyl estradiol (EE), promotes the proliferation of the endometrium, while the progestin component stabilizes this lining.[4] BTB can occur when there is insufficient hormonal support to maintain the integrity of the endometrium, leading to partial shedding.[1][5] Factors contributing to this include:

  • Low Estrogen Dose: Pills with lower doses of estrogen (e.g., ≤ 20 µg of EE) may not provide enough stimulus to maintain endometrial integrity in all users, increasing the risk of BTB.[1][5][6]

  • Progestin Effects: The type and dose of progestin influence the endometrium. Continuous progestin exposure can lead to changes in endometrial vasculature, making it fragile and prone to bleeding.[4][7]

  • Hormonal Fluctuations: Inconsistent pill-taking or missed doses can cause dips in hormone levels, compromising endometrial support and triggering unscheduled bleeding.[1]

Q3: How does a sequential pill formulation differ from a monophasic one, and how might this impact BTB?

A3: Monophasic pills provide a constant dose of both estrogen and progestin in each active pill. In contrast, sequential (or multiphasic) pills alter the dose of the progestin, the estrogen, or both during the cycle. While switching to a monophasic formulation can sometimes stabilize bleeding patterns due to its constant hormone delivery, a multiphasic pill might be beneficial if unscheduled bleeding occurs on a low-dose monophasic regimen by strategically increasing hormone levels at specific cycle phases.[1]

Troubleshooting Guides

Q4: A participant in our clinical trial on a new sequential pill reports BTB in the second cycle. What are the initial assessment steps?

A4: For unscheduled bleeding within the first 3-6 months of initiating a new hormonal contraceptive, the initial steps should focus on reassurance and adherence assessment before considering formulation changes.[8][9]

  • Assess Adherence: Non-compliance, such as missing pills or inconsistent timing of administration, is a primary cause of BTB.[1][6] Verify the participant's understanding of the dosing schedule.

  • Provide Reassurance: Inform the participant that BTB is common in the first few cycles and often resolves as their body adjusts.[1][4] This can help reduce anxiety and prevent premature discontinuation of the study drug.[1]

  • Rule Out Other Causes: While the pill is the likely cause, a brief clinical history should be taken to identify other potential factors like concomitant medications (e.g., certain antiretrovirals, St. John's wort), smoking, or symptoms suggestive of underlying pathology.[2][4][10]

  • Document Bleeding Patterns: Instruct the participant to keep a detailed daily bleeding diary to track the frequency, duration, and intensity of bleeding episodes.[11][12]

Q5: If BTB persists beyond the initial 3-4 cycles in a research subject, what are the recommended management strategies to investigate?

A5: If BTB continues after the initial adjustment period and adherence has been confirmed, several intervention strategies can be explored, depending on the study protocol.

  • Hormonal Adjustments: Consider switching to a formulation with a higher estrogen dose (e.g., from 20 µg to 30-35 µg of EE) or a different progestin type.[3][10][11] Pills containing levonorgestrel have been associated with significantly less unscheduled bleeding than those with norethindrone.[13]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): For acute management, a short course of NSAIDs (e.g., ibuprofen 400-800 mg three times daily for 5-7 days) can be effective.[6][11]

  • Scheduled Hormone-Free Interval: For participants on continuous or extended-cycle regimens, introducing a planned 3-4 day hormone-free interval can help stabilize the endometrium. This should only be done after at least 21 days of continuous hormone use to maintain contraceptive efficacy.[11][13][14]

Troubleshooting Workflow

Below is a logical workflow for addressing BTB in a research setting.

BTB_Troubleshooting start Participant Reports BTB assess_adherence Assess Pill Adherence and Concomitant Meds start->assess_adherence is_adherent Is Adherence Consistent? assess_adherence->is_adherent counsel Counsel on Adherence Reinforce Schedule is_adherent->counsel No check_duration BTB Persists Beyond 3-4 Cycles? is_adherent->check_duration Yes monitor Continue Monitoring (Bleeding Diary) counsel->monitor monitor->check_duration check_duration->monitor No investigate Investigate Management Options (per protocol) check_duration->investigate Yes nsaids Short-term NSAIDs (e.g., Ibuprofen) investigate->nsaids hormone_adj Adjust Hormonal Formulation (e.g., Higher EE, Different Progestin) investigate->hormone_adj hfi Planned Hormone-Free Interval (3-4 days) investigate->hfi assess_other Assess for Underlying Pathology (e.g., STI, Uterine abnormalities) investigate->assess_other end Resolution or Further Clinical Evaluation nsaids->end hormone_adj->end hfi->end assess_other->end

Caption: Troubleshooting workflow for managing breakthrough bleeding.

Data Presentation

The following tables summarize quantitative data related to breakthrough bleeding and its management from various clinical studies.

Table 1: Incidence of Breakthrough Bleeding with Varying Ethinyl Estradiol (EE) Doses

Ethinyl Estradiol (EE) DoseProgestinKey FindingCitation(s)
20 µgGestodeneHigher incidence of intermenstrual bleeding compared to 30 µg EE formulation (47.4% vs. 35.5% of women reported spotting at least once over 12 cycles).[15]
20 µgLevonorgestrelAssociated with a longer time to resolution of BTB compared to higher doses.[11]
30 µgLevonorgestrelConsidered a standard reference. BTB typically returns to baseline within 3 months at this dose.[5][10]
25 µg (triphasic)DesogestrelShowed significantly improved cycle control (less BTB/spotting) compared to a 35 µg EE/norethindrone triphasic pill.[15]

Table 2: Efficacy of Common Management Strategies for Breakthrough Bleeding

Management StrategyDosage / RegimenEfficacy / OutcomeCitation(s)
Ibuprofen (NSAID)400-800 mg TID for 5-7 daysRecommended first-line option for managing spotting or light bleeding.[11][16]
Tranexamic Acid250 mg QID for 5 daysIn a study of DMPA users, 88% stopped bleeding during the first week vs. 8.2% with placebo.[14]
Hormone-Free Interval3-4 consecutive daysRecommended for continuous/extended CHC users after the first 21 days of hormone use to stabilize bleeding.[11][14]
Doxycycline40 mg dailyCo-administration for the first 84 days of continuous OC use resulted in a significant reduction in time to achieve amenorrhea.[14]
Ulipristal AcetateNot specifiedIn etonogestrel implant users, it was associated with a reduction in bleeding days compared to placebo.[7]

Experimental Protocols & Visualizations

Q6: What is a standard experimental protocol for a clinical trial designed to assess breakthrough bleeding patterns with a new sequential pill?

A6: A robust clinical trial protocol to evaluate BTB should incorporate standardized data collection and patient-reported outcomes.[17] The design often involves comparing a new formulation to an established standard.

Generalized Clinical Trial Protocol:

  • Participant Screening and Enrollment:

    • Define clear inclusion/exclusion criteria (e.g., age, reproductive history, no contraindications to hormonal contraception).

    • Obtain informed consent.

    • Collect baseline data on menstrual cycle history and any pre-existing bleeding disorders.

  • Randomization:

    • Assign participants in a double-blind manner to either the investigational sequential pill or a standard-of-care comparator OC (e.g., a 30 µg EE/150 mg levonorgestrel pill).[10]

  • Data Collection (Typically 6-12 cycles):

    • Daily Electronic Diary: Participants record bleeding and spotting daily. Standard definitions (e.g., WHO definitions) should be used to differentiate spotting from bleeding.[12]

    • Patient-Reported Outcomes (PROs): Use validated questionnaires to assess the impact of bleeding on quality of life, satisfaction with the contraceptive method, and any associated symptoms like pain or mood changes.[18]

    • Bimonthly Follow-up: Conduct interviews or clinic visits to review diary data, assess adherence, and record any adverse events.[15]

  • Endpoint Analysis:

    • Primary Endpoint: Frequency and duration of intermenstrual bleeding/spotting episodes per cycle.

    • Secondary Endpoints: Incidence of amenorrhea, duration of withdrawal bleeds, participant satisfaction scores, and discontinuation rates due to bleeding irregularities.

  • Statistical Analysis:

    • Compare bleeding patterns between the two groups over time using appropriate statistical models that can account for the longitudinal nature of the data.

Clinical_Trial_Workflow screening Participant Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Baseline Data Collection screening->enrollment randomization Randomization (Double-Blind) enrollment->randomization group_a Group A: Investigational Sequential Pill randomization->group_a group_b Group B: Comparator OC randomization->group_b data_collection Data Collection Phase (6-12 Cycles) - Daily Bleeding Diary - PRO Questionnaires - Bimonthly Follow-up group_a->data_collection group_b->data_collection analysis Endpoint Analysis - BTB Frequency/Duration - Satisfaction Scores - Discontinuation Rates data_collection->analysis results Statistical Comparison & Reporting of Results analysis->results

Caption: Generalized workflow for a clinical trial assessing BTB.

Q7: What methodologies are used to assess the endometrial effects of sequential pills in a research setting?

A7: Assessing the endometrium is crucial for understanding the mechanisms of BTB. Several methods are employed:

  • Transvaginal Ultrasound (TVUS): A non-invasive technique used to measure endometrial thickness. OCs typically maintain a thin endometrium (around 4.1 +/- 1.6 mm), which can be compared across different formulations.[19] A thin, atrophic endometrium is a common finding with hormonal contraceptive use.

  • Endometrial Biopsy and Histology: In more invasive studies, an endometrial biopsy can be taken to evaluate the tissue histologically. This allows for the assessment of glandular development, stromal changes, and vascular integrity. However, interpreting these findings can be complex, as the menstrual cycle progression itself is a major factor influencing gene expression and morphology.[20]

  • Endometrial Receptivity Array (ERA): This is a molecular diagnostic tool that analyzes the expression of a panel of genes to determine the endometrial receptive state.[21] While primarily used in fertility research, similar transcriptomic approaches can be adapted to identify gene expression signatures associated with endometrial instability and BTB in contraceptive users.[20]

Hormonal Signaling Pathway

The management of BTB is rooted in understanding the hormonal control of the menstrual cycle, governed by the Hypothalamic-Pituitary-Ovarian (HPO) axis.

HPO_Axis cluster_cns Central Nervous System hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary GnRH (+) ovaries Ovaries pituitary->ovaries FSH, LH (+) ovaries->hypothalamus Negative Feedback (-) ovaries->pituitary Negative Feedback (-) endometrium Endometrium ovaries->endometrium Estrogen, Progesterone oc_pills Sequential OC Pills (Exogenous Estrogen & Progestin) oc_pills->hypothalamus Suppress GnRH Pulse (-) oc_pills->pituitary Suppress FSH/LH Release (-) oc_pills->endometrium Stabilize Lining

Caption: Hormonal regulation via the Hypothalamic-Pituitary-Ovarian axis.

References

Technical Support Center: C-Quens and Thromboembolic Events

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the sequential oral contraceptive C-Quens and its associated risk of thromboembolic events. The content is presented in a question-and-answer format to address specific issues that may arise during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what were its active ingredients?

A1: this compound was a sequential oral contraceptive pill. Its regimen consisted of 15 tablets containing 80 mcg of mestranol (an estrogen) followed by 5 tablets combining 80 mcg of mestranol and 2 mg of chlormadinone acetate (a progestin).

Q2: Is there a known association between this compound and an increased risk of thromboembolic events?

A2: Yes, like other combined hormonal contraceptives, this compound was associated with an increased risk of thromboembolic events, particularly venous thromboembolism (VTE). This risk is attributed to both the estrogen and progestin components.

Q3: How does the estrogen component of this compound, mestranol, contribute to thromboembolic risk?

A3: Mestranol is a prodrug that is metabolized in the liver to ethinylestradiol, the active estrogenic compound found in many oral contraceptives.[1] Higher doses of estrogen have been consistently linked to an increased risk of VTE.[1][2] The 80 mcg dose of mestranol in this compound is considered a relatively high estrogen dose compared to many later-generation oral contraceptives. For comparison, 50 µg of mestranol is approximately equivalent to 35 µg of ethinylestradiol.[3]

Q4: What is the role of the progestin component, chlormadinone acetate, in thromboembolic risk?

A4: The type of progestin in a combined oral contraceptive also influences the risk of VTE. Studies on combined oral contraceptives containing chlormadinone acetate with ethinylestradiol have suggested a slightly increased risk of VTE compared to formulations with other progestins like levonorgestrel.[4] One retrospective cohort study, RIVET-RCS, found a 1.25-fold increased risk of VTE for combined hormonal contraceptives containing chlormadinone acetate and ethinylestradiol compared to those containing levonorgestrel.[4]

Q5: How does the sequential nature of this compound affect the risk of thromboembolism compared to combined oral contraceptives?

A5: There is limited direct comparative data on the thromboembolic risk of sequential versus modern combined oral contraceptives. The initial phase of the this compound cycle involved estrogen-only tablets, which could theoretically have a different impact on the hemostatic system compared to a constant combination of estrogen and progestin. However, robust clinical data isolating this variable is scarce.

Troubleshooting Guides

Issue: Difficulty in interpreting historical data on this compound and VTE risk.

  • Guidance: When reviewing older studies, it is crucial to consider the evolution of oral contraceptive formulations and the methodologies for assessing VTE risk. Early studies may have used higher estrogen doses than are common today, and diagnostic criteria for VTE may have differed. Extrapolate findings with caution and consider the data in the context of the specific formulation of this compound (80 mcg mestranol and 2 mg chlormadinone acetate).

Issue: Designing in vitro or in vivo experiments to investigate the prothrombotic effects of this compound components.

  • Guidance: When designing experiments, it is important to use physiologically relevant concentrations of the active metabolites of mestranol (ethinylestradiol) and chlormadinone acetate. Consider using a comparative approach, testing against other progestins with known VTE risk profiles (e.g., levonorgestrel as a lower-risk comparator and desogestrel as a higher-risk comparator).

Quantitative Data Summary

The following tables summarize the available quantitative data on the risk of venous thromboembolism (VTE) associated with the components of this compound and other oral contraceptives.

Table 1: Risk of Venous Thromboembolism with Chlormadinone Acetate-Containing Combined Hormonal Contraceptives

ComparatorActive IngredientsAdjusted Hazard Ratio (aHR) for VTEAnnual VTE Cases per 10,000 Women
Chlormadinone Acetate Formulation Chlormadinone Acetate + Ethinylestradiol1.256-9
Levonorgestrel Formulation (Reference) Levonorgestrel + Ethinylestradiol1.005-7
Non-Users of Hormonal Contraceptives N/AN/A2

Source: RIVET-RCS Retrospective Cohort Study[4]

Table 2: Relative Risk of Venous Thromboembolism by Oral Contraceptive Generation

Oral Contraceptive GenerationProgestins IncludedOdds Ratio (OR) for VTE (vs. Non-Users)95% Confidence Interval (CI)
First Generation Norethynodrel, lynestrenol, norethisterone acetate3.22.0 - 5.1
Second Generation Levonorgestrel, norgestimate2.82.0 - 4.1
Third Generation Desogestrel, gestodene3.82.7 - 5.4

Source: Meta-analysis data[5]

Experimental Protocols

1. In Vitro Assessment of Procoagulant Activity

  • Objective: To determine the effect of chlormadinone acetate on key coagulation parameters in human plasma.

  • Methodology:

    • Prepare pooled normal human plasma.

    • Spike plasma samples with varying concentrations of chlormadinone acetate (and a vehicle control).

    • Measure standard coagulation assays such as Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Thrombin Generation Assay (TGA).

    • Assess levels of specific coagulation factors (e.g., Factor VII, Factor VIII, Fibrinogen) and natural anticoagulants (e.g., Protein S, Antithrombin) using commercially available ELISA or activity assays.

    • Compare the results for chlormadinone acetate with those for other progestins (e.g., levonorgestrel, desogestrel) to determine its relative procoagulant potential.

2. Endothelial Cell Activation Assay

  • Objective: To investigate the effect of ethinylestradiol (the active metabolite of mestranol) and chlormadinone acetate on endothelial cell activation, a key step in thrombosis.

  • Methodology:

    • Culture human umbilical vein endothelial cells (HUVECs).

    • Treat HUVECs with physiological concentrations of ethinylestradiol, chlormadinone acetate, or a combination of both.

    • Measure the expression of cell adhesion molecules (e.g., VCAM-1, ICAM-1, E-selectin) using flow cytometry or Western blotting.

    • Quantify the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) and von Willebrand Factor (vWF) from the culture supernatant using ELISA.

    • Assess changes in the expression of thrombomodulin and tissue factor on the cell surface.

Signaling Pathways and Experimental Workflows

G cluster_0 Hormonal Influence on Hemostasis Estrogen Estrogen (Mestranol -> Ethinylestradiol) Liver Liver Estrogen->Liver Stimulates synthesis Endothelium Vascular Endothelium Estrogen->Endothelium Activates Progestin Progestin (Chlormadinone Acetate) Progestin->Liver Modulates synthesis Coagulation_Factors Pro-coagulant Factors Liver->Coagulation_Factors Increased (e.g., Fibrinogen, Factor VII, X) Anticoagulants Anti-coagulant Proteins Liver->Anticoagulants Decreased (e.g., Protein S, Antithrombin) Adhesion_Molecules VCAM-1, ICAM-1 Endothelium->Adhesion_Molecules Increased expression of Adhesion Molecules Prothrombotic_State Prothrombotic State Coagulation_Factors->Prothrombotic_State Anticoagulants->Prothrombotic_State Reduced inhibition Adhesion_Molecules->Prothrombotic_State Thromboembolic_Event Thromboembolic Event (e.g., VTE) Prothrombotic_State->Thromboembolic_Event Increased Risk

Caption: Hormonal influence on the coagulation cascade.

G cluster_1 Experimental Workflow: In Vitro Coagulation Assay Start Start: Prepare Pooled Normal Human Plasma Spike Spike Plasma with: - Chlormadinone Acetate - Vehicle Control - Comparator Progestins Start->Spike Incubate Incubate at 37°C Spike->Incubate Assays Perform Coagulation Assays Incubate->Assays Data_Analysis Data Analysis and Comparison Assays->Data_Analysis PT, aPTT, TGA, Factor Levels Conclusion Conclusion on Prothrombotic Potential of Chlormadinone Acetate Data_Analysis->Conclusion

References

Technical Support Center: C-Quens (Sequential Oral Contraceptive)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: C-Quens was a sequential oral contraceptive that is no longer on the market. The information provided here is for historical and research purposes only and does not constitute medical advice.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what were its components?

This compound was a sequential oral contraceptive. This type of birth control pill involved a regimen of estrogen-only pills for the first part of the menstrual cycle, followed by a combination of estrogen and progestin for the latter part. The specific components were ethinyl estradiol and quingestanol acetate.

Q2: What are the documented long-term health risks associated with sequential oral contraceptives like this compound?

The primary long-term health risk that was specifically linked to sequential oral contraceptives, including this compound, was an increased risk of endometrial cancer.[1] Studies published in the 1970s showed that women, particularly young women, who used sequential oral contraceptives long-term could develop adenocarcinoma of the endometrium.[1] Additionally, these contraceptives were associated with adenomatous hyperplasia, a precancerous condition of the endometrium.[1]

Q3: Were there other long-term health concerns associated with the components of this compound?

The components of this compound, a type of combined oral contraceptive, are associated with a range of long-term health effects, both risks and benefits.

Cardiovascular Risks:

  • Oral contraceptives, particularly those containing estrogen, can increase the risk of serious cardiovascular side effects, including blood clots, stroke, and heart attack.[2][3][4][5]

  • This risk is notably higher in women who smoke, are over 35 years of age, or have other cardiovascular risk factors such as hypertension or a history of venous thromboembolism.[2][3][6]

Cancer Risks and Benefits:

  • Increased Risk: Long-term use of combined oral contraceptives has been associated with a slightly increased risk of breast cancer and cervical cancer.[6][7][8] For cervical cancer, the risk may increase with the duration of use.[8][9]

  • Decreased Risk: Conversely, the use of combined oral contraceptives provides significant long-term protection against endometrial and ovarian cancer.[5][8][10][11][12] This protective effect can persist for many years after discontinuing the pill.[10][11][12] For every 5 years of use, the risk of endometrial cancer is estimated to decrease by about 24%.[11]

Other Potential Long-Term Effects:

  • Gallbladder Disease: Some studies suggest an increased risk of gallbladder disease with long-term use of oral contraceptives.[2][9]

  • Liver Tumors: While rare, oral contraceptives may increase the chance of developing non-cancerous liver tumors that can cause serious internal bleeding.[13]

Troubleshooting and Experimental Considerations

Q4: In a research context, what experimental methodologies could be used to investigate the long-term effects of this compound' components?

  • Epidemiological Studies: Large-scale, population-based case-control or cohort studies are crucial for assessing the long-term risks and benefits of hormonal contraceptives.[10][12] These studies compare the incidence of diseases in women who have used oral contraceptives to those who have not, over extended periods.

  • Cellular and Molecular Studies: In a laboratory setting, researchers can investigate the effects of ethinyl estradiol and progestins on cell signaling pathways in relevant cell lines (e.g., endometrial, breast cancer cells) to understand the mechanisms behind the observed risks and benefits.

  • Animal Models: Animal studies can be employed to examine the long-term physiological and pathological changes associated with exposure to the hormonal components of this compound.

Q5: Can you provide a diagram illustrating the general concept of how hormonal contraceptives influence the endocrine system?

Below is a simplified diagram representing the hormonal feedback loop affected by combined oral contraceptives.

Hormonal_Feedback_Loop cluster_brain Brain cluster_organs Reproductive Organs Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovaries Ovaries Pituitary->Ovaries LH/FSH Ovaries->Hypothalamus Negative Feedback Ovaries->Pituitary Negative Feedback Uterus Uterus Ovaries->Uterus Estrogen/Progesterone Oral Contraceptives Oral Contraceptives Oral Contraceatives Oral Contraceatives Oral Contraceatives->Hypothalamus Negative Feedback Oral Contraceatives->Pituitary Negative Feedback

Caption: Simplified diagram of the hormonal feedback loop.

Data Summary

Table 1: Summary of Long-Term Cancer Risk/Benefit with Combined Oral Contraceptives

Cancer TypeEffect of Long-Term UseQuantitative Data Highlights
Endometrial CancerDecreased Risk- Use for at least 12 months showed a protective effect.[10]- For every 5 years of use, the risk decreases by about 24%.[11]- Protection can last for at least 10-20 years after stopping.[10][12]
Ovarian CancerDecreased Risk- Provides long-lasting protection.[5][8]
Breast CancerSlightly Increased Risk- Risk is slightly elevated for current and recent users.[6][7][8]- Risk appears to return to normal 10 years after discontinuation.[7]
Cervical CancerIncreased Risk- Risk may increase for those who have used them for 5 or more years.[8][9]

Table 2: Cardiovascular Risks Associated with Combined Oral Contraceptives

Cardiovascular EventAssociated Risk Factors
Blood Clots (Venous Thromboembolism)- Current use of oral contraceptives.[2][5]- Smoking, especially in women over 35.[2]
Stroke and Heart Attack- Increased risk, particularly with higher estrogen doses.[4][5]- Elevated risk in women with additional cardiovascular risk factors (e.g., hypertension, smoking).[3]

References

Technical Support Center: C-Quens (mestranol and chlormadinone acetate) - Historical Information (1960s)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides historical information regarding the contraindications for the use of C-Quens, a sequential oral contraceptive marketed in the 1960s. The information presented here is for research and informational purposes only and does not constitute medical advice.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what were its active ingredients?

This compound was a sequential oral contraceptive pill introduced in the mid-1960s by Eli Lilly.[1][2] It consisted of two types of tablets taken in a specific order: 15 tablets containing 80 mcg of mestranol (an estrogen) followed by 5 tablets containing a combination of 80 mcg of mestranol and 2 mg of chlormadinone acetate (a progestin).[3]

Q2: What were the known serious adverse reactions associated with this compound in the 1960s?

A 1960s advertisement for this compound listed the following as "Serious Adverse Reactions" for which a statistically significant association with oral contraceptive use had been demonstrated:

  • Thrombophlebitis (inflammation of a vein with blood clot formation)[3]

  • Pulmonary embolism (a blockage in one of the pulmonary arteries in your lungs)[3]

  • Cerebral thrombosis (the formation of a blood clot in a cerebral vein or artery)[3]

Additionally, the advertisement noted that a relationship had been "neither confirmed nor refuted" for the following serious adverse reactions:

  • Neuro-ocular lesions (e.g., retinal thrombosis and optic neuritis)[3]

Q3: What were the absolute contraindications for the use of this compound in the 1960s?

  • History of or current thromboembolic disorders: This includes thrombophlebitis, pulmonary embolism, and cerebral thrombosis, for which a significant association was noted.[3]

  • Known or suspected pregnancy: As with all oral contraceptives, use during pregnancy was contraindicated.[1]

  • Breast cancer: This was a recognized contraindication for combined oral contraceptives.[1]

It is important to note that the understanding of contraindications has evolved significantly since the 1960s.

Q4: Why was this compound discontinued?

Sequential oral contraceptives, including this compound, were voluntarily withdrawn from the U.S. market in the mid-1970s due to findings that this regimen increased the risk of uterine cancer.[1][2]

Troubleshooting and Experimental Considerations

Investigating the Thromboembolic Effects of Mestranol and Chlormadinone Acetate:

For researchers studying the historical context of oral contraceptive safety, understanding the methodologies of the 1960s is crucial. Clinical trials of that era were not as rigorously designed as they are today.

  • Experimental Design (Hypothetical 1960s Protocol):

    • Subject Recruitment: A cohort of healthy, non-pregnant women of childbearing age would be recruited. Informed consent procedures, as understood in the 1960s, would have been followed, which were less stringent than modern standards.

    • Dosing Regimen: Subjects would be administered this compound as prescribed: one 80 mcg mestranol tablet daily for 15 days, followed by one combination tablet (80 mcg mestranol and 2 mg chlormadinone acetate) daily for 5 days.

    • Monitoring: Subjects would be monitored for adverse effects through periodic clinical examinations and self-reporting. Specific attention would be paid to signs and symptoms of thromboembolic events, such as leg swelling, chest pain, and neurological changes.

    • Data Analysis: The incidence of adverse events in the treatment group would be compared to a control group (if one was used) or to the expected incidence in the general population. Statistical methods of the time would be applied to determine any significant associations.

Logical Relationship of Hormonal Action and Thromboembolism (1960s Perspective):

The understanding of the signaling pathways involved in oral contraceptive-induced thromboembolism was limited in the 1960s. The primary hypothesis centered on the effects of the estrogen component on blood coagulation factors.

Hormonal_Action_Thromboembolism_1960s OC Oral Contraceptive (Mestranol) Liver Liver OC->Liver Stimulates Coagulation Increased Synthesis of Coagulation Factors Liver->Coagulation Thrombus Increased Risk of Thrombus Formation Coagulation->Thrombus

Caption: Simplified 1960s view of oral contraceptive-induced thrombosis risk.

Data Presentation

Due to the limited availability of specific quantitative data from the 1960s for this compound, a detailed table of contraindication frequencies cannot be provided. However, the known serious adverse reactions are summarized below.

Serious Adverse ReactionAssociation with Oral Contraceptives (1960s)
ThrombophlebitisStatistically Significant[3]
Pulmonary EmbolismStatistically Significant[3]
Cerebral ThrombosisStatistically Significant[3]
Neuro-ocular LesionsNeither Confirmed nor Refuted[3]

Experimental Workflow

The following diagram illustrates a generalized workflow for the clinical investigation of oral contraceptives in the 1960s, a process that was foundational to identifying adverse reactions like those associated with this compound.

Clinical_Investigation_Workflow_1960s cluster_preclinical Pre-Clinical Phase cluster_clinical Clinical Phase cluster_postmarket Post-Marketing Phase Animal Animal Studies (Toxicity & Efficacy) IND Investigational New Drug Application Animal->IND Phase1 Phase I Trials (Small group, safety) IND->Phase1 Phase2 Phase II Trials (Larger group, efficacy & side effects) Phase1->Phase2 Phase3 Phase III Trials (Large-scale, confirmation) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Approval NDA->Approval Surveillance Post-Marketing Surveillance (Adverse Reaction Reporting) Approval->Surveillance

References

Technical Support Center: Challenges in Patient Compliance with Sequential Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the complexities of patient compliance in sequential therapy studies. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to assist in the design, execution, and interpretation of experiments related to this critical aspect of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in patient compliance specific to sequential therapies?

A1: Sequential therapies, which involve the administration of different treatments in a specific order, present unique challenges to patient compliance beyond those seen in continuous monotherapy. Key challenges include:

  • Regimen Complexity and Duration: The multi-stage nature of sequential therapies, often with varying dosing schedules and potential "drug holidays" (planned interruptions in treatment), can be confusing for patients.[1][2][3] The extended duration of many sequential regimens can also lead to treatment fatigue and decreased adherence over time.

  • Side Effect Profile: The cumulative and changing side effect profiles of sequential treatments can impact a patient's willingness and ability to adhere to the prescribed regimen. Adverse events from an initial therapy may lead to premature discontinuation of a subsequent, potentially more effective, treatment.

  • Psychological Factors: Patient beliefs and expectations play a significant role.[3] A lack of perceived benefit from the initial therapy, or anxiety about upcoming changes in treatment, can negatively influence compliance.[1][3] Forgetfulness is also a major contributing factor to non-adherence.[1][3]

Q2: What is the impact of non-compliance on the development and evaluation of sequential therapies?

A2: Non-compliance can have profound effects on both preclinical and clinical research into sequential therapies:

  • Inaccurate Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Non-compliance introduces variability in drug exposure, making it difficult to establish a clear relationship between dose, concentration, and therapeutic effect.[5][6][7] This is particularly problematic for sequential therapies where the timing of drug administration is critical.

  • Development of Drug Resistance: In oncology, intermittent or suboptimal drug exposure due to non-compliance can promote the development of drug-resistant cell populations, compromising the efficacy of subsequent treatments in the sequence.

  • Increased Costs and Timelines: Poor compliance can necessitate larger sample sizes in clinical trials and lead to delays in drug development, ultimately increasing costs.

Q3: What are the key differences in assessing compliance between sequential and concurrent therapies?

A3: While many of the same methods are used, the assessment of compliance in sequential therapies requires a more granular approach:

  • Temporal Specificity: It is crucial to not only measure if a patient is taking their medication but also when they are taking it in relation to the prescribed sequence. A patient may be compliant with one phase of the therapy but not another.

  • Monitoring "Washout" or "Drug Holiday" Periods: Sequential therapies often include planned breaks between treatments. Adherence monitoring must account for these periods to distinguish planned non-treatment from non-compliance.

  • Attribution of Adverse Events: Differentiating the side effects of each agent in the sequence is critical, as this can influence adherence to subsequent therapies. Patient-reported outcome (PRO) measures are valuable for capturing this information.[4][8][9][10][11]

Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during experiments involving sequential therapy and patient compliance.

Issue 1: High Variability in Preclinical Efficacy Data for a Sequential Regimen

Possible Cause: Inconsistent "dosing" in animal models intended to mimic patient non-compliance.

Troubleshooting Steps:

  • Standardize the Non-Adherence Protocol: Implement a clearly defined and reproducible protocol for intermittent or reduced dosing in your animal models. This should specify the timing and frequency of missed doses.

  • Pharmacokinetic (PK) Sampling: Conduct sparse PK sampling to confirm that the intended variations in drug exposure are being achieved in the animal models.

  • Monitor Animal Well-being: Ensure that the non-adherence protocol is not causing undue stress or side effects that could confound the efficacy data. This includes regular monitoring of body weight and general health status.

  • Increase Sample Size: If variability remains high, a larger cohort of animals may be necessary to achieve statistical significance.

Issue 2: Discrepancy Between Patient-Reported Adherence and Clinical Outcomes in a Phase II Trial

Possible Cause: Overestimation of adherence by patient self-reporting.

Troubleshooting Steps:

  • Implement a Multi-faceted Adherence Monitoring Strategy: Do not rely solely on patient diaries or questionnaires. Combine these subjective measures with more objective methods.[12]

    • Pill Counts: Regularly count returned medication at study visits.

    • Electronic Monitoring: Utilize "smart" pill bottles or packaging that record when the medication is accessed.[5]

    • Biomarker Analysis: Measure drug or metabolite levels in blood or urine to confirm recent dosing.[5]

  • Review Patient-Reported Outcome (PRO) Data: Analyze PRO data for insights into side effects or other factors that may be influencing the patient's ability to adhere to the regimen, even if they are reporting full compliance.

  • Non-judgmental Patient Communication: Foster an environment where patients feel comfortable reporting non-adherence without fear of judgment.

Issue 3: Unexpectedly Rapid Development of Resistance to the Second Agent in a Sequential Therapy

Possible Cause: Suboptimal adherence to the first agent in the sequence, leading to the selection of a partially resistant cell population.

Troubleshooting Steps:

  • Retrospective Adherence Analysis: If adherence data is available, stratify patients by their level of compliance with the first-line therapy and re-analyze the time to progression on the second-line therapy.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to simulate the impact of varying levels of adherence to the first drug on the growth dynamics of sensitive and resistant cell populations.[7][13][14][15]

  • Biomarker Analysis of Resistance Pathways: In preclinical models or from patient samples (if available), analyze biomarkers associated with resistance to both the first and second agents. Look for upregulation of resistance pathways in response to suboptimal exposure to the first drug.

Data Presentation: Adherence Measurement Methods

The following table summarizes common methods for assessing patient compliance, with considerations for their use in sequential therapy trials.

Method Description Advantages Disadvantages Considerations for Sequential Therapy
Pill Counts Counting returned, unused medication at each study visit.[5]Simple, low-cost, and widely used.[16]Can overestimate adherence as it doesn't confirm ingestion.[17]Requires careful tracking of medication dispensed and returned for each phase of the therapy.
Patient Diaries/PROs Patients self-report medication intake and any associated symptoms or side effects.[4][5][8][9][10][11]Provides qualitative insights into the reasons for non-adherence. Inexpensive.Subject to recall bias and social desirability bias.[18]Essential for capturing the patient's experience with each agent in the sequence and during drug holidays.
Electronic Monitoring "Smart" pill bottles or blister packs that record the date and time of each opening.[5]Provides objective data on dosing patterns and timing.More expensive than traditional methods. Does not confirm ingestion.Can be highly effective for monitoring adherence to complex, multi-stage dosing schedules.
Biomarker Analysis Measurement of drug or metabolite levels in blood or urine.[5]Objective confirmation of recent drug intake.Can be invasive and expensive. Pharmacokinetic variability can complicate interpretation.Useful for verifying adherence at key transition points in the sequence.

Experimental Protocols

Protocol 1: Standard Operating Procedure (SOP) for Pill Count Adherence Measurement

Objective: To quantify patient adherence to an oral investigational product in a sequential therapy clinical trial.

Materials:

  • Study medication bottles with a pre-counted number of pills.

  • Medication dispensing and return logs.

  • Calculator.

Procedure:

  • Dispensing: 1.1. At each study visit, dispense a pre-determined number of pills to the participant, sufficient to last until the next scheduled visit plus a small overage. 1.2. Record the date, number of pills dispensed, and unique bottle identifier in the medication dispensing log.

  • Collection: 2.1. At the subsequent visit, instruct the participant to return all unused medication in the original bottle. 2.2. Record the date of return in the medication return log.

  • Counting: 3.1. Two trained study personnel should independently count the number of returned pills. 3.2. Record the counts on the medication return log. Any discrepancies between the two counts must be resolved before finalizing the number.

  • Calculation of Adherence: 4.1. Adherence is calculated as a percentage: Adherence (%) = [(Number of Pills Dispensed - Number of Pills Returned) / (Number of Pills Prescribed for the Period)] * 100 4.2. The "Number of Pills Prescribed for the Period" is determined by the study protocol (e.g., 1 pill per day for 28 days = 28 pills).

  • Documentation: 5.1. All dispensing, return, and adherence calculation records must be maintained in the participant's study file.

Protocol 2: Preclinical Model of Non-Adherence to a Sequential Therapy

Objective: To evaluate the impact of intermittent dosing of a first-line agent on the efficacy of a second-line agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice.

  • Tumor cells of interest.

  • First-line therapeutic agent.

  • Second-line therapeutic agent.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: 1.1. Implant tumor cells subcutaneously into the flank of each mouse. 1.2. Allow tumors to reach a pre-determined size (e.g., 100-150 mm³).

  • Randomization: 2.1. Randomize mice into the following treatment groups:

    • Group A (Control): Vehicle for both treatment phases.
    • Group B (Sequential - Full Adherence): First-line agent for the specified duration, followed by the second-line agent.
    • Group C (Sequential - Non-Adherence): First-line agent administered on an intermittent schedule (e.g., 5 days on, 2 days off) to mimic non-adherence, followed by the second-line agent.

  • Treatment Administration: 3.1. Administer the first-line agent (or vehicle) to Groups B and C according to their respective schedules for the duration of the first treatment phase. 3.2. After the first treatment phase (and any planned washout period), administer the second-line agent (or vehicle) to all groups.

  • Efficacy Assessment: 4.1. Measure tumor volume with calipers 2-3 times per week. 4.2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: 5.1. Continue treatment until tumors reach a pre-defined endpoint (e.g., 2000 mm³). 5.2. Compare tumor growth curves and time to progression between the different treatment groups.

Mandatory Visualizations

Diagram 1: Logical Workflow for Troubleshooting Adherence Issues in a Sequential Therapy Trial

Troubleshooting_Adherence Start Adherence Issue Identified Method Identify Adherence Measurement Method Start->Method SelfReport Self-Report Discrepancy Method->SelfReport ObjectiveMeasure Objective Measure Anomaly (Pill Count, Biomarker) Method->ObjectiveMeasure Investigate Investigate Cause SelfReport->Investigate ObjectiveMeasure->Investigate PatientFactors Patient-Related Factors (Forgetfulness, Side Effects) Investigate->PatientFactors TherapyFactors Therapy-Related Factors (Complexity, Duration) Investigate->TherapyFactors Intervention Implement Intervention PatientFactors->Intervention TherapyFactors->Intervention Educate Patient Education & Counseling Intervention->Educate Simplify Simplify Regimen (If possible) Intervention->Simplify Support Provide Adherence Support Tools Intervention->Support Monitor Monitor & Re-assess Educate->Monitor Simplify->Monitor Support->Monitor

Caption: A logical workflow for addressing patient adherence issues in sequential therapy trials.

Diagram 2: Signaling Pathway Illustrating the Impact of Non-Adherence on Drug Resistance

Resistance_Pathway cluster_adherence Adherence Level cluster_drug Drug Action cluster_pathway Cellular Signaling Adherence Optimal Adherence DrugA First-Line Agent (e.g., BTK Inhibitor) Adherence->DrugA Consistent Inhibition NonAdherence Suboptimal Adherence (Non-Compliance) NonAdherence->DrugA Intermittent Inhibition Resistance Resistance Pathway (e.g., PI3K/Akt) NonAdherence->Resistance Allows Upregulation Target Primary Target (e.g., BTK) DrugA->Target DrugB Second-Line Agent DrugB->Resistance Potential Target Downstream Downstream Effector (e.g., NF-κB) Target->Downstream Inhibits Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes Resistance->Downstream Bypass Activation

Caption: Impact of non-adherence on the development of resistance in sequential therapy.

References

C-Quens Oral Contraceptive: Withdrawal From Market - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide addresses inquiries regarding the market withdrawal of C-Quens, a sequential oral contraceptive. The information provided is intended for researchers, scientists, and drug development professionals to understand the scientific and regulatory rationale behind this decision.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what was its mechanism of action?

A1: this compound was a sequential oral contraceptive pill designed to prevent pregnancy. It consisted of two types of tablets taken in a specific order during the menstrual cycle. The regimen began with tablets containing only an estrogen (mestranol), followed by tablets containing a combination of estrogen (mestranol) and a progestin (chlormadinone acetate). The initial estrogen-only phase was intended to inhibit ovulation, while the subsequent combined phase was designed to ensure a predictable menstrual cycle by inducing a secretory endometrium and subsequent withdrawal bleeding.

Q2: What was the primary reason for the withdrawal of this compound from the market?

A2: The primary reason for the withdrawal of this compound and other sequential oral contraceptives was a significant association with an increased risk of endometrial cancer. In 1976, the U.S. Food and Drug Administration (FDA) compelled the removal of sequential oral contraceptives from the market due to this risk.

Q3: How did the sequential nature of this compound contribute to the increased cancer risk?

A3: The sequential administration of an unopposed estrogen (mestranol) in the initial phase of the cycle is believed to be the primary contributor to the elevated risk of endometrial cancer. Estrogen stimulates the growth and proliferation of the endometrium (the lining of the uterus). Without the counteracting effect of a progestin, this prolonged estrogenic stimulation can lead to endometrial hyperplasia, a precancerous condition that can progress to endometrial adenocarcinoma.

Q4: Was the progestin component, chlormadinone acetate, also a safety concern?

A4: Chlormadinone acetate was the subject of an earlier safety concern. In the early 1970s, studies in beagle dogs showed a link between chlormadinone acetate and the development of mammary nodules. This finding led to the suspension of its use in some countries. However, subsequent evaluation suggested that these findings in dogs were not directly applicable to humans, and chlormadinone acetate is still used in some oral contraceptives outside of the United States. The primary driver for the withdrawal of this compound in the U.S. was the endometrial cancer risk associated with its sequential formulation.

Quantitative Data Summary

The following table summarizes adverse events reported in early clinical trials of sequential therapy with mestranol and chlormadinone acetate. It is important to note that these studies were conducted in the 1960s and the reporting standards may differ from current practices.

Adverse EventIncidence RateNotes
Breakthrough Bleeding1.9%The average incidence of intermenstrual bleeding.[1]
Nausea2.9%The average incidence of nausea reported by users.[1]
Cycle Regularity98.1%A high percentage of cycles were reported to be between 25 and 31 days in length.[1]
Dysmenorrhea ReductionSignificantThe incidence and severity of painful menstruation were significantly lower during therapy compared to pre-treatment levels.[1]

Experimental Protocols

A Clinical Investigation of a Sequential Oral Contraceptive (circa 1960s)

  • Objective: To evaluate the efficacy and safety of a sequential oral contraceptive regimen for the prevention of pregnancy.

  • Study Design: A multi-center, open-label, non-comparative clinical trial.

  • Participants: Healthy, sexually active women of reproductive age with a history of regular menstrual cycles.

  • Intervention:

    • Days 5-19 of the menstrual cycle: Administration of a tablet containing 80 mcg of mestranol.

    • Days 20-24 of the menstrual cycle: Administration of a tablet containing 80 mcg of mestranol and 2 mg of chlormadinone acetate.

    • Followed by a 7-day tablet-free interval.

  • Primary Efficacy Endpoint: Pregnancy rate (Pearl Index).

  • Safety and Tolerability Assessments:

    • Monitoring and recording of all adverse events, with a particular focus on:

      • Menstrual cycle characteristics: cycle length, duration and amount of flow, breakthrough bleeding, and spotting.

      • Gastrointestinal symptoms: nausea, vomiting.

      • General well-being: weight changes, headaches, breast tenderness.

    • Physical examinations, including pelvic exams and blood pressure monitoring, at baseline and regular intervals.

  • Laboratory Investigations:

    • Endometrial biopsies performed at baseline and at various intervals during treatment to assess the morphological effects of the sequential therapy on the endometrium.[2]

    • Evaluation of hormonal profiles (e.g., gonadotropins) to confirm the inhibition of ovulation.

Visualizations

cluster_0 This compound Sequential Dosing Regimen Days 1-14\n(Estrogen Only) Days 1-14 (Estrogen Only) Days 15-20\n(Estrogen + Progestin) Days 15-20 (Estrogen + Progestin) Days 1-14\n(Estrogen Only)->Days 15-20\n(Estrogen + Progestin) Transition Days 21-28\n(Pill-Free) Days 21-28 (Pill-Free) Days 15-20\n(Estrogen + Progestin)->Days 21-28\n(Pill-Free) Withdrawal Unopposed Estrogen\n(from this compound) Unopposed Estrogen (from this compound) Endometrial Proliferation Endometrial Proliferation Unopposed Estrogen\n(from this compound)->Endometrial Proliferation Stimulates Endometrial Hyperplasia Endometrial Hyperplasia Endometrial Proliferation->Endometrial Hyperplasia Unchecked Growth Leads to Endometrial Cancer Endometrial Cancer Endometrial Hyperplasia->Endometrial Cancer Increased Risk of Progression to

References

Technical Support Center: Investigating Hormonal Imbalances Associated with C-Quens Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the hormonal effects of the components of C-Quens, a discontinued sequential oral contraceptive. This compound consisted of mestranol (an estrogen) and chlormadinone acetate (a progestin). The following information is designed to assist in designing experiments, interpreting data, and troubleshooting common issues encountered when studying the impact of these compounds on hormonal signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What was the mechanism of action of this compound and its components?

A1: this compound was a sequential oral contraceptive. Its mechanism of action was based on the activity of its two components:

  • Mestranol: A synthetic estrogen that acts as a prodrug to ethinylestradiol.[1][2] It binds to and activates estrogen receptors (ERs).[1][2] This activation suppresses the release of follicle-stimulating hormone (FSH) from the pituitary gland, which in turn prevents the development of an ovarian follicle.[1]

  • Chlormadinone Acetate (CMA): A synthetic progestin that mimics the effects of progesterone.[3] It binds to progesterone receptors (PRs) and has several contraceptive effects, including inhibiting ovulation by suppressing the release of gonadotropin-releasing hormone (GnRH), which reduces luteinizing hormone (LH) and FSH levels.[3][4] CMA also thickens cervical mucus, making it less penetrable to sperm, and alters the endometrium to create an unfavorable environment for implantation.[3][4]

Q2: What are the primary signaling pathways affected by the components of this compound?

A2: The components of this compound primarily affect the estrogen and progesterone receptor signaling pathways.

  • Mestranol (as ethinylestradiol): Activates both genomic and non-genomic estrogen receptor signaling pathways.[5][6] In the classical genomic pathway, the estrogen-receptor complex binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[7] Non-genomic pathways can involve membrane-associated estrogen receptors that activate intracellular signaling cascades like the MAPK and PI3K pathways.[8]

  • Chlormadinone Acetate: Primarily acts through the progesterone receptor signaling pathway.[9] Similar to estrogen receptors, progesterone receptors can act as ligand-activated transcription factors to regulate gene expression.[9] There are also non-genomic actions of progesterone receptors that can activate signaling kinases.[10][11]

Q3: What in vitro models are suitable for studying the hormonal effects of mestranol and chlormadinone acetate?

A3: Several in vitro models can be utilized to investigate the hormonal effects of these compounds:

  • Cell Lines: Hormone-responsive cancer cell lines are commonly used. For example, MCF-7 (breast cancer) cells are ER-positive and can be used to study estrogenic effects.[12] T47D (breast cancer) cells are often used to study progestin effects.

  • Primary Cells: Primary endometrial cells or granulosa cells can provide a more physiologically relevant model for studying the effects on the reproductive system.

  • 3D Cell Culture Models: Ovarian organoids or artificial ovaries are emerging as valuable tools for studying ovarian physiology and pathology in a more complex, tissue-like environment.[13]

  • Receptor Binding Assays: These assays measure the ability of a compound to compete with a labeled native hormone for binding to its receptor, which is a fundamental step in assessing hormonal activity.[14]

  • Gene Transactivation Assays: These reporter gene assays are used to determine whether a compound can activate the transcription of a gene through a specific hormone receptor.[14]

Q4: What are the expected hormonal fluctuations when treating cell cultures with mestranol and chlormadinone acetate?

A4: The expected hormonal fluctuations in the culture media will depend on the cell type and the experimental setup. Generally, you would be measuring the downstream effects of receptor activation rather than fluctuations of the administered compounds themselves. For example, in a co-culture model of ovarian cells, you might expect to see changes in the production of endogenous hormones like estradiol and progesterone. It is important to establish a baseline hormonal profile of your cell model before treatment.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Results in Hormone Immunoassays
Potential Cause Recommended Solution
Cross-reactivity Metabolites of mestranol or chlormadinone acetate may cross-react with the antibodies used in the immunoassay, leading to inaccurate readings.[15] Solution: Consult the assay manufacturer's data sheet for known cross-reactants. If possible, use a more specific assay method like liquid chromatography-mass spectrometry (LC-MS) for quantification.
Matrix Effects Components of the cell culture media or cell lysate may interfere with the antibody-antigen binding in the immunoassay. Solution: Perform a spike and recovery experiment to assess for matrix effects. If interference is detected, you may need to dilute your samples or use a different sample preparation method.
Reagent Issues Improper storage, preparation, or expired reagents can lead to a loss of signal or high background.[16][17] Solution: Ensure all reagents are stored at the recommended temperatures and are within their expiration dates. Prepare fresh reagents and buffers for each experiment.
Pipetting Errors Inaccurate or inconsistent pipetting can lead to high coefficients of variation (CVs).[16] Solution: Calibrate your pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision.
Washing Steps Insufficient washing can result in high background noise.[16] Solution: Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step.
Problem 2: No or Low Cellular Response to Hormonal Treatment
Potential Cause Recommended Solution
Cell Line Viability/Passage Number Cells may have lost their hormone responsiveness due to high passage number or poor health. Solution: Use low-passage cells and regularly check for viability.
Receptor Expression The cell line may not express the target hormone receptor (ER or PR) or may have low expression levels. Solution: Confirm receptor expression using techniques like Western blotting or qPCR.
Compound Degradation Mestranol or chlormadinone acetate may be unstable in the cell culture media. Solution: Prepare fresh treatment media for each experiment and minimize exposure to light and high temperatures.
Incorrect Dosing The concentration of the compound may be too low to elicit a response or too high, leading to cytotoxicity. Solution: Perform a dose-response experiment to determine the optimal concentration range.
Serum in Culture Media Phenol red in some culture media has weak estrogenic activity. Steroids present in fetal bovine serum (FBS) can interfere with the experiment. Solution: Use phenol red-free media and charcoal-stripped FBS to remove endogenous steroids.

Experimental Protocols

Key Experiment: Estrogen Receptor Alpha (ERα) Gene Transactivation Assay

Objective: To determine if mestranol can activate gene transcription through the estrogen receptor alpha.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa cells) in a 96-well plate. These cells should be co-transfected with two plasmids: one expressing human ERα and another containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Treatment: After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum and varying concentrations of mestranol or a vehicle control. Include a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the relative luciferase units against the concentration of mestranol to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mestranol Mestranol ER Estrogen Receptor (ER) Mestranol->ER Binds HSP Heat Shock Proteins ER->HSP Releases ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene Target Gene ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular_Response Protein->Cellular_Response Leads to

Caption: Classical Estrogen Receptor Signaling Pathway.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CMA Chlormadinone Acetate (CMA) PR Progesterone Receptor (PR) CMA->PR Binds HSP Heat Shock Proteins PR->HSP Releases PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular_Response Protein->Cellular_Response Leads to

Caption: Classical Progesterone Receptor Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent/Noisy Data Check_Reagents Check Reagents (Storage, Expiration) Start->Check_Reagents Check_Protocol Review Protocol Execution Check_Reagents->Check_Protocol Reagents OK Re_Run Re-run Assay with Fresh Reagents Check_Reagents->Re_Run Reagents Faulty Check_Equipment Calibrate/Check Equipment Check_Protocol->Check_Equipment Protocol OK Check_Protocol->Re_Run Protocol Error Check_Equipment->Re_Run Equipment OK Check_Equipment->Re_Run Equipment Faulty Data_OK Data Consistent? Re_Run->Data_OK Investigate_Further Investigate Biological Variability/Cross-reactivity Data_OK->Investigate_Further No End Problem Solved Data_OK->End Yes

Caption: General Troubleshooting Workflow for Immunoassays.

References

Technical Support Center: Early Oral Contraceptive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the limitations of early oral contraceptive formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of early oral contraceptive formulations.

Guide 1: Inconsistent Quantification of Mestranol and Ethinylestradiol in Vintage Samples

  • Problem: You are experiencing significant variability in the quantification of mestranol and ethinylestradiol when analyzing historical oral contraceptive pill samples using High-Performance Liquid Chromatography (HPLC).

  • Possible Causes & Troubleshooting Steps:

    • Degradation of Analytes: Early formulations may have degraded over time, leading to inconsistent active ingredient levels.

      • Solution: Implement a stability-indicating HPLC method. This involves subjecting standard solutions of mestranol and ethinylestradiol to stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products. Ensure your chromatographic method can separate the intact drug from these degradants.

    • Suboptimal Sample Preparation: Incomplete extraction of the hormones from the pill matrix can lead to lower than expected and variable results.

      • Solution: Optimize your sample extraction protocol. Experiment with different solvents (e.g., acetonitrile, methanol, or mixtures with water) and extraction techniques (e.g., sonication, vortexing, homogenization). A sample protocol is provided in the "Experimental Protocols" section.

    • Matrix Effects in Mass Spectrometry (MS) Detection: Excipients from the vintage pill formulation can interfere with the ionization of the target analytes in the MS source, causing signal suppression or enhancement.

      • Solution: Perform a matrix effect study. Prepare calibration standards in a matrix blank (a placebo formulation without the active ingredients, if available) and compare the slope of this calibration curve to that of standards prepared in a pure solvent. If a significant difference is observed, consider using matrix-matched calibrators or an internal standard that co-elutes with the analytes.

Guide 2: Difficulty in Differentiating Progestin Isomers

  • Problem: Your analytical method is unable to resolve different isomers of early progestins (e.g., norethindrone and its stereoisomers), which may have different biological activities.

  • Possible Causes & Troubleshooting Steps:

    • Inadequate Chromatographic Resolution: The HPLC column and mobile phase are not providing sufficient selectivity for the isomers.

      • Solution: Employ a chiral HPLC column specifically designed for separating stereoisomers. Alternatively, explore different mobile phase compositions, gradients, and temperatures on a high-resolution achiral column (e.g., a sub-2 µm particle size C18 or phenyl-hexyl column) to enhance separation.

    • Derivatization Issues: If using a derivatization technique to enhance detection, incomplete or non-specific reactions can lead to a complex mixture of products that are difficult to separate and quantify.

      • Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Use a derivatizing agent that is specific to a functional group on the progestin to minimize side reactions. Validate the derivatization method for completeness and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What were the primary hormonal components of the first oral contraceptive pills?

A1: The first combined oral contraceptive pill, Enovid, contained mestranol as the estrogen component and norethynodrel as the progestin.[1] Mestranol is a prodrug that is converted in the liver to the active estrogen, ethinylestradiol.[2][3][4] Early formulations were characterized by significantly higher doses of both estrogen and progestin compared to modern oral contraceptives.[1][5]

Q2: What were the major limitations and side effects associated with early oral contraceptive formulations?

A2: The primary limitation of early oral contraceptives was the high dose of estrogen, which was associated with a significant risk of serious side effects.[1][6][7] These included:

  • Venous Thromboembolism (VTE): A substantially increased risk of blood clots in the veins.[1][6][8][9]

  • Cardiovascular Events: Increased risk of heart attack and stroke, particularly in women with other risk factors like smoking.[7][10]

  • Common Side Effects: Nausea, breast tenderness, headaches, and bloating were also frequently reported due to the high hormone levels.[3][11][12][13]

Q3: How did the hormonal dosages in early oral contraceptives differ from modern formulations?

A3: Early oral contraceptives contained much higher doses of hormones. For instance, the first pills contained as much as 150 µg of mestranol (an estrogen) and 10 mg of norethynodrel (a progestin).[1] In contrast, contemporary pills typically contain 20 to 35 µg of ethinylestradiol and a much lower dose of a more potent progestin.[14][15]

Q4: What is the relationship between mestranol and ethinylestradiol?

A4: Mestranol is the 3-methyl ether of ethinylestradiol and acts as a biologically inactive prodrug.[2][4] It is converted in the liver to ethinylestradiol, the active form of estrogen used in almost all modern combined oral contraceptive pills.[2][3] A 50 µg dose of mestranol is approximately bioequivalent to a 35 µg dose of ethinylestradiol.[16]

Q5: What were the key differences between the first-generation progestins like norethynodrel and norethindrone?

A5: Norethynodrel and norethindrone were the progestins used in the earliest oral contraceptives. A notable characteristic of both was their inherent estrogenicity, meaning they could be partially converted to an estrogenic compound in the body.[17][18] This property contributed to their overall hormonal effect.

Data Presentation

Table 1: Hormonal Content of Early vs. Modern Oral Contraceptives

Hormone Early Formulations (e.g., Enovid) Modern Formulations
Estrogen Mestranol: 75-150 µg[1]Ethinylestradiol: 10-35 µg[14]
Progestin Norethynodrel: 9.85 mg[1]Various (e.g., Levonorgestrel, Norgestimate, Drospirenone): 0.1-3 mg

Table 2: Comparative Risk of Venous Thromboembolism (VTE)

Population Incidence of VTE per 10,000 Women per Year
Healthy, non-pregnant women (not using oral contraceptives)1-5[6]
Users of early high-dose oral contraceptivesSignificantly elevated (risk increased with higher estrogen doses)[1][6]
Users of modern combined oral contraceptives (containing levonorgestrel)Approximately 15[19]
Users of modern combined oral contraceptives (containing desogestrel or gestodene)Approximately 25[19]
Pregnant women5-20[6]
Postpartum women40-65[6]

Experimental Protocols

Protocol 1: Quantification of Ethinylestradiol and Norethindrone in Oral Contraceptive Tablets by HPLC-UV

  • Objective: To determine the concentration of ethinylestradiol and norethindrone in an oral contraceptive tablet.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Reference standards for ethinylestradiol and norethindrone

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • Sample tablets

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of ethinylestradiol and norethindrone in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

    • Sample Preparation:

      • Weigh and finely powder a representative number of tablets.

      • Accurately weigh a portion of the powder equivalent to the average tablet weight.

      • Transfer the powder to a volumetric flask and add a suitable volume of methanol.

      • Sonicate for 15 minutes to ensure complete dissolution of the active ingredients.

      • Dilute to volume with methanol and mix well.

      • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of ethinylestradiol and norethindrone in the sample from the calibration curve.

Mandatory Visualizations

Hormonal_Signaling_Pathway cluster_pituitary Anterior Pituitary cluster_ovary Ovary GnRH_Receptor GnRH Receptor FSH_LH_production FSH & LH Production GnRH_Receptor->FSH_LH_production Follicle_Development Follicular Development FSH_LH_production->Follicle_Development FSH & LH Ovulation Ovulation Follicle_Development->Ovulation Hypothalamus Hypothalamus Hypothalamus->GnRH_Receptor GnRH OC Oral Contraceptive (Estrogen & Progestin) Negative_Feedback Negative Feedback OC->Negative_Feedback Negative_Feedback->FSH_LH_production Negative_Feedback->Hypothalamus

Caption: Hormonal signaling pathway inhibited by oral contraceptives.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tablet_Crushing Tablet Crushing & Weighing Dissolution Dissolution in Solvent Tablet_Crushing->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC analysis workflow for oral contraceptive tablets.

References

Validation & Comparative

A Comparative Analysis of C-Quens and Combination Oral Contraceptives: An Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of C-Quens, a sequential oral contraceptive, and various combination oral contraceptive pills. The comparison is based on available clinical data, with a focus on the Pearl Index as a primary measure of contraceptive efficacy. This document also outlines the typical experimental protocols employed in the clinical assessment of oral contraceptives and visualizes the distinct hormonal signaling pathways associated with each contraceptive type.

Disclaimer: Direct comparative clinical trials between this compound and modern combination oral contraceptives are limited. The data presented here is compiled from various studies, and caution should be exercised when comparing results due to potential variations in study design, patient populations, and time periods in which the studies were conducted.

Contraceptive Efficacy: A Quantitative Comparison

The efficacy of hormonal contraceptives is most commonly measured by the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use. A lower Pearl Index indicates higher contraceptive efficacy.

This compound and other Sequential Oral Contraceptives

Sequential oral contraceptives, such as this compound, were among the first types of birth control pills developed. They work by providing estrogen alone for the first part of the menstrual cycle, followed by a combination of estrogen and progestin for the latter part. While many of these products are no longer in widespread use, historical clinical data provide insight into their efficacy.

Sequential Oral ContraceptiveActive IngredientsPearl Index (Pregnancies per 100 Woman-Years)Citation(s)
Ortho-Novum SQMestranol, Norethindrone~0.84*[1]
Unnamed Sequential RegimenMestranol, Chlormadinone Acetate"Virtually 100% effective" (Specific pregnancy data not provided)[2]

*Calculated from 1 pregnancy in 1785 cycles of use.[1]

Combination Oral Contraceptives

Combination oral contraceptives contain both an estrogen and a progestin in each active pill. They are available in monophasic, biphasic, and triphasic formulations, which differ in the dosage of hormones throughout the cycle. Modern combination pills generally have very low Pearl Indices.

Combination Oral Contraceptive (Progestin Component)Example Brand Name(s)Pearl Index (Pregnancies per 100 Woman-Years)Citation(s)
Monophasic Pills
LevonorgestrelOvral0.1 - 0.9[3]
NorethindroneLoestrin2.95 (method failure)[4]
DesogestrelDesogen0.04 - 2.20[5]
DrospirenoneYasmin0.407 (corrected)[6]
GestodeneFemovan0.062 (method failure), 0.22 (user failure)[7]
Triphasic Pills
NorgestimateOrtho Tri-Cyclen Lo1.65 (method failure), 2.36 (overall)[4]

Experimental Protocols

Detailed experimental protocols for the early clinical trials of sequential oral contraceptives like this compound are not extensively available in modern literature. However, the general methodology for assessing the efficacy and safety of oral contraceptives in clinical trials follows a standardized approach.

General Protocol for Oral Contraceptive Efficacy Trials

A typical clinical trial to evaluate the efficacy of an oral contraceptive would involve the following key elements:

  • Study Design: Most often a multi-center, open-label, single-arm study. For comparative studies, a randomized, controlled design is used.

  • Participant Population: Healthy, sexually active women of reproductive age who are seeking contraception. Exclusion criteria typically include contraindications to hormonal contraceptive use.

  • Intervention: Participants are provided with the investigational oral contraceptive and instructed on its correct use over a specified number of cycles (e.g., 6 to 13 cycles).

  • Primary Endpoint: The primary measure of efficacy is the Pearl Index, calculated from the number of on-drug pregnancies.

  • Data Collection:

    • Demographic and baseline medical history.

    • Daily diaries to record pill intake, bleeding patterns (including breakthrough bleeding and spotting), and any adverse events.

    • Regular follow-up visits to assess compliance, and adverse events, and to perform pregnancy tests.

  • Statistical Analysis: The Pearl Index is calculated as: (Total number of on-drug pregnancies / Total months or cycles of exposure) x 1200 (for months) or 1300 (for cycles). Life-table analysis may also be used to calculate cumulative failure rates.

Mechanism of Action: Signaling Pathways

The contraceptive effects of both sequential and combination pills are achieved through the manipulation of the hypothalamic-pituitary-ovarian (HPO) axis. However, the pattern of hormonal administration leads to slightly different effects on the reproductive system.

Signaling Pathway of Sequential Oral Contraceptives

G Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary FSH & LH Estrogen_Only Estrogen Only (First Phase) Estrogen_Only->Pituitary Negative Feedback on FSH Follicular_Development Follicular Development Estrogen_Only->Follicular_Development Endometrium_Proliferation Endometrial Proliferation Estrogen_Only->Endometrium_Proliferation Cervical_Mucus_Thin Thin Cervical Mucus Estrogen_Only->Cervical_Mucus_Thin Estrogen_Progestin Estrogen + Progestin (Second Phase) Estrogen_Progestin->Pituitary Strong Negative Feedback on FSH & LH Ovulation Ovulation Estrogen_Progestin->Ovulation Inhibition Endometrium_Secretory Secretory Endometrium Estrogen_Progestin->Endometrium_Secretory Cervical_Mucus_Thick Thick Cervical Mucus Estrogen_Progestin->Cervical_Mucus_Thick FSH FSH FSH->Follicular_Development LH LH LH->Ovulation G Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary FSH & LH Estrogen_Progestin Estrogen + Progestin (Continuous) Estrogen_Progestin->Pituitary Strong Negative Feedback on FSH & LH Follicular_Development Follicular Development Estrogen_Progestin->Follicular_Development Inhibition Ovulation Ovulation Estrogen_Progestin->Ovulation Inhibition Endometrium Atrophic Endometrium Estrogen_Progestin->Endometrium Cervical_Mucus Thick Cervical Mucus Estrogen_Progestin->Cervical_Mucus FSH FSH LH LH G Screening Participant Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Baseline Baseline Assessment (Medical History, Physical Exam) Enrollment->Baseline Treatment Treatment Phase (Oral Contraceptive Administration) Baseline->Treatment FollowUp Regular Follow-up Visits (Compliance, Adverse Events, Pregnancy Tests) Treatment->FollowUp Data_Collection Data Collection (Diaries, Lab Tests) FollowUp->Data_Collection Analysis Data Analysis (Pearl Index, Safety Profile) Data_Collection->Analysis Reporting Reporting of Results Analysis->Reporting

References

A Comparative Analysis of C-Quens and Oracon: A Historical Perspective for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hormonal contraceptive development, the sequential oral contraceptives C-Quens and Oracon represent a significant historical chapter. While no longer in clinical use, a comparative examination of their composition, mechanism of action, and the experimental frameworks of their time offers valuable insights for researchers and drug development professionals in reproductive medicine. This guide provides a detailed comparison based on available historical and pharmacological data, presented in a format amenable to scientific inquiry.

Composition and Dosing Regimen

The fundamental difference between this compound and Oracon lay in their progestogenic components and dosing schedules, designed to more closely mimic the natural menstrual cycle than the combination pills that would later dominate the market.

Feature This compound Oracon
Estrogen Component Mestranol (80 µg)Ethinyl estradiol (100 µg)
Progestogen Component Chlormadinone acetate (2 mg)Dimethisterone (25 mg)
Dosing Regimen 15 tablets of mestranol alone, followed by 5 tablets of mestranol and chlormadinone acetate combined.16 tablets of ethinyl estradiol alone, followed by 5 tablets of ethinyl estradiol and dimethisterone combined.
Drug-Free Interval 7 days7 days

Mechanism of Action: A Sequential Approach

Both this compound and Oracon operated on a sequential hormonal administration principle. The initial phase of treatment with estrogen alone aimed to suppress follicle-stimulating hormone (FSH) from the pituitary gland, thereby inhibiting follicular development and ovulation. The subsequent addition of a progestin in the latter part of the cycle was intended to induce a secretory endometrium, facilitate a predictable withdrawal bleed, and provide additional contraceptive security by altering cervical mucus and the endometrial lining.

Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Ovary Ovary Pituitary->Ovary + Follicular Development (Inhibited) Uterus Uterus (Endometrium) Ovary->Uterus + Endometrial Proliferation Cervix Cervix Estrogen Estrogen Phase (Mestranol or Ethinyl Estradiol) Estrogen->Hypothalamus - GnRH Pulse Frequency Estrogen->Pituitary - FSH/LH Release Progestin Estrogen + Progestin Phase (Chlormadinone Acetate or Dimethisterone) Progestin->Hypothalamus - GnRH Pulse Frequency Progestin->Pituitary - LH Surge Progestin->Uterus → Secretory Transformation → Unreceptive to Implantation Progestin->Cervix → Thickens Cervical Mucus A Subject Recruitment (Healthy, Ovulatory Women) B Baseline Cycle Monitoring (Confirm Ovulation) A->B C Randomization B->C D1 This compound Treatment Group C->D1 D2 Oracon Treatment Group C->D2 E1 On-Treatment Monitoring (Cycles 1-X) D1->E1 E2 On-Treatment Monitoring (Cycles 1-X) D2->E2 F1 Ovulation Assessment (BBT, Endometrial Biopsy, Pregnanediol) E1->F1 G1 Cycle Control & Safety Monitoring E1->G1 F2 Ovulation Assessment (BBT, Endometrial Biopsy, Pregnanediol) E2->F2 G2 Cycle Control & Safety Monitoring E2->G2 H Data Analysis (Efficacy, Bleeding Patterns, Adverse Events) F1->H F2->H G1->H G2->H

A Comparative Analysis of C-Quens Contraceptive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the historical landscape of contraceptive development is crucial for informing future innovation. This guide provides a comparative analysis of the effectiveness of C-Quens, a sequential oral contraceptive, placed in the context of other oral contraceptives of its era. The data presented is based on available clinical information and is intended to offer a retrospective validation of its efficacy.

This compound was a sequential oral contraceptive preparation that contained mestranol, an estrogen, and chlormadinone acetate, a progestin. The regimen involved the administration of estrogen alone for the initial phase of the menstrual cycle, followed by a combination of estrogen and progestin in the latter phase. This approach was designed to more closely mimic the natural hormonal fluctuations of the menstrual cycle.

Contraceptive Effectiveness Rates: A Comparative Table

Contraceptive MethodHormonal CompositionReported Pearl Index (Pregnancies per 100 Woman-Years)
Sequential Oral Contraceptive (this compound Analogue) Mestranol and Chlormadinone Acetate"Virtually 100% effective when taken as directed"[1]
Combined Oral Contraceptives (General) Various Estrogen and Progestin Combinations0.1 - 0.9[2]
Progestin-Only Pills (Mini-Pills) Progestin only0.5 - 3[2]

Experimental Protocols

Detailed experimental protocols from the initial clinical trials of this compound are not extensively documented in currently accessible literature. However, based on a large-scale observational study of a sequential oral contraceptive with the same active ingredients as this compound, the following methodological elements can be inferred:

Study Design: A multi-center, non-randomized, observational study was conducted to assess the contraceptive efficacy and cycle control of the sequential regimen.

Participants: The study involved a large cohort of 6,070 women of reproductive age.[1] Specific inclusion and exclusion criteria from the original trials are not detailed in the available summary.

Dosage and Administration: The regimen consisted of 80 mcg of mestranol administered daily for 15 days, followed by a combination of 80 mcg of mestranol and 2 mg of chlormadinone acetate for the subsequent 5 days.[1]

Data Collection and Efficacy Measurement: The primary outcome was the incidence of pregnancy. The study encompassed a total of 82,085 menstrual cycles.[1] Effectiveness was determined by the number of pregnancies that occurred while participants were reportedly adhering to the prescribed regimen.

Mechanism of Action: Hormonal Signaling Pathway

The primary mechanism of action of sequential oral contraceptives like this compound is the suppression of ovulation. This is achieved through the negative feedback of the exogenous estrogen and progestin on the hypothalamic-pituitary-gonadal (HPG) axis.

The initial phase of estrogen-only administration suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[3][4][5] This inhibition of gonadotropin secretion prevents the development of a dominant ovarian follicle and the mid-cycle LH surge that is necessary for ovulation.[5] The addition of a progestin in the second phase of the cycle further inhibits the LH surge and also induces changes in the cervical mucus, making it less permeable to sperm, and alters the endometrium to make it less receptive to implantation.

G cluster_brain Hypothalamus & Pituitary cluster_ovary Ovary cluster_drug This compound Hormones Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland FSH FSH Pituitary->FSH releases LH LH Pituitary->LH releases GnRH->Pituitary stimulates Ovary Ovary FSH->Ovary stimulates Ovulation Ovulation LH->Ovulation triggers Follicular_Development Follicular Development Ovary->Follicular_Development Mestranol Mestranol (Estrogen) Mestranol->Pituitary inhibits release of Chlormadinone_Acetate Chlormadinone Acetate (Progestin) Chlormadinone_Acetate->Pituitary inhibits release of

Figure 1. Hormonal signaling pathway of this compound.

Experimental Workflow

The evaluation of this compound' contraceptive efficacy would have followed a standard clinical trial workflow for its time. This involved participant recruitment, a screening and baseline assessment phase, the treatment phase with the sequential oral contraceptive, and a follow-up period to monitor for pregnancy and adverse effects.

G Recruitment Participant Recruitment Screening Screening & Baseline Assessment Recruitment->Screening Treatment Treatment Phase (Sequential OC Administration) Screening->Treatment FollowUp Follow-up & Outcome Assessment Treatment->FollowUp DataAnalysis Data Analysis (Pearl Index Calculation) FollowUp->DataAnalysis

Figure 2. Generalized experimental workflow for contraceptive efficacy trials.

References

Chlormadinone Acetate vs. Other Progestins in Oral Contraceptives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of chlormadinone acetate (CMA) and other commonly prescribed progestins in combined oral contraceptives, including drospirenone (DRSP), levonorgestrel (LNG), and desogestrel (DSG). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key performance indicators, supported by experimental data and methodologies.

Pharmacological Profile and Receptor Binding Affinity

Progestins exert their effects through binding to various steroid receptors. The affinity of a progestin for the progesterone receptor (PR) determines its progestogenic activity, while its interaction with the androgen receptor (AR) dictates its androgenic or anti-androgenic properties.

Table 1: Comparative Receptor Binding Affinity of Progestins
ProgestinProgesterone Receptor (PR) Binding Affinity (Ki, nM)Androgen Receptor (AR) Binding Affinity (Ki, nM)Glucocorticoid Receptor (GR) Binding Affinity (Ki, nM)
Chlormadinone Acetate (CMA)2.53.816
Drospirenone (DRSP)Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
Levonorgestrel (LNG)Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
Desogestrel (DSG)Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison

Note: Direct comparative binding affinity data for all four progestins from a single study is limited. The provided data for CMA is from a study by Schneider et al. (2009)[1][2].

dot

cluster_progestins Progestins cluster_receptors Steroid Receptors CMA Chlormadinone Acetate PR Progesterone Receptor (PR) CMA->PR High Affinity (Agonist) AR Androgen Receptor (AR) CMA->AR High Affinity (Antagonist) GR Glucocorticoid Receptor (GR) CMA->GR Lower Affinity (Weak Agonist) DRSP Drospirenone DRSP->PR Agonist DRSP->AR Antagonist LNG Levonorgestrel LNG->PR High Affinity (Agonist) LNG->AR Agonist (Androgenic) DSG Desogestrel DSG->PR High Affinity (Agonist) DSG->AR Weak Agonist (Low Androgenicity)

Caption: Progestin-Receptor Binding Profiles.

Experimental Protocol: Receptor Binding Assay (General Methodology)

Receptor binding affinity is typically determined using a competitive binding assay. This in vitro method quantifies the ability of a test compound (e.g., a progestin) to displace a radiolabeled ligand from its receptor.

  • Preparation of Receptor Source: A source of the target receptor (PR, AR, or GR) is prepared. This can be from cell lysates (e.g., from cells overexpressing the receptor) or purified recombinant receptor protein.

  • Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-promegestone for PR, [3H]-R1881 for AR) and varying concentrations of the unlabeled test progestin.

  • Separation of Bound and Unbound Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration, centrifugation, or scintillation proximity assay (SPA).

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of the test progestin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

dot

Receptor Receptor Preparation Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestProgestin Test Progestin (Varying Concentrations) TestProgestin->Incubation Separation Separation of Bound/Unbound Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification DataAnalysis Data Analysis (IC50, Ki) Quantification->DataAnalysis

Caption: Workflow of a Competitive Receptor Binding Assay.

Clinical Performance Metrics

The clinical performance of a contraceptive is assessed by its efficacy in preventing pregnancy (measured by the Pearl Index), its side-effect profile, and its impact on metabolic parameters.

Contraceptive Efficacy

The Pearl Index is a common measure of contraceptive efficacy, representing the number of unintended pregnancies per 100 woman-years of exposure.

Table 2: Comparative Pearl Index of Progestins in Combined Oral Contraceptives
Progestin CombinationPearl Index (Typical Use)
Chlormadinone Acetate / Ethinylestradiol0.34[3]
Drospirenone / Ethinylestradiol0.73 (for a drospirenone-only pill)[4]
Levonorgestrel / EthinylestradiolVaries by formulation, generally low
Desogestrel / EthinylestradiolVaries by formulation, generally low

Note: The Pearl Index can vary significantly based on study design and patient adherence. The provided value for drospirenone is for a progestin-only pill and may not be directly comparable to combined oral contraceptives.

Metabolic Effects

Oral contraceptives can influence lipid and carbohydrate metabolism. These effects are attributed to both the estrogen and progestin components.

Table 3: Comparative Metabolic Effects of Progestins in Combined Oral Contraceptives
ParameterChlormadinone Acetate (CMA)Drospirenone (DRSP)Levonorgestrel (LNG)Desogestrel (DSG)
Total Cholesterol No significant change or slight increaseNo significant change or slight increaseIncreaseNo significant change
HDL-C Increase[5][6]Increase[5]Decrease[5]Increase[6]
LDL-C No significant change or decreaseNo significant changeIncrease[5]No significant change
Triglycerides Increase[5][6]IncreaseIncrease[5]Increase[6]
Insulin Sensitivity No significant change[6]Favorable effects on insulin resistance in some studies[2][7]May decreaseDecrease[6]

Source: Data compiled from multiple studies, including a meta-analysis by Morimont et al. (2021) and randomized trials[2][5][6][7].

Experimental Protocol: Clinical Trial for Metabolic Effects (General Methodology)

The metabolic effects of oral contraceptives are typically evaluated in randomized controlled trials (RCTs).

  • Study Population: A cohort of healthy, non-pregnant women of reproductive age is recruited.

  • Randomization: Participants are randomly assigned to receive a combined oral contraceptive containing one of the progestins of interest. A control group may receive a placebo or a different contraceptive formulation.

  • Baseline Assessment: Before starting the intervention, baseline measurements of metabolic parameters are taken. This includes fasting blood glucose, insulin, and a full lipid profile (total cholesterol, HDL-C, LDL-C, triglycerides).

  • Intervention: Participants take the assigned oral contraceptive for a specified period, typically 6 to 12 cycles.

  • Follow-up Assessments: Metabolic parameters are measured at regular intervals during the study and at the end of the treatment period.

  • Data Analysis: Changes in metabolic parameters from baseline are compared between the different treatment groups using appropriate statistical methods.

dot

Recruitment Recruitment of Study Population Randomization Randomization Recruitment->Randomization GroupA Group A (e.g., CMA) Randomization->GroupA GroupB Group B (e.g., DRSP) Randomization->GroupB GroupC Group C (e.g., LNG) Randomization->GroupC GroupD Group D (e.g., DSG) Randomization->GroupD Baseline Baseline Metabolic Assessment GroupA->Baseline GroupB->Baseline GroupC->Baseline GroupD->Baseline Intervention Oral Contraceptive Intervention Baseline->Intervention FollowUp Follow-up Metabolic Assessments Intervention->FollowUp Analysis Comparative Data Analysis FollowUp->Analysis

Caption: Workflow of a Randomized Controlled Trial for Metabolic Effects.

Risk of Venous Thromboembolism (VTE)

The use of combined oral contraceptives is associated with an increased risk of VTE. This risk varies depending on the type of progestin.

Table 4: Comparative Risk of Venous Thromboembolism (VTE)
ProgestinRelative Risk of VTE (vs. Levonorgestrel)
Chlormadinone Acetate (CMA)1.25 (non-significant increase)[8][9]
Drospirenone (DRSP)~1.6 - 2.1[10]
Levonorgestrel (LNG)1.0 (Reference)
Desogestrel (DSG)~1.9 - 2.2[10]

Source: Data from large observational cohort and case-control studies[8][9][10].

Methodology: VTE Risk Assessment in Observational Studies

The risk of VTE associated with oral contraceptive use is typically assessed through large-scale observational studies, such as cohort or case-control studies.

  • Study Population: A large population of women using different types of oral contraceptives is identified from healthcare databases or registries.

  • Case Identification: Cases of VTE (e.g., deep vein thrombosis, pulmonary embolism) are identified within the study population.

  • Control Selection (for case-control studies): For each case, a number of controls (women without VTE) are selected from the same population, often matched for age and other factors.

  • Exposure Assessment: The use of specific oral contraceptive formulations is determined for both cases and controls (or for the entire cohort).

  • Data Analysis: Statistical models (e.g., Cox proportional hazards models for cohort studies, logistic regression for case-control studies) are used to calculate the relative risk (or odds ratio) of VTE for users of different progestins, typically using levonorgestrel as the reference.

Anti-Androgenic and Other Pharmacodynamic Effects

Some progestins possess anti-androgenic properties, which can be beneficial for treating conditions like acne and hirsutism.

Mechanism of Anti-Androgenic Action

Chlormadinone acetate and drospirenone exhibit anti-androgenic effects through two primary mechanisms:

  • Competitive inhibition of the androgen receptor: They bind to the AR, preventing androgens like testosterone and dihydrotestosterone from exerting their effects.

  • Inhibition of 5α-reductase: This enzyme converts testosterone to the more potent dihydrotestosterone. Inhibition of this enzyme reduces androgenic activity in target tissues like the skin.

Levonorgestrel has androgenic properties, while desogestrel has very low androgenic activity.

dot

Testosterone Testosterone FiveAlphaReductase 5α-reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT AR Androgen Receptor (AR) DHT->AR AndrogenicEffects Androgenic Effects (e.g., Acne) AR->AndrogenicEffects CMA_DRSP CMA / DRSP CMA_DRSP->FiveAlphaReductase Inhibits CMA_DRSP->AR Blocks

Caption: Mechanism of Anti-Androgenic Action of CMA and DRSP.

Other Pharmacodynamic Properties
  • Chlormadinone Acetate: Possesses anti-estrogenic effects and slight glucocorticoid activity. It has no anti-mineralocorticoid activity[5].

  • Drospirenone: An analogue of spironolactone, it has both anti-androgenic and anti-mineralocorticoid properties. The latter can lead to a mild diuretic effect.

  • Levonorgestrel: Has anti-estrogenic effects and is known for its high progestational activity.

  • Desogestrel: Has potent progestational and ovulation-inhibiting effects with minimal androgenicity.

Summary and Conclusion

The choice of progestin in a combined oral contraceptive has significant implications for its clinical profile.

  • Chlormadinone Acetate (CMA) demonstrates a favorable profile with strong progestogenic and anti-androgenic effects, minimal impact on insulin sensitivity, and a VTE risk that is not significantly different from the reference progestin, levonorgestrel.

  • Drospirenone (DRSP) also has strong anti-androgenic and anti-mineralocorticoid properties, which can be beneficial for some users. However, it is associated with a higher risk of VTE compared to levonorgestrel.

  • Levonorgestrel (LNG) is a well-established progestin with high progestational activity and a lower risk of VTE, but it possesses androgenic properties.

  • Desogestrel (DSG) is a potent progestin with low androgenicity, but like drospirenone, it is associated with a higher risk of VTE compared to levonorgestrel.

This guide provides a comparative framework for understanding the nuanced differences between these commonly used progestins. Further head-to-head clinical trials are warranted to provide a more direct and comprehensive comparison across all relevant clinical and metabolic parameters.

References

A Head-to-Head Comparison of Sequential and Combination Oral Contraceptives from the 1960s: C-Quens vs. Enovid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two pioneering oral contraceptives from the 1960s: C-Quens, a sequential formulation, and Enovid, the first combination pill. This document summarizes the available clinical data, outlines the experimental methodologies of the time, and visualizes the hormonal signaling pathways involved in their contraceptive action.

Introduction

The 1960s marked a revolutionary era in contraception with the introduction of oral hormonal pills. Two distinct formulations emerged: sequential and combination pills. This compound, containing mestranol and chlormadinone acetate, was the first sequential oral contraceptive introduced in the United States in 1965.[1] It aimed to mimic the natural menstrual cycle by providing estrogen alone followed by a combination of estrogen and progestin. In contrast, Enovid, a combination of mestranol and norethynodrel, was the first-ever approved oral contraceptive in the United States in 1960 and delivered a constant daily dose of both estrogen and progestin.[2] This guide revisits the early clinical findings for these two landmark products to offer a historical perspective on their performance and the evolution of contraceptive research.

Quantitative Data Summary

The following tables summarize the key efficacy and side effect data from large-scale clinical evaluations of this compound and a low-dosage formulation of Enovid (Enovid E) conducted in the 1960s. It is important to note that direct head-to-head comparative trials were not the standard at the time, and the data presented is from separate observational studies.

Table 1: Contraceptive Efficacy

ProductActive IngredientsStudy PopulationTotal CyclesPregnancy Rate (Method Failure)Pearl Index
This compound Mestranol (80 µg) followed by Mestranol (80 µg) + Chlormadinone Acetate (2 mg)6,070 women82,085Virtually 100% effective when taken as directed[1]Not explicitly stated, but effectiveness was high.
Enovid E Mestranol (0.1 mg) + Norethynodrel (2.5 mg)259 women3,510100% effective[3]0

Table 2: Cycle Control and Common Side Effects

ParameterThis compoundEnovid E
Cycle Regularity 98.1% of cycles were 25-31 days long.[1]Not explicitly detailed, but simplified dosage schedules were developed.[3]
Breakthrough Bleeding Average incidence of 1.9%.[1]Not explicitly quantified, but side effects were managed with simplified dosage.[3]
Nausea Average incidence of 2.9%.[1]Not explicitly quantified.
Dysmenorrhea Incidence and severity significantly lower than before treatment.[1]Not explicitly detailed.

Experimental Protocols

The methodologies of clinical trials in the 1960s were less standardized than contemporary studies. The following descriptions are based on the available information from published reports.

This compound Observational Study
  • Objective: To assess the effectiveness and side effects of a sequential oral contraceptive regimen.[1]

  • Study Design: A large-scale, multi-center observational study.[1]

  • Participants: 6,070 women of reproductive age seeking contraception.[1]

  • Treatment Regimen:

    • Days 5-19 of the menstrual cycle: One tablet of 80 µg mestranol daily.

    • Days 20-24 of the menstrual cycle: One tablet containing 80 µg of mestranol and 2 mg of chlormadinone acetate daily.[1]

  • Data Collection: Patient-reported outcomes on cycle length, duration of flow, withdrawal interval, and incidence of side effects such as breakthrough bleeding and nausea were collected over 82,085 cycles of therapy.[1]

  • Primary Outcome Measures: Contraceptive efficacy (prevention of pregnancy) and cycle control.[1]

  • Secondary Outcome Measures: Incidence and severity of side effects, including dysmenorrhea.[1]

Enovid E Clinical Evaluation
  • Objective: To evaluate the clinical effects of a new low-dosage form of norethynodrel with mestranol.[3]

  • Study Design: A clinical evaluation including endometrial biopsy studies.[3]

  • Participants: 259 women with at least a high school education.[3]

  • Treatment Regimen: One tablet of Enovid E (2.5 mg norethynodrel and 0.1 mg mestranol) daily for 20 days of each cycle.[3]

  • Data Collection: Data on contraceptive effectiveness and patient acceptance were collected over 3,510 menstrual cycles. Endometrial biopsies were performed to assess the hormonal effects on the endometrium.[3]

  • Primary Outcome Measures: Contraceptive efficacy.[3]

  • Secondary Outcome Measures: Medical acceptance, management of side effects, and histological changes in the endometrium.[3]

Signaling Pathways and Experimental Workflows

The contraceptive effects of this compound and Enovid are mediated through the modulation of the estrogen and progesterone signaling pathways. These hormones exert their effects by binding to their respective intracellular receptors, which then act as transcription factors to regulate gene expression in target tissues, primarily the hypothalamus, pituitary gland, and the female reproductive tract.

Estrogen and Progestin Signaling Pathway

The following diagram illustrates the generalized signaling pathway for both estrogens (mestranol) and progestins (chlormadinone acetate and norethynodrel).

EstrogenProgestinSignaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Hormone Estrogen (Mestranol) or Progestin (Chlormadinone Acetate / Norethynodrel) Receptor Estrogen Receptor (ER) or Progesterone Receptor (PR) Hormone->Receptor Binds Dimer Activated Receptor Dimer Receptor->Dimer HSP Heat Shock Proteins ReceptorHSP Inactive Receptor-HSP Complex ReceptorHSP->Receptor HSP Dissociation HRE Hormone Response Element (HRE) on DNA Dimer->HRE Binds to Transcription Modulation of Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA

Fig. 1: Generalized Estrogen and Progestin Signaling Pathway.
Experimental Workflow for Oral Contraceptive Clinical Trials (1960s)

The following diagram outlines the typical workflow of clinical trials for oral contraceptives during the 1960s, based on the descriptions of the this compound and Enovid studies.

OCHistoricalTrialWorkflow Start Patient Recruitment (Women seeking contraception) Baseline Baseline Assessment (Menstrual history, etc.) Start->Baseline Treatment Oral Contraceptive Administration (e.g., this compound or Enovid E) Baseline->Treatment Monitoring Ongoing Monitoring (Patient-reported outcomes: cycle regularity, side effects) Treatment->Monitoring Over multiple cycles Biopsy Endometrial Biopsy (in some studies like Enovid E) Treatment->Biopsy DataAnalysis Data Analysis (Efficacy, cycle control, side effect incidence) Monitoring->DataAnalysis Biopsy->DataAnalysis Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Fig. 2: Historical Oral Contraceptive Trial Workflow.

Discussion

The available data from the 1960s indicates that both the sequential oral contraceptive this compound and the combination pill Enovid E were highly effective in preventing pregnancy when taken as directed. The large-scale study on this compound provided valuable information on its effects on cycle regularity and the incidence of common side effects, showing a significant improvement in dysmenorrhea and low rates of breakthrough bleeding and nausea.[1] The study on the lower-dose Enovid E also demonstrated 100% efficacy and good patient acceptance, with endometrial biopsies confirming the expected hormonal effects.[3]

A key difference in their mechanism of action lies in the hormonal milieu they create. Enovid, as a combination pill, establishes a constant level of both estrogen and progestin, which suppresses ovulation and creates a less favorable endometrial environment for implantation. This compound, being sequential, aimed for a more "natural" cycle by providing an initial phase of unopposed estrogen to suppress ovulation, followed by the addition of a progestin to ensure a predictable withdrawal bleed.

The clinical trial methodologies of the era, while extensive in terms of patient numbers and duration, lacked the rigorous design of modern randomized, double-blind, controlled trials. The data was largely observational and relied heavily on patient reporting. Nevertheless, these foundational studies were crucial in establishing the efficacy and safety profiles of early oral contraceptives and paved the way for the development of the more refined formulations used today. The withdrawal of this compound from the U.S. market in 1971 due to safety concerns in animal studies also highlights the evolving standards of drug safety and regulation.

References

A Comparative Meta-Analysis of Sequential vs. Monophasic Oral Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of sequential (biphasic, triphasic, and quadriphasic) and monophasic oral contraceptives, intended for researchers, scientists, and drug development professionals. The information presented is based on a meta-analysis of available clinical trial data, with a focus on contraceptive efficacy, cycle control, and reported side effects.

Introduction

Quantitative Data Summary

The following tables summarize the quantitative data from randomized controlled trials comparing the performance of sequential and monophasic oral contraceptives.

Table 1: Contraceptive Efficacy

The Pearl Index is the most common measure used to report contraceptive efficacy in clinical trials, representing the number of unintended pregnancies per 100 woman-years of use.[1][2] A lower Pearl Index indicates higher contraceptive effectiveness.

Formulation TypeProgestin/Estrogen CombinationPearl Index (Pregnancies per 100 Woman-Years)Study Reference(s)
Monophasic Levonorgestrel/Ethinyl Estradiol0.2 - 1.29[5][7]
Norethindrone/Ethinyl EstradiolNot specified in comparative trials
Drospirenone/Ethinyl EstradiolNot specified in comparative trials
Triphasic Levonorgestrel/Ethinyl Estradiol0.3 - 1.6[5][7]
Norethindrone/Ethinyl EstradiolNot specified in comparative trials[3]

Note: The available evidence from multiple Cochrane reviews suggests no significant difference in contraceptive effectiveness between monophasic and triphasic oral contraceptives.[1][2][4] The ranges in the Pearl Index reflect the variability across different studies and populations.

Table 2: Cycle Control

Cycle control is a critical factor in patient compliance and is primarily assessed by the incidence of unscheduled bleeding (breakthrough bleeding and spotting).

Formulation TypeProgestin/Estrogen CombinationIncidence of Breakthrough Bleeding/SpottingStudy Reference(s)
Monophasic Levonorgestrel 150µg / EE 30µg18.86% of cycles[6]
Levonorgestrel 100µg / EE 20µgLower incidence of intermenstrual bleeding vs. triphasic NET/EE[3]
Triphasic Levonorgestrel 50-75-125µg / EE 30-40-30µg6.45% of cycles (p=0.009 vs. monophasic)[6]
Norethindrone 500-750-1000µg / EE 35µgHigher incidence of intermenstrual bleeding vs. monophasic LNG/EE[3]
Norgestimate / EE 25µg (21-day)Fewer unscheduled bleeding days (mean 4.6) vs. 24-day DRSP/EE[8][9]
Monophasic Drospirenone / EE 20µg (24-day)More unscheduled bleeding days (mean 6.1) vs. 21-day NG/EE[8][9]

Note: While some studies, such as Kashanian et al. (2010), have shown a statistically significant advantage for triphasic formulations in reducing breakthrough bleeding, other studies have found better cycle control with monophasic pills.[3][6] Methodological differences between studies make direct comparisons challenging.

Table 3: Common Adverse Events

The table below presents the incidence of common non-bleeding-related side effects.

Adverse EventMonophasic (Levonorgestrel 150µg / EE 30µg)Triphasic (Levonorgestrel 50-75-125µg / EE 30-40-30µg)p-valueStudy Reference
NauseaNot significantly differentNot significantly different>0.05[6]
HeadacheNot significantly differentNot significantly different>0.05[6]
NervousnessNot significantly differentNot significantly different>0.05[6]
ChloasmaNot significantly differentNot significantly different>0.05[6]
Weight ChangeNot significantly differentNot significantly different>0.05[6]

Note: The majority of studies have found no significant differences in the incidence of common side effects between monophasic and triphasic oral contraceptives.[1][2][4][6]

Experimental Protocols

The methodology of clinical trials comparing different oral contraceptive formulations generally adheres to the Consolidated Standards of Reporting Trials (CONSORT) statement.[10][11][12][13] Key aspects of the experimental protocol for a typical randomized controlled trial are outlined below.

Study Design

A multicenter, randomized, open-label or double-blind, parallel-group study is the standard design.

  • Randomization: Participants are randomly assigned to receive either the monophasic or sequential oral contraceptive. Stratified randomization may be used to ensure a balanced distribution of participants with certain characteristics (e.g., "fresh starts" vs. "switchers").[8]

  • Blinding: In a double-blind study, neither the participants nor the investigators know which treatment is being administered. This is often achieved by using placebo pills that are identical in appearance to the active pills.

Participant Selection

Healthy, sexually active women of reproductive age with regular menstrual cycles are typically recruited. Exclusion criteria often include contraindications to hormonal contraceptive use, such as a history of thromboembolic disorders, hormone-sensitive malignancies, or uncontrolled hypertension.

Data Collection
  • Bleeding Diaries: Participants are provided with daily diaries, often using an interactive voice-response system or a mobile application, to record bleeding and spotting.[8] The World Health Organization (WHO) 90-day reference period method is a standardized approach for analyzing menstrual bleeding patterns.[14][15][16][17]

  • Adverse Events: Information on all adverse events is collected at each study visit and assessed for severity and potential relationship to the study medication.

  • Efficacy Evaluation: Contraceptive efficacy is determined by the number of pregnancies that occur during the study period, and the Pearl Index is calculated.[1][2]

Outcome Measures
  • Primary Outcome: The primary outcome is often related to cycle control, such as the number of days of unscheduled bleeding and/or spotting.

  • Secondary Outcomes: Secondary outcomes typically include contraceptive efficacy (Pearl Index), the incidence and severity of other adverse events, and patient satisfaction and compliance.

Visualizations

Hormonal Dosing Patterns

The following diagrams illustrate the fundamental difference in hormonal delivery between monophasic and sequential oral contraceptives.

G cluster_monophasic Monophasic Oral Contraceptive Cycle Day1_M Day 1-21 Constant Estrogen Constant Progestin Day22_M Day 22-28 Placebo Day1_M->Day22_M 21 Active Pills

Fig. 1: Monophasic Pill Hormonal Dosing

G cluster_sequential Sequential (Triphasic) Oral Contraceptive Cycle Phase1 Phase 1 (e.g., Days 1-6) Estrogen Low Progestin Phase2 Phase 2 (e.g., Days 7-11) Estrogen Medium Progestin Phase1->Phase2 Variable Dosing Phase3 Phase 3 (e.g., Days 12-21) Estrogen High Progestin Phase2->Phase3 Placebo Days 22-28 Placebo Phase3->Placebo

Fig. 2: Sequential Pill Hormonal Dosing
Experimental Workflow

The diagram below outlines the typical workflow of a randomized controlled trial comparing oral contraceptive formulations.

G cluster_workflow Clinical Trial Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A: Monophasic OC Randomization->GroupA GroupB Group B: Sequential OC Randomization->GroupB FollowUp Follow-up Visits (e.g., 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Bleeding Diaries, Adverse Events) FollowUp->DataCollection Analysis Data Analysis (Efficacy, Cycle Control, Safety) DataCollection->Analysis Results Results Reporting (CONSORT Guidelines) Analysis->Results

Fig. 3: Oral Contraceptive Trial Workflow

Conclusion

References

A Comparative Risk Assessment of First-Generation Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation progestins, derived from 19-nortestosterone, represent the foundational synthetic progestogens used in hormonal contraceptives and hormone replacement therapy. While effective, their structural similarity to testosterone gives rise to a range of off-target effects, primarily androgenic, but also estrogenic and metabolic, which dictate their clinical risk-benefit profile. This guide provides a comparative risk assessment of the principal first-generation progestins: norethindrone (also known as norethisterone), norethindrone acetate, norethynodrel, and ethynodiol diacetate.

Comparative Analysis of Biological Activities

The inherent biological activities of first-generation progestins are a direct consequence of their interaction with various steroid hormone receptors. The following tables summarize the available quantitative data on their androgenic, estrogenic, and metabolic effects.

Androgenic Profile

First-generation progestins exhibit varying degrees of androgenic activity due to their ability to bind to and activate the androgen receptor (AR). This can lead to side effects such as acne and hirsutism.[1][2]

ProgestinRelative Androgenic Activity (Methyltestosterone = 50)Androgen Receptor Binding Affinity (Relative to DHT)Notes
Norethindrone 1.0[3]Lower than levonorgestrel[4]Considered to have low androgenic activity.[5]
Norethynodrel 0[3]Weak androgen.[6]Often considered to have minimal androgenic effects.
Ethynodiol Diacetate 0.6[3]Weak androgen.Metabolized to norethindrone.[2]
Norethindrone Acetate Similar to Levonorgestrel[4]Binds to the androgen receptor.[7]Metabolized to norethindrone.[8]
Estrogenic Profile

The estrogenic activity of first-generation progestins is primarily due to the in vivo conversion of the parent compound or its metabolites to estrogenic substances.[9] Norethindrone and norethynodrel, for instance, can be metabolized to ethinyl estradiol, a potent synthetic estrogen.[10]

ProgestinRelative Estrogenic Potency (Estradiol = 100)Estrogen Receptor (ERα) BindingNotes
Norethindrone Weak estrogenic activity[11]Metabolites bind to ERα.[12]The A-ring reduced metabolites of norethindrone are responsible for its estrogenic effects.[12]
Norethynodrel Possesses inherent estrogenic activity.[9]Binds to the estrogen receptor.[9]
Ethynodiol Diacetate No direct data availableMetabolized to norethindrone, which has estrogenic metabolites.
Norethindrone Acetate Binds to ERα.[7]Metabolized to norethindrone and subsequently to ethinyl estradiol.[10]
Metabolic Effects

The metabolic impact of first-generation progestins is a critical aspect of their risk profile, influencing lipid and carbohydrate metabolism. These effects are often dose-dependent and can be modulated by the co-administered estrogen in combined oral contraceptives.[2]

Lipid Metabolism

ProgestinEffect on HDL CholesterolEffect on LDL CholesterolEffect on Triglycerides
Norethindrone Increased with low-dose formulations.[13]Reduced with low-dose formulations.[13]Increased.[14]
Norethynodrel No direct comparative data available.No direct comparative data available.No direct comparative data available.
Ethynodiol Diacetate No direct comparative data available.No direct comparative data available.No direct comparative data available.
Norethindrone Acetate High-dose did not affect HDL levels.[13]Increased serum triglyceride levels.[15]

Carbohydrate Metabolism

ProgestinEffect on Glucose ToleranceEffect on Insulin Levels
Norethindrone Slight deterioration observed in some studies.[16]Statistically significant elevation.[14]
Norethynodrel No direct comparative data available.No direct comparative data available.
Ethynodiol Diacetate No direct comparative data available.No direct comparative data available.
Norethindrone Acetate Negative effect on insulin resistance when added to estrogen therapy.[10]
Risk of Venous Thromboembolism (VTE)

The risk of venous thromboembolism is a significant concern with hormonal contraceptives. For first-generation progestins, this risk appears to be dose-dependent.

ProgestinAdjusted Odds Ratio (aOR) for VTE (vs. non-use)Notes
Norethindrone Reduced odds of VTE at contraceptive doses (0.35 mg).[17][18]Higher doses used for abnormal uterine bleeding may carry an increased risk.[19]
Norethindrone Acetate 3.00 (99% CI 1.96-4.59)[17][18]Considered a higher-dose progestogen with a significant association with increased VTE odds.[17][18]

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed effects and the methods used to assess them, the following diagrams illustrate key signaling pathways and a general experimental workflow.

SignalingPathways cluster_ar Androgen Receptor Signaling cluster_er Estrogen Receptor Signaling Progestin_AR Androgenic Progestin AR Androgen Receptor (AR) Progestin_AR->AR Dimerization_AR Dimerization AR->Dimerization_AR HSP_AR HSP90 HSP_AR->AR ARE Androgen Response Element (ARE) Dimerization_AR->ARE Gene_Transcription_AR Gene Transcription (e.g., acne, hirsutism) ARE->Gene_Transcription_AR Progestin_ER Estrogenic Metabolite ER Estrogen Receptor (ER) Progestin_ER->ER Dimerization_ER Dimerization ER->Dimerization_ER HSP_ER HSP90 HSP_ER->ER ERE Estrogen Response Element (ERE) Dimerization_ER->ERE Gene_Transcription_ER Gene Transcription (e.g., endometrial effects) ERE->Gene_Transcription_ER ExperimentalWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment BindingAssay Receptor Binding Assays (AR, ER, PR) ReporterAssay Reporter Gene Assays BindingAssay->ReporterAssay CellPro Cell Proliferation Assays ReporterAssay->CellPro AnimalModel Animal Models (e.g., rats, mice) Hershberger Hershberger Assay (Androgenicity) AnimalModel->Hershberger Uterotrophic Uterotrophic Assay (Estrogenicity) AnimalModel->Uterotrophic Metabolic Metabolic Studies (Lipids, Glucose) AnimalModel->Metabolic RCT Randomized Controlled Trials SideEffects Side Effect Profiling RCT->SideEffects MetabolicMarkers Metabolic Marker Analysis RCT->MetabolicMarkers VTE VTE Incidence Monitoring RCT->VTE RiskComparison cluster_risks Associated Risks Progestin First-Generation Progestins Androgenic Androgenic Effects Progestin->Androgenic Testosterone-derived structure Estrogenic Estrogenic Effects Progestin->Estrogenic Metabolism to estrogens Metabolic Metabolic Dysregulation Progestin->Metabolic Impact on lipids & glucose VTE_Risk Venous Thromboembolism Progestin->VTE_Risk Dose-dependent effect

References

A Comparative Analysis of Long-Term Safety: C-Quens vs. Modern Oral Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term safety profiles of C-Quens, a first-generation sequential oral contraceptive, and modern oral contraceptives (OCs). The information is intended for researchers, scientists, and drug development professionals to understand the evolution of OC safety and the associated risks and benefits of different formulations.

Executive Summary

This compound, a sequential oral contraceptive containing mestranol and chlormadinone acetate, is no longer on the market, primarily due to significant long-term safety concerns. The primary risks associated with this compound and other sequential OCs included a markedly elevated risk of endometrial cancer and a higher risk of venous thromboembolism (VTE) compared to combined oral contraceptives. Modern OCs, which utilize lower doses of estrogen and newer progestins like drospirenone and dienogest, offer a significantly improved long-term safety profile. While a slightly increased risk of VTE persists, particularly with some newer progestins compared to second-generation options, modern OCs demonstrate a protective effect against endometrial and ovarian cancers.

Data Presentation: Long-Term Safety Comparison

The following tables summarize the key long-term safety data for this compound (and sequential OCs as a class) and modern combined oral contraceptives.

Table 1: Oncological Safety Profile

Cancer TypeThis compound (Sequential OCs)Modern Combined OCs (e.g., containing Drospirenone, Dienogest)
Endometrial Cancer Significantly increased risk.[1]Reduced risk by at least 30%; protective effect persists for many years after discontinuation.[2][3][4][5]
Ovarian Cancer Data less clear, but not associated with the same protective effect as combined OCs.Reduced risk by 30% to 50%; protective effect persists for many years after discontinuation.[3][4][5]
Breast Cancer Data is limited for this specific formulation, but older, higher-dose OCs are generally associated with a slightly increased risk.Slight (7%) to modest (20-24%) increase in risk with current and recent use; risk declines after discontinuation and is not evident 10 years after stopping.[5]
Cervical Cancer Long-term use of OCs, in general, is associated with an increased risk.Increased risk with long-term use (5+ years); risk declines after discontinuation.[5]
Colorectal Cancer No clear evidence of a protective effect.Associated with a 15% to 20% lower risk.[5]
Intracranial Meningioma Prolonged, high-dose use of chlormadinone acetate is associated with an increased risk.[6][7]No established association.

Table 2: Cardiovascular Safety Profile

Cardiovascular EventThis compound (First-Generation OCs)Modern Combined OCs (e.g., containing Drospirenone, Dienogest)
Venous Thromboembolism (VTE) Higher risk compared to non-users and modern OCs. First-generation OCs are associated with a 3.5-fold increased risk of VTE.[8]Increased risk compared to non-users (3 to 4.3-fold depending on the generation), but generally lower than first-generation OCs.[8] Some studies suggest a higher risk for drospirenone-containing pills compared to those with levonorgestrel.[9]
Myocardial Infarction (MI) & Stroke Increased risk, particularly in women with other risk factors like smoking and hypertension.[10][11] The risk is related to both estrogen and progestin components.[12]Current formulations show no increased risk of MI in healthy, non-smoking users.[10] A small increased risk of ischemic stroke may exist, primarily in women with other risk factors.[10]
Blood Pressure Can cause an increase in blood pressure.[12]May cause a slight increase in blood pressure. Newer progestins like drospirenone may have a neutral or even slightly blood pressure-lowering effect.[10]

Experimental Protocols

The data presented above is derived from a variety of observational studies, including cohort and case-control studies, as well as meta-analyses. The methodologies of key types of studies are outlined below.

Case-Control Study: Endometrial Cancer Risk and Sequential OCs
  • Objective: To determine the association between the use of sequential oral contraceptives and the risk of developing endometrial cancer.

  • Methodology:

    • Case Identification: Women diagnosed with endometrial cancer are identified through cancer registries or hospital records.

    • Control Selection: A control group of women without endometrial cancer is selected from the general population or hospital patients with other conditions. Controls are often matched to cases based on age and other demographic factors.

    • Exposure Assessment: Both cases and controls are interviewed or have their medical records reviewed to determine their history of oral contraceptive use, including the type (sequential vs. combined), duration of use, and timing of use.

    • Data Analysis: The odds of having used sequential oral contraceptives are compared between the case and control groups. An odds ratio (OR) is calculated to estimate the relative risk of endometrial cancer associated with sequential OC use. Confounding factors such as parity, obesity, and menopausal status are controlled for in the statistical analysis.

  • Example: The study by Weiss and Sayvetz, which found a significantly higher risk of endometrial cancer in women who used the sequential OC Oracon.[1]

Cohort Study: VTE Risk and Different Generations of OCs
  • Objective: To compare the incidence of venous thromboembolism among users of different generations of oral contraceptives.

  • Methodology:

    • Cohort Identification: Large cohorts of women who are new users of different types of oral contraceptives (e.g., first, second, third, and fourth generation) are identified from healthcare databases. A cohort of non-users may also be included for comparison.

    • Follow-up: The cohorts are followed over a specified period (often several years) to identify the occurrence of VTE events (e.g., deep vein thrombosis, pulmonary embolism).

    • Outcome Ascertainment: VTE events are identified through hospital discharge records, insurance claims data, or medical record review.

    • Data Analysis: The incidence rates of VTE are calculated for each cohort. Hazard ratios (HR) or relative risks (RR) are calculated to compare the risk of VTE between different OC generations, adjusting for potential confounders such as age, body mass index, and smoking status.

  • Example: Meta-analyses of cohort and case-control studies have consistently shown a higher risk of VTE with oral contraceptive use, with variations in risk depending on the progestin type.[8]

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparison of this compound and modern OCs.

Endometrial_Cancer_Risk_Pathway cluster_sequential Sequential OC (e.g., this compound) cluster_combined Modern Combined OC Unopposed_Estrogen Prolonged Unopposed Estrogen (e.g., Mestranol) Endometrial_Proliferation Increased Endometrial Proliferation Unopposed_Estrogen->Endometrial_Proliferation stimulates Atypical_Hyperplasia Atypical Hyperplasia Endometrial_Proliferation->Atypical_Hyperplasia can lead to Endometrial_Cancer Increased Risk of Endometrial Cancer Atypical_Hyperplasia->Endometrial_Cancer progresses to Estrogen_Progestin Continuous Estrogen + Progestin Endometrial_Suppression Endometrial Suppression and Atrophy Estrogen_Progestin->Endometrial_Suppression induces Reduced_Cancer_Risk Reduced Risk of Endometrial Cancer Endometrial_Suppression->Reduced_Cancer_Risk results in VTE_Risk_Comparison cluster_risk_level Relative Risk Level Non_User Non-User (Baseline Risk) Modern_OC Modern OC User Non_User->Modern_OC Low Low CQuens_User This compound User (First-Generation OC) Modern_OC->CQuens_User Moderate Moderate High High Highest Highest Experimental_Workflow_Cohort_Study start Identify New Users of This compound and Modern OCs follow_up Long-Term Follow-up (Years) start->follow_up data_collection Collect Data on Adverse Events (e.g., VTE, Cancer) follow_up->data_collection analysis Statistical Analysis (Calculate Incidence Rates, Hazard Ratios) data_collection->analysis conclusion Compare Long-Term Safety Profiles analysis->conclusion

References

Comparative Analysis of Patient Satisfaction: C-Quens versus Modern Oral Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of hormonal contraception has evolved significantly, with advancements aimed at improving efficacy, safety, and patient tolerability. C-Quens, an early sequential oral contraceptive, represented a departure from the initial monophasic formulations. This guide provides a comparative analysis of patient satisfaction associated with this compound relative to contemporary oral contraceptive pills. Due to the discontinuation of this compound, this analysis is based on historical data and is juxtaposed with the performance of currently prescribed combined and progestin-only pills, for which a larger body of modern data exists. The focus is on quantitative measures of satisfaction, including cycle control, side effect profiles, and overall user experience, supported by a methodological framework for evaluating these parameters.

Quantitative Comparison of Oral Contraceptive Pills

Patient satisfaction with any hormonal contraceptive is multifactorial, heavily influenced by bleeding patterns, side effects, and ease of use. The following table summarizes key characteristics and reported patient outcomes for this compound in comparison to modern combined oral contraceptives (COCs) and progestin-only pills (POPs).

FeatureThis compound (Sequential)Modern Combined Oral Contraceptives (COCs) (Monophasic/Multiphasic)Progestin-Only Pills (POPs)
Active Ingredients Phase 1: Mestranol (80 µg) Phase 2: Mestranol (80 µg) + Chlormadinone Acetate (2 mg)Ethinyl Estradiol/Estradiol Valerate (10-35 µg) + various Progestins (e.g., Levonorgestrel, Drospirenone)Progestin only (e.g., Norethindrone, Desogestrel)
Hormonal Regimen Sequential: Estrogen-only followed by Estrogen-Progestin combination.Combination: Consistent or varied daily dose of both estrogen and progestin.Progestin only: Continuous daily dose of progestin.
Primary Satisfaction Driver Mimicked the natural menstrual cycle, which was perceived as more "natural" by some users.High contraceptive efficacy and excellent cycle control with predictable withdrawal bleeds.Avoidance of estrogen-related side effects; suitable for breastfeeding women.
Key Dissatisfaction Factors Higher incidence of breakthrough bleeding and spotting compared to combination pills. Higher hormone dose led to more side effects.Estrogen-related side effects (e.g., nausea, breast tenderness, headache). Risk of venous thromboembolism (VTE).Irregular bleeding, including amenorrhea, is very common and a primary reason for discontinuation.
Reported Side Effects Nausea, weight gain, breast tenderness, and mood changes were noted.Similar to this compound but often at a lower incidence due to lower hormone doses. Specific progestins can influence side effect profiles (e.g., drospirenone's anti-androgenic effects).Menstrual irregularities, acne, mood changes, and headaches.

Experimental Protocols for Assessing Patient Satisfaction

The evaluation of patient satisfaction with hormonal contraceptives is typically conducted through prospective, randomized controlled trials. A standardized methodology allows for objective comparison between different formulations.

Study Design: A multi-center, randomized, double-blind, parallel-group study is the gold standard. Participants are randomly assigned to receive either the investigational contraceptive (e.g., this compound) or a comparator pill over a specified period, commonly 6-12 menstrual cycles.

Participant Population: Healthy, sexually active individuals of reproductive age seeking contraception, with no contraindications to hormonal contraceptive use. Exclusion criteria typically include conditions that could be affected by hormonal changes.

Data Collection and Instruments:

  • Daily Diaries: Participants record daily information on bleeding, spotting, side effects, and pill adherence. This method minimizes recall bias.

  • Validated Questionnaires: Standardized questionnaires are administered at baseline and subsequent follow-up visits. The "Patient Satisfaction Questionnaire" (PSQ) or similar validated instruments are used to measure satisfaction across various domains, including tolerability, convenience, and overall experience.

  • Clinical Assessment: Clinicians evaluate cycle control based on diary entries and assess any adverse events reported by the participants.

Primary Endpoints:

  • Overall satisfaction score at the end of the study period.

  • Rate of discontinuation due to side effects or bleeding irregularities.

  • Incidence and severity of treatment-emergent adverse events (e.g., headache, nausea, breast tenderness).

  • Assessment of cycle control, including the frequency of scheduled and unscheduled bleeding and/or spotting.

Methodological and Pathway Diagrams

To visualize the process of a comparative clinical trial and the hormonal influence on the menstrual cycle, the following diagrams are provided.

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Arms (6-12 Cycles) cluster_data Phase 4: Data Collection cluster_analysis Phase 5: Analysis & Outcome p Potential Participants s Screening & Informed Consent p->s e Eligible Cohort s->e r Randomization cquens Arm A: this compound r->cquens other Arm B: Comparator Pill r->other diary Daily Diaries (Bleeding, Side Effects) cquens->diary psq Patient Satisfaction Questionnaires (PSQ) cquens->psq other->diary other->psq analysis Statistical Analysis diary->analysis psq->analysis outcome Comparative Satisfaction Scores & Side Effect Profiles analysis->outcome

Caption: Workflow for a comparative clinical trial on oral contraceptive satisfaction.

G Hypo Hypothalamus (GnRH) Pit Anterior Pituitary (FSH & LH) Hypo->Pit + Ovary Ovary Pit->Ovary + (FSH/LH) Follicle Follicular Development & Estrogen Production Ovary->Follicle Ovulation Ovulation Follicle->Ovulation Endometrium Endometrial Proliferation & Secretion Follicle->Endometrium + (Estrogen) OCPs Exogenous Estrogen & Progestin (OCPs) OCPs->Hypo - (Negative Feedback) OCPs->Pit - (Negative Feedback) OCPs->Ovulation Inhibition OCPs->Endometrium Stabilization

Caption: Hormonal feedback loop in oral contraceptive action.

Safety Operating Guide

Navigating Laboratory Waste: A General Protocol for Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of scientific research, the proper disposal of chemical waste is paramount to ensuring the safety of laboratory personnel and the protection of our environment. While specific disposal protocols for a substance identified as "C-Quens" are not available in public documentation, and the term "this compound" is associated with a quantum sensing research project, it is crucial for researchers, scientists, and drug development professionals to adhere to established best practices for chemical waste management.[1][2] This guide provides a comprehensive, step-by-step framework for the safe disposal of laboratory chemicals, drawing from established safety guidelines.

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice rests on a clear understanding of waste management principles. All chemical waste must be handled in accordance with institutional and regulatory standards. The primary goal is to prevent harm to individuals and the environment by ensuring that hazardous materials are properly identified, segregated, contained, and treated.

Step-by-Step Disposal Procedures

1. Waste Identification and Characterization:

The first and most critical step is the accurate identification of the waste. All constituents of a chemical waste stream must be known. If a waste is generated from a process, the chemical reactions involved should be understood to anticipate any potential hazards. For novel compounds or substances with limited safety data, a conservative approach, treating them as hazardous, is essential.[3]

2. Personal Protective Equipment (PPE):

Before handling any chemical waste, appropriate PPE must be worn. This typically includes:

  • Safety glasses or goggles

  • Impervious gloves (e.g., nitrile)

  • A lab coat

3. Waste Segregation:

Proper segregation of waste is crucial to prevent dangerous reactions.[4][5] Incompatible materials should never be mixed. A general segregation scheme includes:

  • Halogenated Organic Solvents: (e.g., chloroform, dichloromethane)

  • Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexanes)

  • Acids: (pH < 2)

  • Bases: (pH > 12.5)

  • Heavy Metal Solutions

  • Solid Chemical Waste: (e.g., contaminated gloves, paper towels, silica gel)

Solid and liquid wastes must be collected in separate containers.[3][4]

4. Waste Container Selection and Management:

The choice of waste container is vital for safe storage and transport.

  • Containers must be chemically compatible with the waste they hold.[4][6]

  • Use screw-top containers for liquids to prevent spills.[4]

  • Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[4]

  • Ensure the exterior of the container is clean and free of contamination.[4][6]

  • Original chemical containers are often suitable for waste collection, provided they are in good condition.[6]

5. Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical names of all constituents (no abbreviations or formulas)[4]

  • The approximate percentage or concentration of each constituent

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

6. Storage:

Waste containers must be stored in a designated and secure area within the laboratory, often referred to as a Satellite Accumulation Area (SAA).[5]

  • The storage area should be well-ventilated.

  • Incompatible waste streams should be stored separately, for instance, by using secondary containment.

  • Containers must be kept closed except when adding waste.[5]

7. Requesting Disposal:

Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department.[7] This typically involves submitting an online form detailing the waste to be collected.

Quantitative Data for Waste Management

For ease of reference, the following table summarizes common quantitative guidelines for laboratory waste management.

ParameterGuidelineSource
Liquid Container Fill Level Do not exceed 80% capacity.[4]
Flammable Solvent Containers Typically 10 or 20-liter safety disposal cans.[6][7]
Satellite Accumulation Area (SAA) Time Limit Partially filled containers may remain for up to one year.[5]
Full Container Removal from SAA Within three days after the container becomes full.[5]

Visualizing the Disposal Workflow

To further clarify the process, the following diagram illustrates the logical flow of proper chemical waste disposal in a laboratory setting.

General Laboratory Chemical Waste Disposal Workflow A 1. Identify Waste - Characterize all constituents - Determine hazards B 2. Select Appropriate PPE - Safety glasses - Gloves - Lab coat A->B C 3. Segregate Waste - Separate solids and liquids - Isolate incompatible chemicals B->C D 4. Choose and Fill Container - Chemically compatible - Do not overfill (max 80% for liquids) C->D E 5. Label Container Clearly - 'Hazardous Waste' - Full chemical names and concentrations D->E F 6. Store in Designated Area - Satellite Accumulation Area - Keep containers closed E->F G 7. Request Waste Pickup - Follow institutional EHS procedures F->G H 8. EHS Collection - Safe removal and final disposal G->H

Caption: A flowchart illustrating the key steps for the safe disposal of chemical waste in a laboratory.

By adhering to these general yet critical procedures, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations, fostering a culture of safety and responsibility.

References

Essential Safety and Handling Guide for C-Quens Analogs in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "C-Quens" was a brand name for a sequential oral contraceptive containing Mestranol and Ethynodiol Diacetate. This guide is formulated under the assumption that "this compound" in a laboratory context refers to the handling of its active pharmaceutical ingredients, Mestranol and Ethynodiol Diacetate, for research purposes. The following information is a synthesis of safety data for these individual components.

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Mestranol and Ethynodiol Diacetate. Adherence to these guidelines is paramount for ensuring personal safety and proper experimental conduct.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required protective gear for handling Mestranol and Ethynodiol Diacetate.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantProtects eyes from splashes and airborne particles of the compounds.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable material based on EN 374 standardPrevents skin contact, as both substances can be harmful if absorbed through the skin.[1][3][4]
Body Protection Laboratory CoatStandard, full-lengthProtects skin and personal clothing from contamination.[1]
Respiratory Protection Respirator (if applicable)Type P3 (EN 143) respirator cartridgesRequired if ventilation is insufficient or if handling procedures generate dust or aerosols.[5][6]

Operational Plan: Step-by-Step Handling Protocol

Mestranol and Ethynodiol Diacetate are potent compounds and require careful handling in a controlled laboratory environment.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have spill containment materials readily accessible.

2. Weighing and Aliquoting:

  • Conduct all weighing and handling of the solid compounds within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

  • Close container lids tightly after use to prevent spillage and contamination.

3. Solution Preparation:

  • When dissolving the compounds, add the solvent to the solid slowly to avoid splashing.

  • Ensure adequate ventilation during this process.

4. Post-Handling:

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Remove and dispose of gloves and any other contaminated disposable PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Disposal Plan

Proper disposal of Mestranol, Ethynodiol Diacetate, and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused solid compounds and solutions in a designated, labeled hazardous waste container.[1][7]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compounds, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.

  • Regulatory Compliance:

    • All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Protocols

Detailed methodologies for specific experiments involving Mestranol and Ethynodiol Diacetate would be highly dependent on the research objectives. Researchers should consult relevant scientific literature and established laboratory protocols for their specific application. Safety Data Sheets (SDS) for Mestranol (CAS 72-33-3) and Ethynodiol Diacetate (CAS 297-76-7) should always be reviewed prior to beginning any new experimental work.[1][3][4][7]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound analogs from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound Analogs cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep 1. Area & PPE Prep SpillKit 2. Spill Kit Ready Prep->SpillKit Weigh 3. Weighing SpillKit->Weigh Dissolve 4. Dissolving Weigh->Dissolve Decon 5. Decontaminate Surfaces Dissolve->Decon DisposePPE 6. Dispose of PPE Decon->DisposePPE HandWash 7. Wash Hands DisposePPE->HandWash ChemWaste 8. Chemical Waste HandWash->ChemWaste ContamWaste 9. Contaminated Materials ChemWaste->ContamWaste

Caption: Logical workflow for safe handling of this compound analogs.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.